Fast Blue B Salt
Description
Properties
IUPAC Name |
zinc;4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPKNJIWDULNQH-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl4N4O2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20282-70-6 (Parent) | |
| Record name | Fast Blue B Salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14263-94-6 | |
| Record name | 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast Blue B Salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatility of Fast Blue B Salt in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fast Blue B Salt, a stabilized diazonium salt, serves as a versatile and indispensable tool in various research disciplines. Its ability to form intensely colored azo dyes upon coupling with specific molecules makes it a powerful chromogenic reagent for the detection and localization of a range of targets, from enzymes to secondary metabolites. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in the laboratory.
Core Applications in Research
This compound is predominantly utilized in three key research areas:
-
Enzyme Histochemistry and Cytochemistry: It is widely employed for the in situ localization of various hydrolytic enzymes. The principle involves the enzymatic cleavage of a substrate to release a product, typically a naphthol derivative. This product then immediately couples with this compound to form a highly colored, insoluble precipitate at the site of enzyme activity, allowing for precise microscopic visualization.
-
Detection of Phenolic Compounds: this compound reacts with phenolic compounds to produce colored azo dyes. This property is extensively used in forensic science and analytical chemistry for the detection and quantification of cannabinoids in plant materials and biological samples. It is also applied in thin-layer chromatography (TLC) as a visualizing spray reagent for various phenolic substances.
-
General Histological Staining: Beyond enzyme histochemistry, this compound can be used in specific staining protocols for the demonstration of other cellular components, such as aldehydes, further highlighting its utility in morphological studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound in common research applications.
Table 1: Cannabinoid Detection Parameters
| Parameter | Value | Compound(s) | Method | Reference |
| Detection Limit (THC) | 0.1 ng | Δ⁹-Tetrahydrocannabinol | HPLC with post-column reaction | [1] |
| 0.001 mg/mL | Cannabis extract | Colorimetric Test | [2] | |
| ~20-50 ng | Cannabinoids | Thin-Layer Chromatography | [3] | |
| Linear Range (THC) | 0.01-100 µg/mL | Δ⁹-Tetrahydrocannabinol | HPLC with post-column reaction | [1] |
| Molar Extinction Coefficient (λmax) | 3.3 x 10⁴ (488 nm) | Δ⁸-Tetrahydrocannabinol | Colorimetric Method | [4] |
| 2.9 x 10⁴ (489 nm) | Δ⁹-Tetrahydrocannabinol | Colorimetric Method | [4] | |
| 5.2 x 10⁴ (470 nm) | Cannabidiol | Colorimetric Method | [4] | |
| 2.5 x 10⁴ (490 nm) | Cannabinol | Colorimetric Method | [4] |
Table 2: Enzyme Histochemistry Reagent Concentrations
| Enzyme Assay | Substrate | This compound Concentration | Solvent | Reference |
| Lipase Activity (Zymogram) | Not specified | 100 mM | DMSO | [5] |
| Acid Phosphatase (Semen) | α-naphthyl phosphate | 0.1 g in 10 mL Solution A | Deionized water, sodium acetate, glacial acetic acid | [6] |
| Esterase Activity | α-naphthyl acetate | Not specified, used with Fast Blue RR Salt | Phosphate buffer | [7][8][9] |
| Acetylcholinesterase Activity | β-naphthyl acetate | Not specified | Not specified | [10] |
Signaling Pathways and Experimental Workflows
Mechanism of Azo Dye Formation in Enzyme Histochemistry
The fundamental principle behind the use of this compound in enzyme histochemistry is the enzymatic generation of a coupling agent that subsequently reacts with the diazonium salt to produce a visible precipitate.
Workflow for Cannabinoid Detection using TLC
This workflow outlines the key steps for the identification of cannabinoids in a sample using thin-layer chromatography with this compound as the visualization reagent.
Detailed Experimental Protocols
Protocol 1: Histochemical Staining for Acid Phosphatase Activity
This protocol is adapted from methods used for the presumptive identification of semen by detecting high levels of acid phosphatase activity.
Materials:
-
Solution A (Substrate):
-
1.2 g Sodium Acetate Anhydrous
-
1 mL Glacial Acetic Acid
-
0.1 g this compound (ortho-dianisidine tetrazotized)
-
10 mL Deionized Water
-
-
Solution B (Dye):
-
80 mg α-naphthyl phosphate, disodium salt
-
1.0 mL Deionized Water
-
-
Working Solution:
-
10 mL Solution A
-
1 mL Solution B
-
89 mL Deionized Water
-
-
Microscope slides with tissue sections or sample smears
-
Coplin jars
-
Microscope
Procedure:
-
Preparation of Solutions: Prepare Solution A and Solution B. Both solutions should be stored refrigerated. The working solution should be prepared fresh daily.[6]
-
Sample Preparation: Prepare fresh frozen tissue sections or smears on microscope slides.
-
Incubation:
-
Immerse the slides in the working solution in a Coplin jar.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently rinse the slides with deionized water.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear stain like Nuclear Fast Red if desired.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene and mount with a compatible mounting medium.
-
-
Microscopic Examination:
-
Examine under a light microscope. Sites of acid phosphatase activity will appear as a purple-colored precipitate.[6]
-
Protocol 2: Thin-Layer Chromatography (TLC) for Cannabinoid Detection
This protocol provides a general method for the separation and visualization of cannabinoids from a plant extract.
Materials:
-
Silica gel TLC plates (e.g., Silica gel 60 F254)
-
Mobile Phase: Hexane:Acetone (80:20 v/v)[2]
-
Fast Blue B Reagent: 50 mg of this compound in 20 mL of 0.1 N Sodium Hydroxide.[2] (Alternatively, a 0.5% w/v solution in water can be used).[11]
-
Sample extract (e.g., methanolic extract of cannabis)
-
TLC developing tank
-
Spraying bottle
-
Heat source (e.g., heat gun or oven)
Procedure:
-
Sample Spotting:
-
Using a capillary tube, spot a small amount of the sample extract onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
-
TLC Development:
-
Pour the mobile phase into the TLC developing tank and allow it to saturate.
-
Place the TLC plate in the tank, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend near the top of the plate.
-
-
Plate Drying:
-
Remove the plate from the tank and mark the solvent front.
-
Dry the plate completely, either at room temperature or with gentle heat.
-
-
Visualization:
-
In a fume hood, spray the dried TLC plate with the Fast Blue B reagent.
-
Gently heat the plate to intensify the colors.
-
-
Analysis:
-
Observe the colored spots. Different cannabinoids will produce distinct colors and have different Rf values. For example, cannabidiol may appear orange, cannabinol violet, and Δ⁹-tetrahydrocannabinol red.[11]
-
Protocol 3: Zymography for Lipase Activity
This protocol describes the detection of lipase activity in a polyacrylamide gel.
Materials:
-
SDS-PAGE equipment
-
10% Polyacrylamide gel
-
Substrate for lipase (e.g., α-naphthyl acetate)
-
10 mM Sodium Taurocholate
-
1.5 M Tris-HCl, pH 8.8
-
TEMED and Ammonium Persulfate (APS)
-
This compound solution (100 mM in DMSO)[5]
Procedure:
-
Gel Preparation:
-
Prepare a 10% polyacrylamide gel incorporating the lipase substrate and sodium taurocholate.[5]
-
-
Electrophoresis:
-
Load protein samples and run the gel at 120 V for 2 hours at 4°C.[5]
-
-
Enzyme Renaturation (if using SDS-PAGE):
-
Wash the gel with a solution containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
-
Staining:
-
Incubate the gel in the this compound solution.
-
-
Visualization:
-
Bands of lipase activity will appear as brownish bands in the gel within 10-15 minutes.[5]
-
Conclusion
This compound is a robust and versatile chromogenic reagent with significant applications in various fields of research. Its utility in enzyme histochemistry allows for the precise localization of enzymatic activity, providing valuable insights into cellular function and metabolism. In the realm of analytical chemistry and forensic science, it remains a cornerstone for the rapid and sensitive detection of cannabinoids and other phenolic compounds. The protocols and data presented in this guide are intended to provide researchers with a comprehensive resource for the successful application of this compound in their experimental workflows. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the protocols for specific experimental conditions is recommended.
References
- 1. Analysis of Cannabinoids by HPLC Using a Post-Column Reaction with this compound [jstage.jst.go.jp]
- 2. rjptonline.org [rjptonline.org]
- 3. sorbtech.com [sorbtech.com]
- 4. A Colorimetric Method for the Determination of Cannabinoids with Fast Blue BB Salt | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 7. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid spectrophotometric method for the determination of esterase activity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmas.com [ijmas.com]
The Core Mechanism of Fast Blue B Salt: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Blue B Salt, a diazonium salt, is a widely utilized chromogenic substrate in histochemistry and biochemistry.[1][2][3] Its primary application lies in the detection and localization of various enzyme activities, most notably alkaline phosphatase and non-specific esterases.[4][5] The fundamental principle of its action involves an enzyme-mediated reaction that liberates a naphthol derivative, which subsequently couples with this compound to produce a distinctly colored, insoluble azo dye at the site of enzymatic activity.[5][6] This guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols, and relevant quantitative data to support its application in research and development.
Chemical and Physical Properties
This compound is the zinc chloride double salt of 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium).[2] It is a yellow to brown powder with good solubility in water.[7]
| Property | Value | Reference(s) |
| Synonyms | Diazo Blue B, Azoic Diazo No. 48, 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride | [2] |
| CAS Number | 14263-94-6 | [2] |
| Molecular Formula | C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ | [2] |
| Molecular Weight | 475.47 g/mol | [8] |
| Appearance | Yellow to dark brown powder | [9] |
| Solubility in Water | Soluble | [7] |
| Absorption Maximum (λmax) | 371 nm | [7] |
Core Mechanism of Action: The Azo Coupling Reaction
The utility of this compound as a chromogenic indicator is centered on the principle of azo coupling. This is an electrophilic aromatic substitution reaction where the diazonium cation of this compound acts as the electrophile, and an activated aromatic compound, typically a phenol or naphthol derivative, serves as the nucleophile.[10]
The overall process can be dissected into two key stages:
-
Enzymatic Liberation of a Coupling Agent: An enzyme of interest cleaves a specific substrate, releasing a naphthol or a similar phenolic compound. For instance, alkaline phosphatase hydrolyzes a phosphate ester of a naphthol derivative (e.g., Naphthol AS-MX phosphate), while esterases cleave an ester linkage (e.g., from α-naphthyl acetate).[5][11]
-
Azo Coupling and Precipitation: The liberated naphthol derivative then rapidly couples with the diazonium salt (this compound) present in the reaction mixture. This reaction forms a highly colored, insoluble azo dye that precipitates at the site of enzyme activity, providing a visual marker.[10][12] The reaction is typically faster at a slightly alkaline pH.[10]
The following diagram illustrates the general enzymatic and coupling reaction pathway.
Quantitative Data
| Parameter | Value/Range | Notes | Reference(s) |
| Optimal pH for Enzyme Activity | Alkaline (e.g., pH 8.6 for alkaline phosphatase) | The optimal pH is enzyme-dependent. | [11] |
| Optimal Temperature for Incubation | 18-26 °C for histochemical staining | Higher temperatures can lead to increased, potentially non-specific, activity. | [11] |
| Wavelength for Spectrophotometry | ~510 nm | For spectrophotometric determination of the diazo dye complex formed with α-naphthol and Fast Blue RR salt (a related diazonium salt). | [13] |
| Molar Extinction Coefficient (ε) | Not readily available in literature | Must be determined experimentally for quantitative assays. |
Experimental Protocols
Alkaline Phosphatase Staining in Leukocytes
This protocol is adapted from the Sigma-Aldrich procedure for the semi-quantitative demonstration of alkaline phosphatase activity in leukocytes.[11]
a. Reagents and Preparation:
-
Fixative Solution: Prepare according to the kit instructions, typically a citrate-acetone-formaldehyde mixture.
-
Naphthol AS-MX Phosphate Alkaline Solution (0.25% w/v, pH 8.6): Substrate solution.
-
Fast Blue RR Salt Capsules: Diazonium salt. (Note: this compound can also be used, but this protocol specifies Fast Blue RR).
-
Mayer's Hematoxylin Solution: For counterstaining.
-
Distilled Water
b. Staining Procedure:
-
Fix blood or bone marrow smears in the Fixative Solution for 30 seconds at 18–26°C.
-
Gently rinse the slides with deionized water for 45 seconds. Do not allow the slides to dry.
-
Prepare the incubation medium by dissolving one Fast Blue RR Salt capsule in 48 ml of distilled water, then add 2 ml of Naphthol AS-MX Phosphate Alkaline Solution and mix.
-
Immerse the fixed slides in the incubation medium for 30 minutes at 18–26°C, protected from direct light.
-
After incubation, rinse the slides thoroughly in deionized water for 2 minutes.
-
Counterstain with Mayer's Hematoxylin Solution for 10 minutes.
-
Rinse appropriately depending on the diazonium salt used (for Fast Blue RR, rinse in deionized water for 3 minutes).
-
Allow the slides to air dry and evaluate microscopically.
c. Expected Results:
Sites of alkaline phosphatase activity will appear as blue to violet granular deposits in the cytoplasm of the leukocytes.
The following diagram outlines the workflow for this protocol.
Non-Specific Esterase Staining
This protocol is based on the principle of α-naphthyl acetate hydrolysis.[5]
a. Reagents and Preparation:
-
Fixative: Formaldehyde solution.
-
Substrate Solution: α-Naphthyl acetate solution.
-
Buffer Solution: Phosphate buffer.
-
This compound Powder
-
Hematoxylin Solution: For counterstaining.
b. Staining Procedure:
-
Fix fresh bone marrow or blood cell smears with the fixative solution for 1-3 minutes, then rinse with distilled water and air dry.
-
Prepare the working solution by mixing the α-Naphthyl acetate solution and phosphate buffer, then dissolving the this compound powder in this mixture.
-
Cover the smear with the working solution and incubate at 37°C for 60 minutes.
-
Rinse with distilled water and air dry.
-
Counterstain with hematoxylin solution for 3 minutes.
-
Rinse with distilled water and air dry for microscopic examination.
c. Expected Results:
Sites of esterase activity will show a dark brown precipitate in the cytoplasm.[5]
TLC Bioautography for Acetylcholinesterase (AChE) Inhibitor Screening
This protocol provides a method for the rapid screening of AChE inhibitors from plant extracts.[1][12][14]
a. Materials and Reagents:
-
TLC plates (e.g., silica gel 60 F254).
-
Acetylcholinesterase (AChE) solution.
-
Substrate Solution: 1-naphthyl acetate in ethanol.
-
Chromogenic Reagent: this compound solution in water.
-
Plant extracts for testing.
-
Positive controls (e.g., galanthamine, physostigmine).
b. Procedure:
-
Apply the plant extracts and controls to the TLC plate and develop the chromatogram using an appropriate solvent system.
-
After development, thoroughly dry the TLC plate to remove all solvent residues.
-
Spray the plate evenly with the AChE enzyme solution and incubate in a humid chamber for 20 minutes at 37°C.
-
Prepare a fresh mixture of 1-naphthyl acetate solution and this compound solution.
-
Spray the incubated plate with the substrate/chromogen mixture.
-
Observe the plate for the appearance of a purple background, which indicates AChE activity. White spots against the purple background correspond to the location of AChE inhibitors.
The logical relationship for detecting enzyme inhibitors using this method is depicted below.
Conclusion
This compound remains a valuable and versatile tool in biochemical and histochemical research due to its reliable and straightforward mechanism of action. By understanding the core principles of enzymatic substrate cleavage and subsequent azo coupling, researchers can effectively utilize this reagent for the sensitive detection and localization of a variety of enzymes. The provided protocols offer a starting point for the practical application of this compound in different experimental contexts, from cellular staining to inhibitor screening. For quantitative applications, careful optimization and empirical determination of parameters such as the molar extinction coefficient are recommended to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 白血球アルカリホスファターゼキット based on naphthol AS-MX phosphate and fast blue RR salt | Sigma-Aldrich [sigmaaldrich.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. stainsfile.com [stainsfile.com]
- 8. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. FAST [sdfine.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Bioautography and its scope in the field of natural product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid TLC bioautographic method for the detection of acetylcholinesterase and butyrylcholinesterase inhibitors in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Blue B Salt, a diazonium salt, is a widely utilized chromogenic substrate in histochemistry and various biochemical assays.[1] Its ability to form a colored precipitate at the site of specific enzyme activity makes it an invaluable tool for the localization and semi-quantitative analysis of a range of enzymes, including phosphatases, esterases, and proteases.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of the underlying reaction mechanisms and workflows.
Core Chemical Properties
This compound is the zinc double salt of 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-bis(diazonium).[4][5] Its chemical structure is fundamental to its function as a coupling agent in azo dye formation.[5] The diazonium groups are highly reactive and readily couple with electron-rich compounds, such as naphthol derivatives, which are produced by enzymatic activity on specific substrates.[2][6]
Quantitative Data Summary
| Property | Value | References |
| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB, Diazo Blue B, Naphthanil Diazo Blue B | [4][7][8] |
| CAS Number | 14263-94-6 | [4][7][9] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn | [4] |
| Molecular Weight | 475.47 g/mol | [7][8] |
| Appearance | Light yellow to dark brown powder | [8] |
| Melting Point | >300 °C | [8] |
| Solubility in Water | 1 mg/mL | [8] |
| Colour Index Number | 37235 | [7][8] |
| Storage Temperature | 2-8°C | [5][8] |
Mechanism of Action: Azo Coupling Reaction
The fundamental principle behind the use of this compound in enzyme histochemistry is the azo coupling reaction.[2][6] In a typical assay, a substrate containing a naphthol moiety is introduced. The target enzyme cleaves the substrate, releasing a naphthol derivative.[2] This liberated naphthol then couples with the diazonium salt (this compound) to form an insoluble, intensely colored azo dye at the site of enzyme activity.[2][10] This localized precipitation allows for the microscopic visualization of enzyme distribution within tissues or on a gel.[1][2]
Figure 1: Generalized signaling pathway of the azo coupling reaction involving this compound.
Experimental Protocols
Alkaline Phosphatase Staining Protocol for Tissue Sections
This protocol is adapted from a standard method for the histochemical demonstration of alkaline phosphatase activity.[3][11][12]
Materials:
-
Snap-frozen tissue sections (10-16 µm) on slides[3]
-
0.1 M Sodium Barbital Solution[3]
-
Sodium α-naphthyl acid phosphate (substrate)[3]
-
This compound (or Fast Blue RR Salt as a common alternative)[3][12]
-
1% Acetic Acid[3]
-
Aqueous mounting medium (e.g., Glycerogel)[3]
-
Coplin staining jars[3]
Procedure:
-
Incubating Solution Preparation:
-
Prepare a fresh incubating solution containing:
-
-
Incubation:
-
Place the slides with tissue sections into a Coplin staining jar containing the incubating solution.
-
Incubate for 60 minutes at room temperature.[3]
-
-
Washing:
-
Acetic Acid Treatment:
-
Final Rinse and Mounting:
Expected Results: Sites of alkaline phosphatase activity will appear as a black or dark-blue precipitate.[11]
In-Gel Esterase Activity Staining (Zymography)
This protocol is designed for the detection of esterase activity directly within a polyacrylamide gel following electrophoresis.[2]
Materials:
-
Polyacrylamide gel post-electrophoresis
-
50 mM Tris-HCl, pH 7.4[2]
-
α-naphthyl acetate or β-naphthyl acetate (substrate) stock solution in ethanol[2]
-
This compound (or Fast Blue BB salt)[2]
Procedure:
-
Gel Equilibration:
-
Following electrophoresis, incubate the gel in 100 mL of 50 mM Tris-HCl, pH 7.4, with gentle agitation.[2]
-
-
Staining Solution Preparation:
-
Prepare the staining solution by adding 50 mg of α- or β-naphthyl acetate (from the stock solution) and 50 mg of solid this compound to the Tris-HCl buffer.[2]
-
-
Staining:
-
Stopping the Reaction and Imaging:
-
Once the desired band intensity is achieved, stop the reaction by washing the gel with deionized water.
-
The gel can then be imaged.
-
Figure 2: Experimental workflow for in-gel esterase activity staining using this compound.
Lipase Activity Determination (Zymogram)
This protocol is a modified SDS-PAGE method for detecting lipase activity.[1]
Materials:
-
Acrylamide:bis-acrylamide solution
-
Substrate (e.g., β-naphthyl caprylate)[7]
-
10 mM Sodium taurocholate
-
1.5 M Tris-HCl, pH 8.8
-
TEMED and 1% Ammonium persulfate
-
100 mM this compound solution in DMSO[1]
Procedure:
-
Gel Preparation:
-
Prepare a modified SDS-PAGE gel (10% polyacrylamide) containing the lipase substrate and sodium taurocholate.[1]
-
-
Electrophoresis:
-
Run the electrophoresis at 4°C.[1]
-
-
Activity Revelation:
-
After electrophoresis, incubate the gel in a solution of 100 mM this compound dissolved in DMSO.[1]
-
Expected Results: Brownish bands will appear in the gel at the locations of lipase activity, typically within 10-15 minutes.[1]
Safety and Handling
This compound is considered a hazardous substance.[4][5][13] It may be harmful if swallowed and is suspected of causing cancer.[4][14][15] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5][15] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4][5] Store the compound in a cool, dry place, protected from light.[5]
Conclusion
This compound is a versatile and effective reagent for the detection and localization of various enzymes in biological samples. Its utility in forming stable, colored precipitates through azo coupling reactions makes it a cornerstone technique in histochemistry and zymography. By following the detailed protocols and safety guidelines presented in this guide, researchers can reliably employ this compound to gain valuable insights into enzyme function and distribution in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. hurstscientific.com.au [hurstscientific.com.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dye content ~95 %, Powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. tmmedia.in [tmmedia.in]
- 10. stainsfile.com [stainsfile.com]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. carlroth.com [carlroth.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to Fast Blue B Salt (CAS No. 14263-94-6) for Researchers and Drug Development Professionals
Introduction
Fast Blue B Salt, with the CAS number 14263-94-6, is a stabilized diazonium salt widely employed in life sciences research.[1][2] It is a crucial tool in histochemistry, cytochemistry, and chromatography, primarily for the detection and localization of various enzymes and other specific cellular components.[1][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanisms of action, detailed experimental protocols, and safety considerations to facilitate its effective and safe use in a laboratory setting.
Physicochemical Properties
This compound is a complex organic salt. Its key properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 14263-94-6 | [4][5][6][7][8] |
| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB, Diazo Blue B, Naphthanil Diazo Blue B | [5][9] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn or C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ | [2][4][5][8][10] |
| Molecular Weight | 475.46 g/mol | [11][4][10][12] |
| Appearance | Light yellow to yellow-brown or dark brown powder | [10] |
| Melting Point | >300 °C | [2][6][10][13] |
| Solubility | Soluble in water (1 mg/mL), slightly soluble in methanol. Aqueous solutions are typically clear to slightly hazy and yellow to orange. | [2][9][10][13] |
| Storage | Store at 2-8°C, protected from light and moisture. | [2][10][13] |
Mechanism of Action
The primary utility of this compound lies in its ability to act as a coupling agent in azo-coupling reactions. This principle is fundamental to its application in enzyme histochemistry.
Enzyme Histochemistry:
In the presence of a specific enzyme, a substrate is hydrolyzed to release a naphthol or a similar phenolic compound. This reaction product then immediately couples with the diazonium salt (this compound) to form a highly colored, insoluble azo dye at the site of enzyme activity.[14][15] This localized precipitation allows for the precise visualization of enzyme distribution within tissue sections.
For instance, in the detection of acetylcholinesterase activity, the enzyme hydrolyzes 1-naphthyl acetate to 1-naphthol. The liberated 1-naphthol then couples with this compound to produce a distinct purple-colored diazonium dye.[9][15][16]
Applications
This compound is a versatile reagent with several key applications in research:
-
Enzyme Histochemistry: It is widely used for the localization of various enzymes, including:
-
Thin-Layer Chromatography (TLC): It serves as a visualization reagent (spraying agent) for the identification of separated compounds, such as cannabinoids and aflatoxins.[9][15]
-
Western Blotting: While less common, it can be adapted for use in western blotting protocols for the detection of specific proteins, typically through an enzyme-linked detection system.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Enzyme Histochemistry: Alkaline Phosphatase Staining
This protocol outlines the steps for the localization of alkaline phosphatase activity in frozen tissue sections.
Reagents:
-
This compound solution: Dissolve 1 mg of this compound in 1 mL of 0.1 M Tris-HCl buffer (pH 9.2). Prepare fresh.
-
Substrate solution: Dissolve 1 mg of Naphthol AS-MX phosphate in 0.1 mL of N,N-dimethylformamide, then add 9.9 mL of 0.1 M Tris-HCl buffer (pH 9.2).
-
0.1 M Tris-HCl buffer (pH 9.2)
-
Mounting medium
Procedure:
-
Cut frozen tissue sections (5-10 µm) and mount them on glass slides.
-
Air dry the sections for 10-15 minutes.
-
Prepare the incubation medium by mixing the this compound solution and the substrate solution in a 1:1 ratio.
-
Cover the tissue sections with the incubation medium.
-
Incubate at 37°C for 15-60 minutes, or until the desired staining intensity is achieved.
-
Wash the slides in distilled water.
-
Counterstain with a suitable nuclear stain (e.g., Mayer's hematoxylin) if desired.
-
Wash in distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
Sites of alkaline phosphatase activity will appear as a bright blue to violet precipitate.
Caption: Workflow for enzyme histochemistry using this compound.
Thin-Layer Chromatography (TLC) Visualization
This protocol describes the use of this compound as a spray reagent for the detection of cannabinoids on a TLC plate.
Reagents:
-
This compound spray reagent: Dissolve 0.1 g of this compound in 100 mL of 50% aqueous methanol. Store in a dark bottle at 4°C.
-
Developing solvent (e.g., chloroform:methanol, 9:1 v/v)
-
TLC plates (silica gel)
Procedure:
-
Spot the samples (e.g., plant extracts) and standards onto the TLC plate.
-
Develop the TLC plate in a chamber saturated with the developing solvent until the solvent front reaches the desired height.
-
Remove the plate from the chamber and air dry it completely in a fume hood.
-
Spray the dried TLC plate evenly with the this compound spray reagent.
-
Allow the plate to air dry.
-
Observe the plate for the appearance of colored spots.
Expected Results:
Cannabinoids will appear as distinct reddish-purple spots on the TLC plate.
Caption: General workflow for TLC visualization with this compound.
Safety and Handling
This compound is a chemical that requires careful handling.
Hazard Identification:
-
Harmful if swallowed.
-
May cause skin and eye irritation.[17]
-
May cause respiratory irritation.[17]
-
Limited evidence of a carcinogenic effect.[14]
Precautionary Measures:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][10]
-
Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[4][10][17]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][10]
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4][17]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before use.[6]
Conclusion
This compound (CAS No. 14263-94-6) is an invaluable tool for researchers in various disciplines. Its ability to form intensely colored precipitates makes it an excellent reagent for the visualization of enzyme activity and other molecules in both tissue sections and chromatographic applications. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can effectively and safely utilize this compound to achieve reliable and reproducible results.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. hurstscientific.com.au [hurstscientific.com.au]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. kumc.edu [kumc.edu]
- 8. newcomersupply.com [newcomersupply.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
- 12. stainsfile.com [stainsfile.com]
- 13. youtube.com [youtube.com]
- 14. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 15. This compound [himedialabs.com]
- 16. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
In-Depth Technical Guide to Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Fast Blue B Salt, with a focus on its applications in enzyme detection and histochemical staining. Detailed experimental protocols and a summary of its quantitative data are presented to support its use in research and development.
Core Properties and Specifications
This compound, also known as Diazo Blue B or Azoic Diazo No. 48, is a diazonium salt widely utilized as a chromogenic substrate in various biochemical and histological assays.[1][2] It is particularly valued for its ability to form a colored precipitate at the site of specific enzyme activity, enabling visualization and localization.[3]
Quantitative Data Summary
A compilation of the key quantitative and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 475.47 g/mol | [1] |
| Molecular Formula | C₁₄H₁₂N₄O₂Cl₂·ZnCl₂ | [1][2] |
| CAS Number | 14263-94-6 | |
| Colour Index Number | 37235 | |
| Melting Point | >300 °C | |
| Solubility in Water | 1 mg/mL | |
| Purity (Dye Content) | ~95% | [1] |
| Excitation Wavelength | 365 nm | |
| Emission Wavelength | 420 nm | |
| Absorption Maximum | 371 nm | [4] |
Experimental Protocols
This compound is a critical reagent in several enzyme-based staining protocols. Below are detailed methodologies for its application in detecting lipase and acid phosphatase activity.
Histochemical Staining for Lipase Activity
This protocol is designed for the localization of lipase activity in frozen tissue sections or cell smears. The principle involves the enzymatic cleavage of a substrate, 2-Naphthyl myristate, by lipase, which releases 2-naphthol. The liberated 2-naphthol then couples with this compound to form a distinctly colored azo dye at the site of enzyme activity.[5]
Materials:
-
This compound
-
2-Naphthyl Myristate (Substrate)
-
Acetone
-
0.1 M Phosphate Buffer (pH 7.4)
-
Fresh frozen cryostat sections (5-10 µm thick) or cell smears
-
Microscope slides and coverslips
-
Incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Mount fresh frozen cryostat sections (5-10 µm thick) on glass slides. For cell smears, prepare a thin layer of cells on a glass slide and air dry.[5]
-
Substrate Stock Solution Preparation: Prepare a stock solution of 2-Naphthyl myristate.
-
Staining Working Solution Preparation (Prepare Fresh):
-
Incubation: Cover the samples with the staining working solution and incubate at 37°C.
-
Visualization: The sites of lipase activity will be indicated by the formation of a colored precipitate, typically reddish-brown to dark brown.[5]
Acid Phosphatase Staining Protocol
This protocol is a presumptive test for the presence of acid phosphatase, an enzyme found in high concentrations in semen, making this a valuable technique in forensic science. The enzyme cleaves a phosphate group from alpha-naphthyl phosphate, and the resulting napthol couples with Fast Blue B to form a purple azo dye.[6]
Materials:
-
This compound (ortho-dianisidine tetrazotized)
-
Alpha-naphthyl phosphate, disodium salt
-
Sodium acetate anhydrous
-
Glacial Acetic Acid
-
Deionized water
-
Whatman No. 1 filter paper or other suitable test paper
Solution Preparation:
-
Solution A (Substrate):
-
10 ml Deionized water
-
1.2 g sodium acetate anhydrous
-
1 ml glacial acetic acid
-
0.1 g this compound
-
Stir until thoroughly mixed.[6]
-
-
Solution B (Dye):
-
1.0 ml Deionized water
-
80 mg alpha-naphthyl phosphate, disodium salt
-
Stir until thoroughly mixed.[6]
-
-
Working Solution:
-
10 ml Solution A
-
1 ml Solution B
-
89 ml Deionized water
-
Solutions A and B should be refrigerated and can be stored frozen for up to one year. If not frozen, the working solution should be made fresh daily.[6]
-
Procedure:
-
Place a small piece (2 x 2 mm) of the suspected material on the filter paper.[6]
-
Add 1-2 drops of the working solution (or apply Solution B first, then Solution A if using a two-step method).[6]
-
Observe for a purple color change within 1 minute. A strong purple color indicates a positive result for the presence of acid phosphatase.[6]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the histochemical staining protocol for lipase activity.
Signaling Pathways and Logical Relationships
In the context of the described experimental protocols, this compound does not directly participate in a signaling pathway but rather serves as an indicator in an enzyme-substrate reaction. The logical relationship is a two-step process:
-
Enzymatic Reaction: The enzyme of interest (e.g., lipase or acid phosphatase) catalyzes the hydrolysis of a specific substrate (e.g., 2-Naphthyl myristate or alpha-naphthyl phosphate).
-
Chromogenic Coupling: The product of the enzymatic reaction (e.g., 2-naphthol or napthol) immediately couples with this compound. This coupling reaction forms an insoluble, colored azo dye, which precipitates at the site of the enzymatic activity, allowing for visualization.
The following diagram illustrates this logical relationship.
References
The Principle of Fast Blue B Salt as a Chromogenic Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and applications of Fast Blue B salt as a chromogenic substrate. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, experimental protocols, and relevant quantitative data.
Core Principle and Mechanism of Action
This compound is a diazonium salt, specifically 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) chloride, that serves as a crucial coupling agent in enzyme histochemistry and biochemical assays.[1] Its primary function is to react with the product of an enzymatic reaction to generate an intensely colored, insoluble azo dye precipitate at the site of enzyme activity. This allows for the visualization and localization of specific enzymes within tissue sections or the quantification of their activity in solution.[2]
The fundamental mechanism involves a two-step process:
-
Enzymatic Hydrolysis: An enzyme of interest cleaves a synthetic substrate, which is typically composed of a naphthol or naphthylamine moiety linked to a specific chemical group targeted by the enzyme (e.g., a phosphate group for phosphatases, an acetate group for esterases). This enzymatic action liberates a free naphthol or a related compound.
-
Azo Coupling Reaction: The liberated naphthol, in the presence of this compound, undergoes an azo coupling reaction. This electrophilic aromatic substitution reaction results in the formation of a stable, intensely colored (often blue or violet) azo dye. The insoluble nature of this dye causes it to precipitate at the location of enzymatic activity, providing a distinct, localized signal.[3]
This principle is widely applied for the detection of various hydrolytic enzymes, including:
-
Esterases: Using substrates like α-naphthyl acetate, esterases release α-naphthol, which couples with this compound to form a colored precipitate.[4][5]
-
Alkaline and Acid Phosphatases: With substrates such as naphthol AS-MX phosphate, phosphatases liberate a naphthol derivative that subsequently reacts with this compound.
-
Proteases: Specific peptide substrates linked to a naphthylamine can be used to detect proteolytic activity.
-
Lipases: The activity of lipases can also be determined using appropriate naphthyl esters of fatty acids.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general experimental workflow for utilizing this compound as a chromogenic substrate.
Caption: Enzymatic hydrolysis and azo coupling reaction.
Caption: General experimental workflow for Fast Blue B assays.
Quantitative Data
The following table summarizes key quantitative parameters associated with the use of this compound in enzymatic assays. It is important to note that the molar extinction coefficient for the specific azo dye formed from Fast Blue B and α-naphthol is not widely reported in the literature and can vary with reaction conditions.
| Parameter | Value | Enzyme/Substrate System | Notes |
| Optimal pH | ~8.0 | α-Naphthyl Acetate Esterase | The optimal pH can vary depending on the specific enzyme and substrate. |
| 6.5 | Reaction with 3-hydroxy-2-naphthoic acid hydrazide | This is for the coupling reaction itself in a specific application. | |
| Kinetic Parameters (Km) | 9.765 mM | α-Naphthyl Acetate Esterase | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Kinetic Parameters (Vmax) | 0.084 mM/min | α-Naphthyl Acetate Esterase | Maximum reaction rate for the enzyme under the specified conditions. |
| Absorption Maximum (λmax) of this compound | 371 nm | - | This is for the salt itself, not the final colored product.[3] |
| Solubility (Aqueous) | 10% | - | Refers to the solubility of this compound in water.[3] |
| Solubility (Ethanol) | 10% | - | Refers to the solubility of this compound in ethanol.[3] |
Experimental Protocols
Histochemical Staining of α-Naphthyl Acetate Esterase (α-NAE)
This protocol is adapted for the staining of α-NAE in fresh bone marrow or blood cell smears.
Materials:
-
Fixative Solution (e.g., Formaldehyde-based)
-
α-Naphthyl Acetate Solution
-
Phosphate Buffer Solution
-
This compound Powder
-
Hematoxylin Solution (for counterstaining)
-
Distilled Water
-
Fresh bone marrow or blood cell smears
-
Micropipettes and disposable tips
-
Staining jars or tubes
Procedure:
-
Fixation:
-
Air dry the cell smear.
-
Cover the smear with the fixative solution and let it stand for 1-3 minutes.
-
Rinse the slide with distilled water and allow it to air dry completely.
-
-
Working Solution Preparation:
-
For a single smear, add 50 µL of α-Naphthyl Acetate Solution and 2 mL of Phosphate Buffer Solution to a vial containing a pre-weighed amount of this compound powder (typically around 0.002g).
-
Tightly cap the vial and shake vigorously for 2 minutes to ensure the this compound is fully dissolved.
-
Let the working solution stand for approximately 1 minute before use.
-
-
Staining:
-
Cover the fixed smear with the freshly prepared working solution.
-
Incubate the slide at 37°C for 60 minutes in a humid chamber to prevent drying.
-
After incubation, rinse the slide thoroughly with distilled water.
-
Allow the slide to air dry.
-
-
Counterstaining:
-
Cover the smear with Hematoxylin Solution and stain for 3 minutes.
-
Rinse the slide with distilled water.
-
Allow the slide to air dry completely before microscopic examination.
-
Expected Results:
Sites of α-NAE activity will appear as dark brown to black precipitates in the cytoplasm of positive cells (e.g., monocytes).
Logical Relationships and Considerations
The successful application of this compound as a chromogenic substrate depends on several interconnected factors, as illustrated in the diagram below.
Caption: Factors influencing the outcome of Fast Blue B assays.
Key Considerations:
-
Substrate Specificity: The choice of the naphthyl-substrate is critical and must be specific to the enzyme being investigated.
-
Purity of this compound: The purity of the diazonium salt can affect the intensity and specificity of the staining. It is also light-sensitive and should be stored appropriately.
-
Reaction Conditions: The pH, temperature, and incubation time of the reaction must be optimized for the specific enzyme to ensure maximal activity and prevent degradation of the reagents.
-
Controls: Appropriate positive and negative controls are essential for validating the results and ensuring that the observed staining is due to specific enzyme activity. For instance, in some protocols, sodium fluoride is used as an inhibitor of certain esterases to confirm specificity.
-
Quantitative Analysis: For spectrophotometric quantification, the relationship between absorbance and enzyme concentration should be linear within the tested range. The stability of the final colored product over time should also be considered.
By understanding these core principles and adhering to optimized protocols, researchers can effectively utilize this compound as a robust and reliable tool for the detection and analysis of a wide range of enzymatic activities.
References
- 1. scbt.com [scbt.com]
- 2. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 3. stainsfile.com [stainsfile.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dye content ~95 %, Powder | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Safe Handling of Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Fast Blue B Salt (CAS No. 14263-94-6), a diazonium salt commonly used as a chromogenic substrate in biochemical and histochemical analyses.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to minimize risks in the laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] It is harmful if swallowed and is suspected of causing cancer.[3][4][5][6]
GHS Classification:
Hazard Statements:
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.[7]
-
P270: Do not eat, drink or smoke when using this product.[7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
-
P308+P313: IF exposed or concerned: Get medical advice/attention.[3][4][7]
-
P501: Dispose of contents/container in accordance with local regulations.[7][8]
Physical and Chemical Properties
| Property | Value |
| Appearance | Light-green powder that darkens on exposure to light.[2] |
| Melting Point | >300 °C |
| Solubility | Does not mix well with water.[2] |
| Stability | Stable under recommended storage conditions.[3][4] Light-sensitive.[2] |
| Synonyms | Diazo Blue B, Naphthanil Diazo Blue B, o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48.[3] |
| Molecular Formula | C14H12Cl4N4O2Zn |
Toxicological Information
| Exposure Route | Potential Health Effects |
| Ingestion | Harmful if swallowed.[3] May cause gastrointestinal tract discomfort, nausea, and vomiting.[2] Soluble zinc salts can cause irritation and corrosion of the alimentary tract.[2] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3] |
| Eye Contact | May cause eye irritation.[3] Direct contact may cause transient discomfort, tearing, or conjunctival redness.[2] |
Experimental Protocols
Detailed experimental protocols for determining the toxicity of this compound are not available in the provided search results. General methodologies for such assessments would follow standardized OECD or EPA guidelines for acute toxicity testing and carcinogenicity bioassays.
Handling and Storage
Handling:
-
Use only in a well-ventilated area with appropriate exhaust ventilation.[8][9]
-
Handle with gloves and inspect them prior to use.[4] Use proper glove removal technique.[4]
-
Keep containers securely sealed when not in use.[2]
Storage:
-
Protect from light.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure.
Caption: PPE Selection Workflow for Handling this compound.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3][4][7] Contact lenses should not be worn.[2]
-
Skin Protection: Handle with chemical-resistant gloves.[3][4] Wear a lab coat or other impervious clothing.[4][9]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[3]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[3][4] Wash hands before breaks and at the end of the workday.[3][4]
First Aid Measures
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sds.chemtel.net [sds.chemtel.net]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hurstscientific.com.au [hurstscientific.com.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
An In-depth Technical Guide to the Recommended Storage Conditions for Fast Blue B Salt Powder
For Researchers, Scientists, and Drug Development Professionals
Fast Blue B Salt is a diazonium salt widely employed as a chromogenic substrate in various biochemical and histochemical applications, including the detection of enzymes like proteases, acid phosphatases, and lipases, as well as phenolic compounds.[1] The stability and purity of the this compound powder are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and factors affecting the stability of this compound powder.
Core Storage Recommendations
Proper storage of this compound powder is crucial to maintain its chemical integrity and staining efficacy. The primary recommendations from multiple suppliers are summarized below.
Data Presentation: Recommended Storage Conditions for this compound Powder
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2 - 8 °C | [2][3][4][5] |
| Cool place | [6][7][8] | |
| Room temperature (in continental US; may vary elsewhere) | [1] | |
| Light Exposure | Protect from exposure to light | [2] |
| Store away from light | [1] | |
| Moisture | Store in a dry place | [3][4] |
| Keep container dry | [6][8] | |
| Store away from moisture | [1] | |
| Atmosphere | Store in a well-ventilated area | [6][8][9] |
| Container | Keep container tightly sealed/closed | [2][4][6][7][8][9] |
| Store in original containers | [9] | |
| Incompatible Materials | Store away from incompatible materials, such as strong oxidizing agents | [6][7][8][9] |
Factors Influencing Stability
This compound is sensitive to several environmental factors that can lead to its degradation.
-
Light: The powder is light-sensitive and can darken upon exposure to light.[9] This degradation can affect its performance as a chromogenic substrate.
-
Moisture: The compound is hygroscopic, and absorption of moisture can lead to decomposition. It is essential to store it in a dry environment and keep the container tightly sealed.[1]
-
Temperature: While some sources permit room temperature storage, the most consistent recommendation is refrigeration at 2 - 8 °C to ensure long-term stability.[2][3][4][5]
-
Incompatibilities: Diazonium salts can be unstable and may react with strong oxidizing agents.[7][9] It is crucial to store this compound away from such chemicals.
Experimental Protocols and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][6] In case of dust generation, a dust respirator is recommended.[6]
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2][9]
-
Handling: Avoid contact with skin and eyes.[4][7] Do not eat, drink, or smoke when handling the substance.[2][9] Wash hands thoroughly after handling.[2][9]
-
Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[9] For larger spills, use appropriate tools to place the material in a waste disposal container.[6]
General Experimental Workflow for Enzyme Detection:
This compound is commonly used as a coupling agent for the histochemical demonstration of various enzymes. A generalized workflow involves the following steps:
-
Substrate Preparation: A specific substrate for the enzyme of interest is prepared.
-
Incubation: The tissue section or sample is incubated with the substrate. The enzyme present in the sample cleaves the substrate, releasing a product.
-
Coupling Reaction: this compound is then added, which couples with the enzymatic reaction product.
-
Visualization: This coupling reaction forms a colored precipitate at the site of enzyme activity, allowing for visualization under a microscope.
Mandatory Visualizations
Diagram of Recommended Storage Conditions
Caption: Key factors for the optimal storage of this compound powder.
Diagram of a General Experimental Workflow
Caption: A generalized workflow for enzyme detection using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hurstscientific.com.au [hurstscientific.com.au]
- 3. carlroth.com [carlroth.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. This compound Dyecontent 95 14263-94-6 [sigmaaldrich.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Detection of Phenolic Compounds Using Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Fast Blue B salt, a versatile diazonium salt, for the detection and quantification of phenolic compounds. This document details the underlying chemical principles, offers detailed experimental protocols for key applications, and presents quantitative data to support methodological decisions.
Introduction: The Role of this compound in Phenolic Compound Analysis
This compound, also known as Diazo Blue B or 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride, is a widely used chromogenic reagent in biochemical and analytical sciences.[1][2] Its utility lies in its ability to undergo a specific coupling reaction with aromatic compounds containing activating groups, such as phenols and aromatic amines, to produce intensely colored azo compounds.[1] This property makes it an invaluable tool for the visualization and quantification of phenolic compounds in a variety of matrices, from histological sections to plant extracts and pharmaceutical formulations.[1][3]
Historically, diazonium salts have been integral to the development of azo dyes since the 19th century.[1] this compound, in particular, gained prominence for its reactivity and the distinct colors it produces with different substrates.[1] Its applications have evolved to include histological staining, enzyme histochemistry, and the colorimetric determination of total phenolic content and specific phenolic compounds like cannabinoids.[1][4]
Mechanism of Action: The Azo Coupling Reaction
The primary mechanism through which this compound detects phenolic compounds is the azo coupling reaction.[1] This is an electrophilic aromatic substitution reaction. Under alkaline conditions, the phenolic hydroxyl group (-OH) is deprotonated to form a more reactive phenoxide ion.[1] The diazonium group (-N₂⁺) of the this compound then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide.[1][5]
The coupling typically occurs at the position para to the hydroxyl group. If this position is occupied, the substitution may occur at an ortho position.[1] The result of this reaction is the formation of a stable, colored azo compound (-N=N-), which can be detected and quantified spectrophotometrically.[1][6]
Applications in Research and Drug Development
This compound has a broad range of applications in scientific research and the pharmaceutical industry.
Histological and Histochemical Staining
In histology, this compound is used to stain various cellular components and tissues, enhancing their visualization under a microscope.[1][3] It is particularly valuable in enzyme histochemistry for localizing the activity of enzymes such as esterases, phosphatases, and proteases.[1][7][8] The principle involves the enzymatic cleavage of a synthetic substrate, liberating a naphthol derivative that then couples with this compound to produce a colored precipitate at the site of enzyme activity.[1]
Quantification of Total Phenolic Content (TPC)
The this compound assay is a robust method for determining the total phenolic content in various samples, including foods, beverages, and plant extracts.[6][9] This method is often favored over the traditional Folin-Ciocalteu (F-C) assay due to its higher specificity. The F-C reagent can react with non-phenolic reducing substances, such as sugars and ascorbic acid, leading to an overestimation of the phenolic content.[6][10] The this compound reaction, however, is specific to phenolic hydroxyl groups.[6]
Detection of Cannabinoids
A significant application of this compound is in the detection and quantification of cannabinoids, which are phenolic compounds.[11][12] This method is used as a screening test by forensic agencies and in the quality control of cannabis-based products.[5][11] The reaction of this compound with different cannabinoids produces distinct colors and absorption maxima, allowing for their differentiation and quantification.[13] For example, the reaction with Δ⁹-tetrahydrocannabinol (Δ⁹-THC) typically yields a red color, while the reaction with cannabidiol (CBD) produces an orange color.[5]
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound and its related compound, Fast Blue BB salt, for the analysis of phenolic compounds.
Table 1: Comparison of Total Phenolic Content (TPC) Determined by Fast Blue BB and Folin-Ciocalteu Methods in Cranberry Extract
| Method | TPC (mg GAE/g of dry extract) |
| Fast Blue BB | 522.72 ± 9.80 |
| Folin-Ciocalteu | 364.95 ± 12.49 |
| GAE: Gallic Acid Equivalents. Data from a study on cranberry extract, where the FBBB/FC-B ratio was 1.43, indicating the presence of phenolic compounds.[9] |
Table 2: Absorption Maxima and Molar Extinction Coefficients for Cannabinoid-Fast Blue BB Salt Complexes
| Cannabinoid | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |
| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | 488 nm | 3.3 x 10⁴ |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 489 nm | 2.9 x 10⁴ |
| Cannabidiol (CBD) | 470 nm | 5.2 x 10⁴ |
| Cannabinol (CBN) | 490 nm | 2.5 x 10⁴ |
| Data from a colorimetric determination study of cannabinoids using Fast Blue BB salt.[13] |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
General Protocol for Spectrophotometric Determination of Total Phenolic Content (TPC)
This protocol is a generalized procedure and may require optimization for specific sample types.
Materials:
-
This compound or Fast Blue BB salt
-
Gallic acid (for standard curve)
-
Solvent for extraction (e.g., 80% methanol)
-
Alkaline solution (e.g., 1 N KOH or 5% NaOH)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Sample Preparation: Extract phenolic compounds from the sample material using an appropriate solvent. Centrifuge the extract to remove any solid debris.
-
Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations.
-
Reaction Setup:
-
In a test tube or microplate well, add a specific volume of the sample extract or standard solution.
-
Add a freshly prepared solution of Fast Blue B (or BB) salt (e.g., 0.1% w/v).
-
Initiate the reaction by adding the alkaline solution.
-
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature, protected from light.[6][9]
-
Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 420 nm for TPC with Fast Blue BB).[9]
-
Quantification: Plot a standard curve of absorbance versus gallic acid concentration. Use the equation of the linear regression to calculate the TPC in the samples, expressed as gallic acid equivalents (GAE).
Protocol for Thin-Layer Chromatography (TLC) Detection of Cannabinoids
Materials:
-
TLC plates (e.g., silica gel)
-
Developing solvent (e.g., chloroform or cyclohexane)
-
This compound solution (e.g., 20% w/v) as a spray reagent
-
Cannabinoid standards (e.g., THC, CBD, CBN)
Procedure:
-
Sample Application: Spot the cannabinoid standards and sample extracts onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the appropriate solvent system and allow the chromatogram to develop.
-
Visualization: After development, remove the plate and allow the solvent to evaporate. Spray the plate with the this compound solution.
-
Analysis: Observe the colored spots that appear. The color and retention factor (Rf) of the spots from the sample can be compared to those of the standards for identification.[5]
Advantages and Limitations
Advantages:
-
High Specificity: The this compound method is more specific for phenolic compounds compared to the Folin-Ciocalteu method, as it is less prone to interference from non-phenolic reducing substances.[6][10]
-
Rapidity and Simplicity: The assay is relatively simple and can be performed quickly, making it suitable for high-throughput screening.[9]
-
Versatility: It can be applied to a wide range of sample types and for various purposes, including TPC determination, cannabinoid detection, and enzyme histochemistry.[1][2][3]
Limitations:
-
pH Sensitivity: The azo coupling reaction is highly dependent on pH, requiring careful control of the reaction conditions.[1]
-
Light Sensitivity: The diazonium salt and the resulting azo compounds can be sensitive to light, necessitating that the reaction be carried out in a light-protected environment.
-
Qualitative and Semi-Quantitative Nature in Some Applications: While it can be used for quantitative analysis with spectrophotometry, in applications like TLC, it often provides qualitative or semi-quantitative results.
Conclusion
This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals involved in the analysis of phenolic compounds. Its specificity and ease of use make it a valuable alternative to other methods for determining total phenolic content. Furthermore, its application in histochemistry and the detection of specific phenolic compounds like cannabinoids underscores its broad utility. By understanding the underlying chemistry and optimizing the experimental protocols, reliable and accurate results can be achieved, contributing to advancements in various scientific disciplines.
References
- 1. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Extraction Solvent and Fast Blue BB Assay for Comparative Analysis of Antioxidant Phenolics from Cucumis melo L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [himedialabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 12. US20160018424A1 - Methods for cannabinoid quantification - Google Patents [patents.google.com]
- 13. A Colorimetric Method for the Determination of Cannabinoids with Fast Blue BB Salt | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Diazonium Salts in Histochemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diazonium salts are a cornerstone of histochemical and cytochemical staining techniques, prized for their ability to form intensely colored, insoluble azo dyes at specific cellular and tissue locations. This guide provides a comprehensive overview of the core principles, experimental protocols, and technical considerations for the application of diazonium salts in modern biological research.
Core Principles: The Chemistry of Azo Coupling
At the heart of diazonium salt-based histochemistry lies the diazotization reaction followed by an azo coupling reaction.
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[1] The resulting diazonium salt contains a highly reactive diazonium group (-N₂⁺).
Caption: General chemical equation for the diazotization of a primary aromatic amine.
The instability of many diazonium salts necessitates their preparation at low temperatures (0-5°C) and immediate use.[1] However, some stabilized diazonium salts, often available commercially as zinc chloride double salts or tetrafluoroborate salts, exhibit greater stability.[2][3]
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as an electrophile, reacting with an electron-rich coupling agent to form a stable, colored azo dye.[4] In histochemistry, the coupling agent is either a component of the tissue itself or, more commonly, a product of an enzymatic reaction.
Applications in Enzyme Histochemistry
The most prominent application of diazonium salts is in enzyme histochemistry, where they serve as "capture reagents." The general principle involves an enzyme in the tissue specimen acting on a specific substrate to produce an insoluble, colorless or weakly colored primary reaction product. This product then immediately couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble final reaction product (an azo dye) at the site of enzyme activity.[5]
This "simultaneous coupling" method is widely used for the localization of various hydrolytic enzymes.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Core Principles of Enzyme Histochemistry Using Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of Fast Blue B Salt in enzyme histochemistry. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of this widely used chromogenic substrate, from its chemical properties to practical experimental protocols.
Introduction to Enzyme Histochemistry and this compound
Enzyme histochemistry is a powerful technique used to visualize the localization of specific enzyme activities within tissue sections. This is achieved by providing the enzyme with a substrate that it can convert into a colored, insoluble product at the site of its activity. One of the most common methods employed is the simultaneous coupling technique using a diazonium salt, such as this compound.
This compound is a stabilized diazonium salt that acts as a chromogenic coupling agent.[1][2][3] It is widely utilized for the detection of various hydrolytic enzymes, including alkaline phosphatase, acid phosphatase, and esterases.[1][4] The principle of the reaction involves the enzymatic cleavage of a substrate, typically a naphthol derivative, to release a soluble naphthol compound.[5] This intermediate product then immediately couples with this compound present in the incubation medium to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[5] The resulting precipitate, often blue or black, allows for the precise microscopic localization of the target enzyme.[6]
The Chemistry of Detection: Simultaneous Coupling Mechanism
The core of the this compound technique lies in a two-step reaction that occurs simultaneously at the cellular level.
-
Enzymatic Hydrolysis: The tissue section is incubated in a solution containing a specific substrate for the enzyme of interest. A commonly used substrate for phosphatases is a naphthol derivative, such as Naphthol AS-BI phosphate. The target enzyme, for instance, alkaline phosphatase, hydrolyzes the phosphate group from the substrate, releasing a soluble naphthol intermediate.[5]
-
Azo Coupling: The liberated naphthol derivative immediately reacts with the diazonium cation of this compound. This electrophilic substitution reaction, known as azo coupling, results in the formation of an insoluble, intensely colored azo dye.[2] The rapid and localized nature of this reaction is crucial for the accurate pinpointing of enzyme activity.
The stability and reactivity of this compound make it an excellent choice for this technique, ensuring a crisp and reliable visualization of enzymatic activity.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, providing essential parameters for its use in enzyme histochemistry.
| Property | Value | References |
| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB, Diazo Blue B, Naphthanil Diazo Blue B | [1][4] |
| C.I. Number | 37235 | [2][4] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn | [4] |
| Molecular Weight | 475.47 g/mol | [4] |
| Appearance | Yellow to dark brown powder | [4] |
| Solubility in Water | 1 mg/mL | [4] |
| Excitation Maximum (Ex) | 365 nm | [3] |
| Emission Maximum (Em) | 420 nm | [3] |
| Storage Temperature | 2-8°C | [4] |
| Color of Azo Dye Product | Blue to black precipitate with naphthol derivatives | [6] |
Experimental Protocols: Detection of Alkaline Phosphatase
This section provides a detailed methodology for the histochemical detection of alkaline phosphatase activity in tissue sections using this compound and Naphthol AS-BI phosphate.
Reagents and Preparation
-
Fixative: 4% Paraformaldehyde in PBS
-
Substrate Solution: Naphthol AS-BI phosphate solution (4mg/mL) in 2M AMPD buffer, pH 9.5
-
Coupling Agent: Fast Red Violet solution (0.8g/L stock) - Note: While the prompt focuses on Fast Blue B, many commercial kits use Fast Red Violet. The principle is identical. For Fast Blue B, a similar concentration would be used.
-
Staining Solution: Mix Fast Red Violet (or Fast Blue B solution) with Naphthol AS-BI phosphate solution and water in a 2:1:1 ratio.
-
Rinse Buffer: 1X PBS
-
Counterstain (optional): Nuclear Fast Red or Methyl Green
-
Mounting Medium: Aqueous mounting medium
Staining Procedure
-
Tissue Preparation: For cultured cells, aspirate the media. For tissue sections, proceed with deparaffinization and rehydration if necessary.
-
Fixation: Fix the cells or tissue sections with 4% Paraformaldehyde in PBS for 1-2 minutes. Crucially, do not overfix , as this can inactivate the enzyme.
-
Rinsing: Aspirate the fixative and rinse the samples with 1X Rinse Buffer. Ensure the wells or slides do not dry out.
-
Staining: Add a sufficient amount of the freshly prepared Naphthol/Fast Blue B staining solution to cover the sample. Incubate in the dark at room temperature for 15 minutes.
-
Rinsing: Aspirate the staining solution and rinse the wells or slides with 1X Rinse Buffer.
-
Counterstaining (Optional): If desired, counterstain with Nuclear Fast Red or Methyl Green for 3-5 minutes to visualize cell nuclei.
-
Final Rinse: Rinse thoroughly with distilled water.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Visualization: Observe under a light microscope. Sites of alkaline phosphatase activity will appear as a distinct red or blue/black precipitate.[7]
Visualizing Molecular and Methodological Frameworks
The following diagrams, created using the DOT language, illustrate the chemical reaction, a typical experimental workflow, and a relevant signaling pathway involving alkaline phosphatase.
Chemical Reaction Mechanism
Caption: Chemical reaction of this compound in enzyme histochemistry.
Experimental Workflow
Caption: A typical workflow for enzyme histochemistry using this compound.
Alkaline Phosphatase in Bone Mineralization Signaling
Caption: Role of Alkaline Phosphatase in the bone mineralization pathway.
Conclusion
This compound remains an invaluable tool in enzyme histochemistry due to its reliability and the clarity of the results it produces. The simultaneous coupling method allows for the precise localization of a wide range of enzymatic activities, providing critical insights into cellular function and metabolic processes. A thorough understanding of the underlying chemical principles and adherence to optimized experimental protocols, as detailed in this guide, are paramount for achieving accurate and reproducible results in research and diagnostic applications.
References
Methodological & Application
Application Notes and Protocols for Alkaline Phosphatase Staining Using Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the histochemical detection of alkaline phosphatase (AP) activity using Fast Blue B salt. This method is a valuable tool in various research and development areas for visualizing the localization of AP enzyme activity in cells and tissues.
Introduction
Alkaline phosphatase is a group of enzymes that catalyze the hydrolysis of phosphate esters at an alkaline pH, leading to the generation of inorganic phosphate.[1] These enzymes are widely distributed throughout the body, with distinct isoenzymes found in tissues such as the liver, bone, intestine, and placenta.[1] The expression and activity of AP are often altered in various physiological and pathological conditions, making it a significant biomarker. In some cancers, for instance, elevated serum levels of AP are observed, particularly with liver and bone metastasis.[1] Consequently, the histochemical detection of AP activity is a crucial technique in diagnostics and research.
The this compound method is a simultaneous coupling technique used to visualize AP activity.[2][3] The underlying principle involves the enzymatic cleavage of a phosphate group from a substrate, typically a naphthol derivative like Naphthol AS-MX phosphate, by alkaline phosphatase. The liberated naphthol derivative then immediately couples with a diazonium salt, Fast Blue B, to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity. This precipitate can be visualized under a light microscope, appearing as a distinct blue or blue-violet color.[3][4]
Applications in Research and Drug Development
-
Cancer Research: Abnormal AP expression has been identified in various cancer types.[1] Elevated AP levels can be a biomarker for certain cancers, including some liver, bone, and pancreatic cancers.[1] The Fast Blue B staining protocol can be used on tissue biopsies to visualize the localization and intensity of AP activity within tumors, providing insights into tumor heterogeneity and the tumor microenvironment. Furthermore, AP has been investigated as a potential therapeutic target, and this staining method can be employed in preclinical studies to assess the efficacy of AP inhibitors.[1]
-
Developmental Biology: Alkaline phosphatase is a well-established marker for undifferentiated pluripotent stem cells, including embryonic stem cells (ESCs).[3] As these cells differentiate, AP expression is downregulated. The Fast Blue B staining method is therefore instrumental in identifying and characterizing pluripotent stem cell populations and monitoring their differentiation status in response to various growth factors or drug candidates.
-
Toxicology and Drug Safety: Drug-induced injury to organs, particularly the liver, can lead to changes in AP levels. Histochemical staining for AP in preclinical toxicology studies can help identify and characterize tissue damage at a cellular level, providing valuable information on the safety profile of a drug candidate.
-
Hematology: The leukocyte alkaline phosphatase (LAP) score, determined by staining blood or bone marrow smears, is a valuable diagnostic tool for various hematologic disorders.[5][6] The Fast Blue B method can be used to assess LAP activity, aiding in the differential diagnosis of conditions like chronic myelogenous leukemia and leukemoid reactions.
Experimental Protocols
Protocol 1: Alkaline Phosphatase Staining of Cultured Cells
This protocol is adapted from a procedure for staining cultured cells for alkaline phosphatase activity.
Materials:
-
This compound
-
Naphthol AS-MX Phosphate
-
N,N-dimethylformamide (DMF)
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
Magnesium Chloride (MgCl₂)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (or other suitable fixative)
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
Procedure:
-
Cell Fixation:
-
Wash cultured cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[3]
-
Wash the cells again with PBS.
-
-
Preparation of Staining Solution:
-
Staining:
-
Washing and Counterstaining:
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with a suitable counterstain like Nuclear Fast Red for 3-5 minutes.[3]
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip using an aqueous mounting medium.
-
-
Visualization:
-
Examine the cells under a light microscope. Sites of alkaline phosphatase activity will appear as a blue to blue-violet precipitate.[4]
-
Protocol 2: Alkaline Phosphatase Staining of Frozen Tissue Sections
This protocol is suitable for snap-frozen tissue sections.
Materials:
-
Fast Blue RR Salt (a common alternative to Fast Blue B)
-
Sodium α-naphthyl acid phosphate (or Naphthol AS-MX phosphate)
-
Sodium Barbital
-
0.1 M Sodium Barbital Solution
-
1% Acetic Acid
-
Aqueous mounting medium (e.g., Glycerogel)
Procedure:
-
Section Preparation:
-
Cut 10-16 µm thick sections from snap-frozen tissue blocks using a cryostat.[2]
-
Mount the sections on adhesive microscope slides.
-
-
Preparation of Incubation Solution:
-
Prepare the incubation solution fresh. The exact concentrations may need optimization, but a typical formulation includes dissolving sodium α-naphthyl acid phosphate and Fast Blue RR salt in a sodium barbital buffer at an alkaline pH (e.g., pH 9.2).[7]
-
-
Staining:
-
Immerse the slides in the incubation solution in a Coplin staining jar for 60 minutes at room temperature.[2]
-
-
Washing:
-
Wash the slides with three changes of deionized water.[2]
-
-
Post-Staining Treatment:
-
Dehydration and Mounting:
-
Allow the slides to air-dry completely.
-
Mount with an aqueous mounting medium.
-
-
Visualization:
Data Presentation
| Parameter | Value/Range | Sample Type | Reference |
| Substrate | Naphthol AS-MX Phosphate | Cultured Cells, Tissue Sections | [4][5] |
| Sodium α-naphthyl acid phosphate | Frozen Tissue Sections | [2] | |
| Diazonium Salt | This compound | Cultured Cells | [4] |
| Fast Blue RR Salt | Frozen Tissue Sections, Leukocytes | [2] | |
| Naphthol AS-MX Phosphate Concentration | 0.1 mg/mL | Cultured Cells | [4] |
| This compound Concentration | 0.6 mg/mL | Cultured Cells | [4] |
| Buffer | 0.1 M Tris-HCl | Cultured Cells | [4] |
| Sodium Barbital Solution | Frozen Tissue Sections | [2] | |
| pH | 8.5 | Cultured Cells | [4] |
| 9.2 | Frozen Tissue Sections | [7] | |
| Incubation Temperature | Room Temperature (18–26°C) | Cultured Cells, Leukocytes | [4] |
| Incubation Time | 15–30 minutes | Cultured Cells | [3][4] |
| 30 minutes | Leukocytes | ||
| 60 minutes | Frozen Tissue Sections | [2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Inactive enzyme due to improper sample handling or fixation. | Use fresh, properly stored samples. For frozen sections, avoid prolonged storage. Optimize fixation time and method. |
| Incorrect pH of the incubation buffer. | Prepare fresh buffer and accurately measure the pH. The optimal pH is alkaline (typically 8.5-9.5). | |
| Inactive reagents. | Use fresh or properly stored this compound and substrate. Protect solutions from light. | |
| High Background Staining | Endogenous alkaline phosphatase activity. | For some tissues, pre-incubation with an inhibitor like levamisole may be necessary. |
| Non-specific binding of the diazonium salt. | Ensure thorough washing steps. Consider using a blocking agent if non-specific protein binding is suspected. | |
| Incubation time is too long. | Optimize the incubation time by monitoring the staining development under a microscope. | |
| This compound may produce less background than Fast Blue BB or RR. | Consider using Fast Blue B for potentially lower background staining.[8] | |
| Precipitate Formation in Staining Solution | Reagents not fully dissolved or solution is old. | Prepare the staining solution fresh just before use and ensure all components are completely dissolved. |
| Poor Cellular Morphology | Harsh fixation or processing. | Optimize fixation conditions. For delicate samples, consider a shorter fixation time or a milder fixative. |
Visualizations
References
- 1. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Development and Characterization of Alkaline Phosphatase-Positive Human Umbilical Cord Perivascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [STUDIES ON LEUKOCYTE ALKALINE PHOSPHATASE. I. USE OF THE NAPHTHOL AS-MX PHOSPHATE-FAST BLUE RR STAINING METHOD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochemical studies on leucocyte alkaline phosphatase by naphthol AS-MX phosphate Fast Blue RR staining method from the pediatric aspects. 3. Leucocyte alkaline phosphatase activity in haematologic disorders and miscellaneous non-infectious disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fast Blue B Salt Staining for Enzyme Histochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Blue B salt is a versatile diazonium salt widely employed in enzyme histochemistry to visualize the localization of various hydrolytic enzymes within tissue sections.[1][2][3] Its primary application lies in the detection of enzyme activity, such as alkaline and acid phosphatases, through a simultaneous coupling reaction.[1][2][3] This technique is invaluable for cellular and tissue-based research, aiding in the identification and characterization of specific cell types and their metabolic status.
The principle of the method is based on the enzymatic hydrolysis of a substrate, typically a naphthol derivative like Naphthol AS-BI phosphate.[4] The enzyme present in the tissue cleaves the phosphate group from the substrate, liberating a naphthol compound. This liberated naphthol then immediately couples with the this compound, a diazonium salt, to form a highly colored, insoluble azo dye at the site of enzyme activity.[1][2][5] The resulting colored precipitate, which can range from blue to violet, provides a precise and stable visualization of the enzyme's location when viewed under a light microscope.
Materials and Methods
Reagents and Equipment
-
Tissue Specimens: Fresh frozen (cryostat) sections are recommended for optimal preservation of enzyme activity.[1][2]
-
Fixative (optional, for post-fixation): 4% Paraformaldehyde in PBS
-
Substrate Solution: Naphthol AS-BI phosphate (or other suitable naphthol substrate)
-
Buffer Solution: Tris-HCl buffer or other appropriate buffer depending on the target enzyme's optimal pH.
-
This compound
-
Counterstain (optional): Nuclear Fast Red or Methyl Green
-
Mounting Medium: Aqueous mounting medium
-
Coplin jars or staining dishes
-
Microscope slides
-
Coverslips
-
Light microscope
Solution Preparation
Note: Prepare solutions fresh for optimal performance.
-
Buffer Solution (Example: 0.1 M Tris-HCl, pH 9.0 for Alkaline Phosphatase):
-
Dissolve 1.21 g of Tris base in 80 mL of distilled water.
-
Adjust the pH to 9.0 using 1N HCl.
-
Bring the final volume to 100 mL with distilled water.
-
-
Substrate Stock Solution (Example: Naphthol AS-BI phosphate):
-
Dissolve 10 mg of Naphthol AS-BI phosphate in 1 mL of dimethylformamide (DMF).
-
-
Incubation Solution (Staining Solution):
-
To 10 mL of the appropriate buffer solution, add 0.2 mL of the Substrate Stock Solution. Mix well.
-
Add 10 mg of this compound.
-
Mix thoroughly until the salt is completely dissolved. The solution should be used immediately.
-
Staining Protocol for Frozen Tissue Sections
-
Sectioning: Cut fresh frozen tissue sections at 5-10 µm thickness using a cryostat and mount them on clean, pre-cooled microscope slides.
-
Air Drying: Allow the sections to air dry at room temperature for 15-30 minutes.
-
Incubation:
-
Place the slides in a Coplin jar containing the freshly prepared Incubation Solution.
-
Incubate at room temperature (18-26°C) for 15-60 minutes in the dark. Incubation time may need to be optimized depending on the tissue type and enzyme activity.[6]
-
-
Washing:
-
Rinse the slides gently in three changes of distilled water.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, immerse the slides in Nuclear Fast Red or Methyl Green solution for 1-5 minutes.
-
Rinse briefly in distilled water.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they can dissolve the azo dye precipitate.
-
-
Microscopy:
-
Examine the sections under a light microscope. Sites of enzyme activity will appear as a blue to violet precipitate.
-
Data Presentation
| Parameter | Alkaline Phosphatase Staining | Acid Phosphatase Staining |
| Tissue Preparation | Fresh Frozen Cryosections | Fresh Frozen Cryosections |
| Fixation | Optional post-fixation | Optional post-fixation |
| Substrate | Naphthol AS-BI phosphate | Naphthol AS-BI phosphate |
| Buffer | Tris-HCl (pH 9.0-9.6) | Acetate Buffer (pH 5.0) |
| Staining Solution | Substrate + this compound in Buffer | Substrate + this compound in Buffer |
| Incubation Temperature | Room Temperature (18-26°C) | 37°C |
| Incubation Time | 15-60 minutes | 30-60 minutes |
| Washing | Distilled Water | Distilled Water |
| Counterstain | Nuclear Fast Red / Methyl Green | Nuclear Fast Red / Methyl Green |
| Mounting Medium | Aqueous | Aqueous |
| Expected Result | Blue/Violet Precipitate | Blue/Violet Precipitate |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for this compound staining of tissue sections.
Caption: Reaction mechanism of this compound staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Staining | Inactive enzyme due to improper tissue handling or fixation. | Use fresh frozen tissue and avoid prolonged storage. If fixation is necessary, use a mild fixative for a short duration. |
| Inactive staining solution. | Prepare the incubation solution fresh just before use. Ensure the this compound has been stored correctly, protected from light and moisture. | |
| Incorrect pH of the buffer. | Verify the pH of the buffer solution is optimal for the target enzyme. | |
| Non-specific Background Staining | Over-incubation in the staining solution. | Reduce the incubation time. Titrate the incubation duration to find the optimal balance between specific signal and background. |
| Diffusion of the enzyme or reaction product.[7] | Ensure rapid and gentle handling of the tissue sections. Consider a brief post-fixation step after staining to immobilize the precipitate. | |
| Crystalline Precipitate on Section | The concentration of this compound is too high, or the solution was not properly dissolved. | Ensure the this compound is fully dissolved in the buffer before adding the substrate. Filter the staining solution before use. |
| Tissue Morphology is Poor | Ice crystal formation during freezing. | Snap-freeze the tissue in isopentane cooled with liquid nitrogen to minimize ice crystal artifacts. |
| Sections are too thick. | Cut thinner sections (5-7 µm) for better resolution and reagent penetration. |
Safety Precautions
This compound is a hazardous substance and should be handled with care. It is classified as a carcinogen and may be harmful if swallowed or inhaled.[2][5][6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.[1][2][4][5][6]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. Enzyme histochemical analysis on cryostat sections of human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. hurstscientific.com.au [hurstscientific.com.au]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. Artefacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Activity Assays Using Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Blue B Salt is a diazonium salt widely utilized in biochemical and histochemical assays to detect the activity of various hydrolytic enzymes.[1][2] Its primary application lies in its ability to act as a chromogenic coupling agent. In these assays, an enzyme cleaves a specific substrate, typically a naphthol derivative, releasing a naphthol compound. This product then reacts with this compound to form a colored, insoluble azo dye.[3] The intensity of the resulting color is proportional to the enzymatic activity, allowing for both qualitative visualization and quantitative measurement.[4]
This document provides detailed application notes and protocols for using this compound in enzyme activity assays for three key enzymes: Alkaline Phosphatase (ALP), Acid Phosphatase (ACP), and Esterase.
Mechanism of Action
The fundamental principle behind this compound-based enzyme assays involves a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: The target enzyme catalyzes the hydrolysis of a specific substrate, liberating a naphthol derivative. For instance, phosphatases hydrolyze naphthyl phosphates, and esterases cleave naphthyl esters.
-
Azo Coupling Reaction: The liberated naphthol rapidly couples with this compound (a diazonium salt) to form a distinctly colored and often insoluble azo dye precipitate at the site of enzyme activity.
This reaction allows for the localization of enzyme activity in tissue sections (histochemistry) or the quantification of enzyme activity in solution using spectrophotometry.[5][6]
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed and may cause cancer.[5] It can also cause skin and eye irritation.[7] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent. Work in a well-ventilated area and avoid creating dust.[8] Refer to the Safety Data Sheet (SDS) for complete safety information.[5][7][8][9]
Application 1: Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from various molecules, playing a crucial role in bone mineralization and liver function.[7][10] Altered ALP levels can be indicative of liver or bone diseases.[10]
Signaling Pathway Involving Alkaline Phosphatase
Alkaline phosphatase is involved in the p38 MAPK signaling pathway, which regulates its activity in response to the activation of Gi protein-coupled receptors.[2] This pathway is significant in osteoblast differentiation and function.
Caption: Alkaline Phosphatase Signaling Pathway.
Experimental Protocol: Histochemical Staining of ALP
This protocol is adapted for the histochemical demonstration of ALP activity in tissue sections.[11]
Materials:
-
Naphthol AS-MX Phosphate Alkaline Solution (e.g., Sigma-Aldrich, Cat. No. 855-20)
-
This compound
-
Distilled water
-
Coplin staining jars
-
Microscope slides with fixed tissue sections
-
Mayer's Hematoxylin Solution (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Reagent Preparation:
-
Prepare a diazonium salt solution by dissolving one capsule of this compound in distilled water as per the manufacturer's instructions.
-
Add 2 ml of Naphthol AS-MX Phosphate Alkaline Solution to the diluted diazonium salt solution and mix well.
-
-
Staining:
-
Immerse the slides with fixed tissue sections into the alkaline-dye mixture in a Coplin jar.
-
Incubate at 18–26°C for 30 minutes, protecting the slides from direct light.
-
After incubation, remove the slides and rinse them thoroughly in deionized water for 2 minutes.
-
-
Counterstaining and Mounting:
-
Place the slides in Mayer's Hematoxylin Solution for 10 minutes for nuclear counterstaining.
-
Rinse the slides in water.
-
Mount the coverslip using an aqueous mounting medium.
-
Expected Results:
Sites of alkaline phosphatase activity will appear as blue granules. The intensity of the blue color corresponds to the level of enzyme activity.
Quantitative Data for ALP Assay
| Parameter | Value/Range | Reference |
| pH Optimum | 8.6 - 10.0 | [1] |
| Incubation Temperature | 18 - 26°C (histochemical) | |
| Incubation Time | 30 minutes (histochemical) | |
| Substrate | Naphthol AS-MX Phosphate |
Application 2: Acid Phosphatase (ACP) Activity Assay
Acid phosphatases are enzymes that hydrolyze phosphate esters at an acidic pH.[8] They are involved in various metabolic processes, and their levels can be elevated in certain pathological conditions, such as prostate cancer.[12][13]
Role of Acid Phosphatase in Cellular Processes
Acid phosphatase plays a crucial role in various cellular functions, including signal transduction, cell growth, and differentiation.[8] It is essential for the hydrolysis of phosphate esters within lysosomes, contributing to cellular homeostasis.[8]
Caption: Role of Acid Phosphatase in Cellular Processes.
Experimental Protocol: Spectrophotometric Assay of ACP
This protocol describes a kinetic assay for determining ACP activity in serum.[13]
Materials:
-
α-Naphthyl phosphate (substrate)
-
This compound
-
Citrate buffer (pH 5.2)
-
Spectrophotometer
-
Thermostatic bath (30°C or 37°C)
-
Cuvettes (1 cm light path)
Procedure:
-
Reagent Preparation:
-
Prepare a working reagent by dissolving one tablet of substrate (containing α-naphthyl phosphate and Fast Red TR, a diazonium salt similar to Fast Blue B) in 2 ml of citrate buffer. This solution is stable for 2 days at 2-8°C.[13]
-
-
Assay:
-
Set the spectrophotometer wavelength to 405 nm and the temperature to 37°C.
-
Pipette 1.0 ml of the working reagent into a cuvette and incubate for 5 minutes.
-
Add 100 µl of the serum sample to the cuvette, mix, and start a stopwatch.
-
Read the absorbance at 1-minute intervals for 3 minutes.
-
-
Calculation:
-
Calculate the average change in absorbance per minute (ΔA/min).
-
The enzyme activity (U/L) can be calculated using a factor provided by the reagent manufacturer (e.g., ΔA/min x 750).[13]
-
Expected Results:
The rate of increase in absorbance at 405 nm is directly proportional to the acid phosphatase activity in the sample.
Quantitative Data for ACP Assay
| Parameter | Value/Range | Reference |
| pH Optimum | 4.0 - 6.0 | [9] |
| Wavelength | 405 nm | [12] |
| Reaction Temperature | 37°C | [12] |
| Substrate | α-Naphthyl phosphate | [13][14] |
| Linearity Limit | Up to 75 IU/L | [12] |
Application 3: Esterase Activity Assay
Esterases are a broad group of enzymes that catalyze the hydrolysis of ester bonds. They are involved in various biological processes, including detoxification and signal transduction.[15]
Experimental Workflow for Esterase Activity Assay
The general workflow for a spectrophotometric esterase activity assay using this compound is outlined below.
Caption: Esterase Activity Assay Workflow.
Experimental Protocol: Spectrophotometric Assay of Esterase
This protocol provides a continuous spectrophotometric method for determining esterase activity.[5]
Materials:
-
α-Naphthyl acetate (substrate)
-
Fast Blue RR Salt (a diazonium salt with similar properties to this compound)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer capable of kinetic measurements at 510 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing phosphate buffer, α-naphthyl acetate, and Fast Blue RR Salt. The final concentrations should be optimized for the specific enzyme being studied.
-
-
Enzyme Addition and Measurement:
-
Add the enzyme sample to the reaction mixture to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 510 nm over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
The esterase activity is proportional to this rate.
-
Expected Results:
A continuous increase in absorbance at 510 nm will be observed as the diazo dye complex is formed. The rate of this increase is a measure of the esterase activity.
Quantitative Data for Esterase Assay
| Parameter | Value/Range | Reference |
| pH Optimum | Varies with enzyme source | [16] |
| Wavelength | 510 nm | [5] |
| Reaction Temperature | Varies with enzyme source | [16] |
| Substrate | α-Naphthyl acetate | [5] |
Conclusion
This compound is a versatile and effective chromogenic substrate for the detection and quantification of a variety of enzymes. The protocols and application notes provided here offer a comprehensive guide for researchers in various fields. By understanding the underlying principles and optimizing the assay conditions, reliable and reproducible results can be achieved for alkaline phosphatase, acid phosphatase, and esterase activity measurements. Always adhere to strict safety protocols when handling this compound and other laboratory reagents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Regulation of alkaline phosphatase activity by p38 MAP kinase in response to activation of Gi protein-coupled receptors by epinephrine in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Acid Phosphatase: A Comprehensive Overview [excedr.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 12. labcarediagnostics.com [labcarediagnostics.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. The estimation of serum acid phosphatase using alpha-naphthyl phosphate as substrate: observations on the use of Fast Red TR salt in the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
Application of Fast Blue B Salt in Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Blue B Salt, a diazonium salt, is a widely used chromogenic reagent in thin-layer chromatography (TLC) for the visualization and identification of various compounds.[1][2] Its primary application lies in the detection of phenolic compounds, cannabinoids, aromatic amines, and in enzyme activity assays.[1][2][3][4] The visualization is based on an azo coupling reaction where the diazonium salt reacts with electron-rich molecules, such as phenols, under alkaline conditions to form intensely colored azo dyes.[1][2][5] This application note provides detailed protocols and data for the use of this compound in TLC analysis.
Data Presentation
The following tables summarize quantitative data for the TLC analysis of various compounds using this compound as a visualization reagent.
Table 1: TLC Data for Cannabinoids Visualized with this compound
| Compound | Mobile Phase | Rf Value | Observed Color | Detection Limit (on plate) |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Hexane:Ethyl Ether (8:2 v/v) | 0.44 | Red | ~20-50 ng |
| Cannabidiol (CBD) | Hexane:Ethyl Ether (8:2 v/v) | 0.58 | Red-brown / Orange | ~20-50 ng |
| Cannabinol (CBN) | Hexane:Ethyl Ether (8:2 v/v) | 0.48 | Purple / Violet | ~20-50 ng |
| Cannabichromene (CBC) | Hexane:Ethyl Ether (8:2 v/v) | 0.37 | Purple | ~20-50 ng |
| Cannabigerol (CBG) | Hexane:Ethyl Ether (8:2 v/v) | 0.59 | Orange-Brown | Not specified |
| Tetrahydrocannabinolic acid (THCA) | Hexane:Ethyl Ether (8:2 v/v) | 0.40 | Red | Not specified |
| Cannabidiolic acid (CBDA) | Hexane:Ethyl Ether (8:2 v/v) | 0.68 | Red | Not specified |
| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | Hexane:Ethyl Ether (8:2 v/v) | 0.43 | Red | Not specified |
| 11-nor-Δ⁹-THC-9-carboxylic acid | Chloroform:Methanol:Conc. NH₄OH (85:15:2) | Not specified | Pink | Not specified |
Note: Rf values and colors can vary slightly depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Materials:
-
This compound (3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) chloride zinc chloride double salt)
-
Distilled water or a mixture of acetone and water
-
0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
Procedure:
-
Prepare a 0.5% (w/v) solution of this compound. Dissolve 0.5 g of this compound in 100 mL of distilled water.[6] Alternatively, a solution can be made by dissolving 0.5 g of this compound in 90 mL of acetone and 10 mL of water.[6]
-
Important: This reagent is unstable and should be prepared fresh before each use.[7]
-
For visualization, a subsequent overspray with a 0.1 M NaOH or KOH solution is typically required to provide the necessary alkaline conditions for the coupling reaction.[6][7]
Protocol 2: TLC Analysis of Cannabinoids
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing solvent (Mobile Phase): e.g., Hexane:Ethyl Ether (8:2 v/v)[8][9]
-
Sample and standard solutions of cannabinoids dissolved in a suitable solvent (e.g., methanol, chloroform)
-
TLC developing chamber
-
Capillary tubes for spotting
-
This compound spray reagent (from Protocol 1)
-
0.1 M KOH or NaOH solution
-
Heat gun or oven
Procedure:
-
Spotting: Using a capillary tube, apply small spots of the sample and standard solutions onto the baseline of the TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Drying: Remove the plate from the chamber and mark the solvent front. Dry the plate completely using a heat gun or in an oven.[7]
-
Visualization: a. In a fume hood, spray the dried plate evenly with the freshly prepared this compound solution. b. Subsequently, overspray the plate with 0.1 M KOH or NaOH solution until the colors develop.
-
Analysis: Observe the colored spots and calculate the Rf values (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the Rf values and colors of the spots in the sample to those of the standards for identification.
Protocol 3: TLC-Bioautography for Enzyme Inhibition (e.g., Lipase)
Principle: This method detects enzyme inhibitors on a TLC plate. The enzyme converts a substrate to a product that then reacts with this compound to produce a colored background. Zones of inhibition appear as white spots where the inhibitor has prevented the enzymatic reaction.[4]
Materials:
-
Developed and dried TLC plate with separated compounds
-
Enzyme solution (e.g., lipase)
-
Substrate solution (e.g., β-naphthyl myristate)
-
This compound solution
Procedure:
-
Spray the developed TLC plate with the enzyme solution and incubate under appropriate conditions (e.g., 37°C in a humid atmosphere).[4]
-
After incubation, spray the plate with a solution containing the substrate and this compound.[4]
-
A colored background (e.g., purple) will form where the enzyme is active.[4]
-
White spots against the colored background indicate the presence of enzyme inhibitors at those locations on the chromatogram.[4]
Visualizations
Signaling Pathways and Workflows
References
- 1. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 2. This compound | 14263-94-6 | Benchchem [benchchem.com]
- 3. future4200.com [future4200.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0132313B1 - Reagents, test kits and methods for the detection of cannabinoids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sorbtech.com [sorbtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Color determination method and evaluation of methods for the detection of cannabinoids by thin-layer chromatography (TLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Lipase Activity Using Fast Blue B Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. The quantification of lipase activity is crucial in various fields, including drug development for obesity and metabolic disorders, food technology, and diagnostics. This application note provides a detailed colorimetric method for determining lipase activity using Fast Blue B Salt. The assay is based on the enzymatic cleavage of a naphthyl-based substrate, where the released naphthol product reacts with this compound to form a colored diazo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the lipase activity.
Principle of the Assay
The determination of lipase activity using this compound is a two-step enzymatic reaction.[1]
-
Enzymatic Hydrolysis: Lipase hydrolyzes a substrate, such as β-Naphthyl Caprylate (BNC), to release β-naphthol and a fatty acid (caprylic acid).[1]
-
Color Development: The liberated β-naphthol immediately couples with this compound (a diazonium salt) under neutral or slightly alkaline conditions to form a stable, colored azo dye.[1][2] The concentration of this dye can be quantified by measuring its absorbance, typically around 540-580 nm.
This method provides a sensitive and reliable way to measure lipase activity in various samples.[3]
Caption: Reaction principle of the lipase assay with this compound.
Materials and Reagents
Equipment:
-
Microplate reader or spectrophotometer
-
96-well flat-bottom microplates[1]
-
Incubator set to 37°C
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Reagents:
-
This compound (CAS 14263-94-6)
-
β-Naphthyl Caprylate (BNC) or other suitable β-naphthyl fatty acid esters[1]
-
Tris-HCl Buffer
-
Sodium taurocholate[1]
-
Lipase enzyme standard (e.g., from porcine pancreas)
-
Sample containing lipase activity
-
Deionized water
Experimental Protocols
Proper preparation of reagents is critical for the accuracy and reproducibility of the assay.
| Reagent | Preparation Instructions | Storage Conditions |
| Tris-HCl Buffer (50 mM, pH 7.4) | Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust pH to 7.4 with HCl. Bring the final volume to 1 L with deionized water. | 2-8°C |
| Substrate Solution (BNC) | Dissolve β-Naphthyl Caprylate in DMSO to make a stock solution (e.g., 10-20 mM). Further dilute with Tris-HCl buffer for the working solution.[1] | -20°C, protected from light |
| This compound Solution | Prepare a 10 mg/mL stock solution in deionized water or DMSO.[4] This solution should be prepared fresh before each use as it is light-sensitive. | Use immediately |
| Emulsifier Solution | Prepare a 10 mM sodium taurocholate solution in Tris-HCl buffer. Bile salts help emulsify the lipid substrate, increasing its availability to the enzyme.[1][5] | 2-8°C |
| Lipase Standard Solution | Prepare a stock solution of a known lipase (e.g., 1 mg/mL) in cold deionized water. Create a series of dilutions for a standard curve. | -20°C |
The following diagram outlines the general workflow for the microplate-based lipase activity assay.
Caption: Microplate assay workflow for lipase activity determination.
-
Set up the Plate: Add the following to each well of a 96-well microplate. Include wells for blanks (no enzyme), standards (known lipase concentrations), and samples.
| Component | Volume |
| Tris-HCl Buffer (pH 7.4) | 140 µL |
| Emulsifier Solution | 20 µL |
| Lipase Standard/Sample | 20 µL |
| Total Volume | 180 µL |
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes to bring the reaction mixture to the optimal temperature.
-
Initiate Reaction: Prepare a reaction mix containing the substrate and this compound. For each well, mix 10 µL of BNC working solution and 10 µL of freshly prepared this compound solution. Add 20 µL of this reaction mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Measurement: Measure the absorbance of each well at a wavelength between 540 nm and 580 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus lipase concentration. Use the standard curve to determine the lipase activity in the unknown samples.
Data Presentation and Analysis
The results of the assay can be summarized and analyzed as follows.
Generate a standard curve by plotting the absorbance values (after blank subtraction) against the known concentrations of the lipase standard. The curve should be linear within the tested range.
| Lipase Standard (U/mL) | Absorbance at 560 nm (Mean ± SD) |
| 0 (Blank) | 0.052 ± 0.004 |
| 10 | 0.185 ± 0.009 |
| 20 | 0.321 ± 0.011 |
| 40 | 0.598 ± 0.023 |
| 60 | 0.854 ± 0.031 |
| 80 | 1.102 ± 0.045 |
Note: Data shown is for illustrative purposes only.
Determine the lipase activity of the unknown samples by interpolating their absorbance values from the linear regression equation of the standard curve.
-
Lipase Activity (U/mL) = (Absorbance_sample - Intercept) / Slope
Remember to account for any dilution factors used in sample preparation. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of product (β-naphthol) per minute under the specified assay conditions.[6][7]
Troubleshooting and Considerations
-
High Background: If the blank wells show high absorbance, it may be due to the spontaneous hydrolysis of the substrate or instability of the this compound. Ensure the this compound solution is prepared fresh and protected from light.
-
Low Signal: A weak signal could result from low enzyme activity, suboptimal pH, or insufficient incubation time. Optimize these parameters for your specific enzyme and sample type.
-
Substrate Solubility: Naphthyl esters can have poor water solubility. Using an organic solvent like DMSO for the stock solution and an emulsifier like sodium taurocholate in the reaction buffer is essential for consistent results.[1]
-
Linear Range: It is crucial to ensure that the measurements are taken within the linear range of the assay. If sample absorbance is too high, dilute the sample and re-run the assay.
References
Application Notes and Protocols for Neuronal Tracing with Fast Blue
Application Notes
Introduction
Fast Blue is a hydrophilic fluorescent dye widely employed in neurobiology as a retrograde neuronal tracer.[1] It is utilized to map neural circuits by identifying the origin of axonal projections to a specific target area. When injected into a brain region or peripheral tissue, Fast Blue is taken up by axon terminals and transported retrogradely to the neuronal cell body (soma).[2] Its bright blue fluorescence under ultraviolet (UV) excitation allows for the visualization of labeled neurons, making it a valuable tool for neuroanatomical studies.[3] Fast Blue is known for its long-lasting fluorescence and high resistance to fading, making it particularly suitable for long-term studies.[4]
Clarification of Terminology: Fast Blue vs. Fast Blue B Salt
It is crucial to distinguish between "Fast Blue," the fluorescent neuronal tracer, and "this compound." The latter is a diazonium salt used as a chromogenic substrate in enzyme histochemistry and is not suitable for in vivo neuronal tracing. This document pertains exclusively to Fast Blue (CAS No. 74749-42-1), the neuronal tracer.
Mechanism of Action
The precise mechanism of uptake and transport of Fast Blue is not fully elucidated but is generally considered to be a passive process. It is taken up by axon terminals, likely through a combination of endocytosis and direct membrane passage, and then transported retrogradely along the axon to the cell body via the microtubule-based axonal transport system.[2] The dye accumulates in the cytoplasm of the soma and proximal dendrites, providing a clear morphological outline of the labeled neuron.
Advantages and Disadvantages
Advantages:
-
Bright and Stable Fluorescence: Fast Blue exhibits intense blue fluorescence that is highly resistant to photobleaching, allowing for prolonged and repeated microscopic examination.[3] The label can persist in neurons for at least six months.[4]
-
High Resolution Labeling: It provides detailed labeling of the neuronal soma and dendritic processes.
-
Compatibility: Fast Blue can be used in combination with other fluorescent tracers for double-labeling studies.[3]
-
Simple Preparation: The dye is readily soluble in distilled water or saline, making the preparation of injection solutions straightforward.
Disadvantages:
-
Potential for Leakage: At higher concentrations (e.g., 2%), Fast Blue can leak from labeled neurons and be taken up by surrounding glial cells, potentially leading to non-specific labeling.[2]
-
Toxicity at High Concentrations: While generally considered non-toxic at standard working concentrations, higher concentrations may have adverse effects on neuronal health and function. Some studies have shown that Fast Blue can reduce cell adhesion and proliferative activity in cell culture.
-
UV Excitation: Excitation in the UV range (around 365 nm) can cause autofluorescence in some tissues and may be phototoxic to living cells in culture.[2]
Data Presentation
Quantitative Data Summary
Table 1: Physicochemical and Spectroscopic Properties of Fast Blue
| Property | Value | Reference |
| CAS Number | 74749-42-1 | [5] |
| Excitation Maximum | ~365 nm | [3] |
| Emission Maximum | ~420 nm | [3] |
| Molecular Formula | C₂₀H₁₇N₅O · 2HCl | [3] |
| Molecular Weight | 416.3 g/mol | [3] |
| Solubility | Water, lower alcohols | [3] |
| Appearance | Yellow Powder | [3] |
Table 2: Recommended Parameters for In Vivo Neuronal Tracing with Fast Blue
| Parameter | Recommendation | Reference |
| Tracer Concentration | ||
| Young Animals (e.g., mice) | 0.2% (w/v) in distilled water or saline | [5] |
| Aged Animals (e.g., mice) | 2% (w/v) in distilled water or saline | [5] |
| General Use (rats) | 1.5 - 2.5% (w/v) in distilled water or saline | [6] |
| Injection Volume | ||
| Small Brain Nuclei | 30 - 100 nL | [7] |
| General Brain Regions | 5 - 10 µL (for 2.0% solution) | [6] |
| Peripheral Muscle (mouse) | 5 µL per muscle | [2] |
| Post-Injection Survival Time | ||
| Initial Labeling | Within a few hours | [3] |
| Optimal Labeling | 3 - 9 days | [6] |
| Recommended for Euthanasia | 4 - 7 days | [6] |
| Long-term Studies | Up to 24 weeks | [4] |
Table 3: Comparative Labeling Efficacy of Retrograde Tracers (Rat Spinal Motor Neurons)
| Tracer | Number of Labeled Neurons (Mean ± SEM) at 3 Days | Number of Labeled Neurons (Mean ± SEM) at 1 Week | Reference |
| True Blue (related to Fast Blue) | 185.3 ± 10.2 | 190.1 ± 9.8 | [1] |
| Fluoro-Gold | 192.5 ± 11.5 | 195.4 ± 10.7 | [1] |
| Fluoro-Ruby | 150.7 ± 9.3 | 182.6 ± 11.1 | [1] |
| DiI | 188.9 ± 12.1 | 193.2 ± 11.4 | [1] |
| Significantly fewer labeled neurons compared to other tracers at 3 days (p < 0.05). |
Experimental Protocols
Protocol 1: Preparation of Fast Blue Solution
-
Materials:
-
Fast Blue powder
-
Sterile distilled water or 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of Fast Blue powder to prepare the target concentration (e.g., for a 2% solution, weigh 20 mg of Fast Blue).
-
Add the appropriate volume of sterile distilled water or saline to a sterile microcentrifuge tube (e.g., for a 2% solution, add 1 mL of solvent to 20 mg of Fast Blue).
-
Add the Fast Blue powder to the solvent.
-
Vortex thoroughly until the powder is completely dissolved. The solution will appear yellowish.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
The prepared solution can be stored at 4°C, protected from light, for up to 2 weeks.[3]
-
Protocol 2: Stereotaxic Injection of Fast Blue in the Rodent Brain
-
Materials:
-
Anesthetized rodent
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle or glass micropipette
-
Microinjection pump
-
Drill
-
Prepared Fast Blue solution
-
-
Procedure:
-
Anesthetize the animal according to an approved institutional protocol.
-
Mount the animal in the stereotaxic frame.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region from a brain atlas.
-
Drill a small burr hole in the skull over the target area.
-
Load the Hamilton syringe or glass micropipette with the Fast Blue solution, ensuring there are no air bubbles.
-
Lower the needle/pipette to the predetermined dorsoventral coordinate.
-
Inject the Fast Blue solution at a slow and steady rate (e.g., 50-100 nL/min) to minimize tissue damage and backflow.
-
After the injection is complete, leave the needle/pipette in place for an additional 5-10 minutes to allow for diffusion of the tracer and to prevent backflow upon withdrawal.
-
Slowly retract the needle/pipette.
-
Suture the scalp incision.
-
Provide post-operative care as per institutional guidelines.
-
Allow the animal to survive for the desired period (typically 3-9 days) for optimal retrograde transport.[6]
-
Protocol 3: Tissue Processing and Histology
-
Materials:
-
Anesthetized rodent (post-survival period)
-
Perfusion pump
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
30% sucrose in PBS
-
Cryostat or vibratome
-
Gelatin-coated or charged microscope slides
-
Fluorescence microscope with a UV filter set
-
-
Procedure:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold PBS to flush out the blood, followed by perfusion with 4% PFA to fix the tissue.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Freeze the brain and section it using a cryostat (e.g., 30-40 µm thick sections).
-
Mount the sections onto gelatin-coated or charged microscope slides.
-
Air-dry the slides.
-
The sections can be directly coverslipped with an aqueous mounting medium for fluorescence microscopy or processed for immunohistochemistry if desired.
-
Protocol 4: Fluorescence Microscopy and Imaging
-
Equipment:
-
Epifluorescence or confocal microscope
-
UV excitation filter (e.g., 350-370 nm)
-
Dichroic mirror (e.g., 400 nm)
-
Emission filter (e.g., >420 nm long-pass)
-
-
Procedure:
-
Place the slide on the microscope stage.
-
Use a low-power objective to locate the injection site and the regions containing retrogradely labeled neurons.
-
Switch to a higher-power objective for detailed visualization of the labeled cells.
-
Excite the sample with UV light. Fast Blue-labeled neurons will fluoresce bright blue.
-
Capture images using a sensitive digital camera. Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Mandatory Visualization
Caption: Experimental workflow for retrograde neuronal tracing using Fast Blue.
References
- 1. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Blue (FB)[Fluorescent Neuronal Tracer] - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. polysciences.com [polysciences.com]
- 7. Preliminary Validation of Stereotaxic Injection Coordinates via Cryosectioning [jove.com]
Application Notes and Protocols for Cannabinoid Detection using Fast Blue B Salt Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the detection of cannabinoids in various samples using the Fast Blue B (FBB) or Fast Blue BB (FBBB) salt test. This colorimetric assay serves as a rapid and cost-effective preliminary screening method.
Principle of the Method
The Fast Blue B salt test is a colorimetric assay based on an azo coupling reaction.[1] In an alkaline environment, the diazonium salt, Fast Blue B (Di-o-anisidinetetrazolium chloride), reacts with phenolic groups present in cannabinoid molecules.[1][2] This reaction results in the formation of a colored azo dye. The specific color developed can provide a preliminary indication of the type of cannabinoid present. For instance, Δ9-tetrahydrocannabinol (THC) typically produces a red or purple color, while cannabidiol (CBD) may yield an orange hue.[2][3][4] Cannabinol (CBN) has been reported to produce a violet color.[3]
Applications
The this compound test is widely utilized as a presumptive screening tool in forensic science for the identification of cannabis and cannabis-derived products.[5][6] Its simplicity and speed make it suitable for field testing.[7] While primarily qualitative, the test can be adapted for semi-quantitative or quantitative analysis when coupled with techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][9]
Reagents and Materials
-
This compound or Fast Blue BB salt
-
Anhydrous sodium sulfate (optional, as a diluent and desiccant)[3][5]
-
Sodium hydroxide (NaOH), 0.1N solution[10]
-
Chloroform or Petroleum ether (as an organic solvent)[5][10]
-
Methanol or Ethanol (for sample extraction)[11]
-
Test tubes or filter paper[5]
-
Pipettes
-
Vortex mixer (optional)
-
Fume hood
Experimental Protocols
4.1. Reagent Preparation
-
Fast Blue B Reagent: Prepare a 1% w/w solution of this compound diluted with anhydrous sodium sulfate.[5] Alternatively, a solution can be prepared by dissolving 50 mg of this compound in 20 mL of 0.1N NaOH.[5][10] It is recommended to use freshly prepared solutions as diazonium salts can be unstable.[3]
-
Sodium Hydroxide Solution (0.1N): Dissolve 4 g of NaOH in 1 L of deionized water.
4.2. Sample Preparation
-
Plant Material: A small amount of the suspected plant material is required. The sample can be directly used or an extract can be prepared.
-
Extraction (Optional but Recommended): Macerate a small amount of the sample in methanol or ethanol.[11] Use the resulting extract for the test. For a more defined procedure, initial assays can be performed by treating 2 mg of the cannabis sample with 1 mL of methanol in an ultrasonic bath for 10 minutes.[11]
4.3. Test Procedure (Test Tube Method)
-
Place a small amount of the suspected sample (or a few drops of the extract) into a test tube.
-
Add the Fast Blue B reagent (the mixture with anhydrous sodium sulfate).
-
Add 1 mL of chloroform.[10]
-
Shake the mixture vigorously for 1 minute.
-
Add 1 mL of 0.1N aqueous sodium hydroxide.[10]
-
Shake again for 2 minutes and then allow the layers to separate for 2 minutes.[10]
-
Observe the color change in the lower chloroform layer. A red or purple color indicates the likely presence of THC.[2][10]
4.4. Test Procedure (Filter Paper Method)
-
Spot a small amount of the sample extract onto a piece of filter paper.
-
Allow the solvent to evaporate.
-
Spray the spot with the this compound solution.[5]
-
Observe the color development.
Data Presentation: Quantitative Analysis
While the Fast Blue B test is primarily qualitative, several studies have reported quantitative data when combined with other analytical techniques.
| Parameter | Cannabinoid | Value | Method | Reference |
| Detection Limit | Δ9-THC | 0.1 ng | HPLC with post-column reaction | [8] |
| THC and CBD | 50 ng | TLC with spray reagent | [3] | |
| Linear Range | Δ9-THC | 0.01 - 100 µg/ml | HPLC with post-column reaction | [8] |
| Molar Extinction Coefficient | Δ8-THC | 3.3 x 10⁴ | Colorimetric Method | [9] |
| Δ9-THC | 2.9 x 10⁴ | Colorimetric Method | [9] | |
| Cannabidiol (CBD) | 5.2 x 10⁴ | Colorimetric Method | [9] | |
| Cannabinol (CBN) | 2.5 x 10⁴ | Colorimetric Method | [9] | |
| Precision (Intermediate) | Δ9-THC (Within-run) | 0.93% | HPLC with post-column reaction | [8] |
| Δ9-THC (Between-run) | 1.12% | HPLC with post-column reaction | [8] | |
| Absorption Maxima | Δ8-THC | 488 nm | Colorimetric Method | [9] |
| Δ9-THC | 489 nm | Colorimetric Method | [9] | |
| Cannabidiol (CBD) | 470 nm | Colorimetric Method | [9] | |
| Cannabinol (CBN) | 490 nm | Colorimetric Method | [9] |
Visualization of Pathways and Workflows
6.1. Chemical Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. EP0132313B1 - Reagents, test kits and methods for the detection of cannabinoids - Google Patents [patents.google.com]
- 4. Miniaturized paper-based analytical device for the portable analysis of phyto-cannabinoids in plant and oral fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unodc.org [unodc.org]
- 6. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Cannabinoids by HPLC Using a Post-Column Reaction with this compound [jstage.jst.go.jp]
- 9. A Colorimetric Method for the Determination of Cannabinoids with Fast Blue BB Salt | Semantic Scholar [semanticscholar.org]
- 10. rjptonline.org [rjptonline.org]
- 11. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Fast Blue B Salt Spray Reagent in Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fast Blue B salt, a diazonium compound, is a widely utilized chromogenic reagent in thin-layer chromatography (TLC) for the visualization of various compounds.[1][2] Its primary application lies in the detection of phenolic compounds, cannabinoids, and aromatic amines that can undergo azo coupling reactions.[1][3] This reaction, which typically occurs in a basic medium, results in the formation of intensely colored azo dyes, allowing for the sensitive detection of target analytes on a TLC plate.[1][4][5] This document provides detailed protocols for the preparation and application of this compound spray reagent, along with relevant quantitative data and visualizations to aid researchers in its effective use.
Principle of Detection
The detection mechanism of this compound involves an azo coupling reaction.[1] In an alkaline environment, the diazonium group of the this compound couples with the electron-rich aromatic rings of phenolic compounds, particularly at the position para to the hydroxyl group.[1] This reaction forms a stable azo bond (-N=N-), creating a colored complex that is easily visible on the TLC plate.[1] The specific color of the resulting spot can provide preliminary identification of the compound class. For instance, cannabinoids produce distinct colors, such as red for Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and orange for cannabidiol (CBD).[5]
Applications
This compound spray reagent is a versatile tool for the qualitative and semi-quantitative analysis of various substance classes in TLC. Key applications include:
-
Cannabinoid Profiling: Detection and differentiation of cannabinoids such as THC, CBD, and cannabinol (CBN) in samples from Cannabis sativa L.[5][6][7][8]
-
Phenolic Compound Analysis: Identification of natural and synthetic phenolic compounds in various matrices.[1][4]
-
Detection of Aromatic Amines: Visualization of aromatic amines that can undergo diazotization and coupling.[3]
-
Tanning Agent Identification: Used in the analysis of tanning agents.[3][9]
-
Enzyme Histochemistry: Employed for the histochemical demonstration of proteases and other enzymes.[10]
Quantitative Data
The following tables summarize key quantitative data for the preparation and use of this compound reagent.
Table 1: Reagent Preparation
| Reagent Component | Concentration/Amount | Solvent | Reference(s) |
| This compound | 0.5 g | 100 mL Water | [11] |
| This compound | 0.5 g | 90 mL Acetone + 10 mL Water | [1][9] |
| Fast Blue BB Salt | 100 mg | 20 mL Water | [12] |
| Potassium Hydroxide (KOH) | 1 g | 20 mL Water (for overspray) | [12] |
| Sodium Hydroxide (NaOH) | 0.1 M | Water (for overspray) | [1][3] |
Note: It is consistently recommended to prepare the this compound solution fresh before use.[1][3][9][12] Solutions of Fast Blue B have limited stability and can show significant variation in absorbance after two days.[13]
Table 2: Reported Rf Values and Colors for Cannabinoids on RP-TLC Plates
| Cannabinoid | Rf Value | Observed Color with Fast Blue BB Salt | Reference(s) |
| CBDA | 0.68 | Red | [12] |
| CBG | 0.59 | Orange-Brown | [12] |
| CBD | 0.58 | Red-brown | [12] |
| CBN | 0.48 | Purple | [12] |
| Δ⁹-THC | 0.44 | Red | [12] |
| Δ⁸-THC | 0.43 | Red | [12] |
| THCA | 0.40 | Red | [12] |
| CBC | 0.37 | Purple | [12] |
Developing Solvent: 80% Methanol in Water (v/v)[12]
Experimental Protocols
5.1. Preparation of this compound Spray Reagent
This protocol describes the preparation of the spray reagent.
Materials:
-
This compound
-
Acetone
-
Distilled Water
-
Volumetric flask (100 mL)
-
Glass beaker
-
Stirring rod
-
Spray bottle
Procedure:
-
Weigh 0.5 g of this compound and transfer it to a 100 mL volumetric flask.[1][9]
-
Stopper the flask and shake vigorously until the salt is completely dissolved.
-
Transfer the freshly prepared solution to a spray bottle.
5.2. Preparation of Alkaline Overspray Solution
This protocol describes the preparation of the alkaline solution for post-spraying.
Materials:
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled Water
-
Volumetric flask (100 mL)
-
Glass beaker
-
Stirring rod
-
Spray bottle
Procedure (for 0.1 M NaOH):
-
Weigh 0.4 g of NaOH pellets and transfer to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water and swirl to dissolve the pellets.
-
Once dissolved and cooled to room temperature, add distilled water to the 100 mL mark.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Transfer the solution to a separate spray bottle.
5.3. TLC Plate Visualization Protocol
This protocol details the steps for visualizing separated compounds on a TLC plate.
Materials:
-
Developed and dried TLC plate
-
Freshly prepared this compound spray reagent
-
0.1 M NaOH or other alkaline solution
-
Fume hood
Procedure:
-
Ensure the developed TLC plate is completely dry from the mobile phase.
-
Place the TLC plate in a fume hood.
-
Evenly spray the plate with the freshly prepared this compound solution.[1] Avoid oversaturation.
-
Allow the plate to air dry for a few minutes.
-
Observe the formation of colored spots, which indicates the presence of target analytes. The reaction is typically rapid.[5]
-
Document the results by noting the color and Rf value of each spot.
Visualizations
Diagram 1: Experimental Workflow for TLC Visualization
Caption: Workflow for TLC analysis using this compound reagent.
Diagram 2: Azo Coupling Reaction Mechanism
Caption: Azo coupling reaction of this compound with a phenolic compound.
Safety Precautions
-
This compound may be harmful if ingested.[14]
-
Work in a well-ventilated area or a fume hood, especially when spraying the reagents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Store this compound in a cool, dark place, as it can be light-sensitive.[14]
Troubleshooting
-
No or weak spots: This could be due to an inactive (old) this compound solution, insufficient concentration of the analyte, or an inappropriate pH for the coupling reaction. Ensure the reagent is freshly prepared and that the alkaline overspray is applied.
-
Background coloration: This may occur if the plate is oversaturated with the spray reagents. Apply a fine, even mist.
-
Inconsistent spot colors: The final color can be influenced by the specific analyte, its concentration, and the pH. Ensure consistent application of reagents for comparable results.
By following these detailed application notes and protocols, researchers can effectively utilize this compound spray reagent for the sensitive and reliable detection of a wide range of compounds in TLC analysis.
References
- 1. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 2. Buy Fast blue B | 20282-70-6 [smolecule.com]
- 3. epfl.ch [epfl.ch]
- 4. Optimization of Extraction Solvent and Fast Blue BB Assay for Comparative Analysis of Antioxidant Phenolics from Cucumis melo L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 8. scribd.com [scribd.com]
- 9. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. sorbtech.com [sorbtech.com]
- 13. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: Histochemical Demonstration of Proteases with Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histochemical demonstration of protease activity within tissue sections provides invaluable insights into the spatial distribution and cellular localization of these critical enzymes. This knowledge is fundamental in various research areas, including physiology, pathology, and pharmacology. The simultaneous azo-coupling method, utilizing a synthetic substrate and a diazonium salt such as Fast Blue B, is a well-established technique for the visualization of protease activity in situ. This method offers a straightforward and robust approach to generate a permanent, colored precipitate at the site of enzymatic action, allowing for precise microscopic analysis.
This application note details the principles and protocols for the histochemical localization of proteases, with a particular focus on chymotrypsin-like serine proteases, using N-acetyl-DL-phenylalanine 2-naphthyl ester as the substrate and Fast Blue B Salt as the chromogenic coupling agent.
Principle of the Method
The methodology is based on a two-step enzymatic and chemical reaction that occurs simultaneously within the tissue section.
-
Enzymatic Hydrolysis: Proteases present in the tissue cleave a specific synthetic substrate. In this protocol, N-acetyl-DL-phenylalanine 2-naphthyl ester is used, which is a substrate for chymotrypsin-like enzymes. The enzymatic hydrolysis of this ester bond releases 2-naphthol (β-naphthol).
-
Azo-Coupling Reaction: The liberated 2-naphthol immediately couples with a stable diazonium salt, this compound (o-Dianisidine, tetrazotized), which is present in the incubation medium. This reaction forms a highly colored, insoluble azo dye precipitate at the site of protease activity. The resulting colored deposit can then be visualized under a light microscope.
The intensity of the color developed is proportional to the activity of the protease, allowing for a semi-quantitative assessment of enzyme levels in different cells and tissues.
Experimental Protocols
I. Tissue Preparation
Proper tissue preparation is critical for the preservation of enzyme activity and tissue morphology.
A. Tissue Fixation:
-
Recommended Fixative: Cold (4°C) formol-calcium fixative (4% formaldehyde in 1% calcium chloride) for 2-4 hours. This fixative provides a good compromise between preserving enzyme activity and maintaining structural integrity.
-
Alternative Fixatives: Acetone or a mixture of acetone and chloroform at sub-zero temperatures can also be used, particularly for freeze-drying and vapor fixation techniques.
-
Avoidance: Aldehyde fixatives like glutaraldehyde should be used with caution as they can significantly inhibit enzyme activity.
B. Tissue Sectioning:
-
Cryostat Sections: This is the preferred method for optimal preservation of enzyme activity.
-
Rapidly freeze fresh tissue specimens in isopentane pre-cooled with liquid nitrogen.
-
Mount the frozen tissue onto a cryostat chuck.
-
Cut sections at a thickness of 5-10 µm in a cryostat maintained at -20°C to -25°C.
-
Mount the sections on clean, pre-cooled glass slides. Air-dry the sections at room temperature for a short period before incubation.
-
II. Reagents and Solutions
A. Substrate Solution (prepare fresh):
-
N-acetyl-DL-phenylalanine 2-naphthyl ester: 2.5 mg
-
N,N-Dimethylformamide (DMF): 0.25 ml
-
Dissolve the substrate in DMF before adding it to the buffer.
B. Buffer Solution:
-
0.1 M Phosphate buffer or Tris-HCl buffer, pH 7.4. The optimal pH can vary depending on the specific protease being investigated.
C. Incubation Medium (prepare fresh and filter before use):
-
Buffer Solution: 10 ml
-
Substrate Solution: 0.25 ml
-
This compound: 10 mg
-
Mix the buffer and substrate solution first, then add the this compound. Mix well until dissolved and filter.
D. Control Solutions:
-
Substrate-free medium: Prepare the incubation medium without the N-acetyl-DL-phenylalanine 2-naphthyl ester to check for non-specific reactions.
-
Inhibitor medium: Prepare the incubation medium containing a specific inhibitor for the target protease. For chymotrypsin-like proteases, Phenylmethylsulfonyl Fluoride (PMSF) at a final concentration of 1 mM can be used.[1] Pre-incubate the sections in a buffer containing the inhibitor for 15-30 minutes before transferring them to the inhibitor-containing incubation medium.
E. Counterstain (optional):
-
Nuclear Fast Red or Mayer's Hematoxylin can be used for nuclear counterstaining to improve the visualization of tissue morphology.
III. Staining Procedure
-
Preparation: Bring the air-dried cryostat sections to room temperature.
-
Incubation: Cover the sections with the freshly prepared and filtered incubation medium. Incubate in a moist chamber at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically for the specific tissue and enzyme under investigation.
-
Washing: After incubation, rinse the slides thoroughly in distilled water.
-
Post-fixation (optional): To stabilize the azo dye precipitate, slides can be post-fixed in 4% neutral buffered formalin for 10 minutes.
-
Counterstaining (optional): If desired, counterstain with Nuclear Fast Red for 1-5 minutes or Mayer's Hematoxylin for 30-60 seconds. Rinse gently with tap water.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
IV. Expected Results
-
Positive Staining: Sites of protease activity will be marked by a distinct, insoluble colored precipitate. The color can range from reddish-brown to deep blue, depending on the reaction conditions and the specific azo dye formed.
-
Negative Control (Substrate-free): No colored precipitate should be observed.
-
Inhibitor Control: A significant reduction or complete absence of the colored precipitate should be seen in the presence of a specific inhibitor, confirming the enzymatic nature of the reaction.
Data Presentation
The following tables summarize key quantitative data relevant to the histochemical demonstration of proteases.
Table 1: Substrates for Histochemical Demonstration of Various Proteases with Azo-Dye Coupling Methods
| Protease Class | Example Substrate |
| Chymotrypsin-like | N-acetyl-DL-phenylalanine 2-naphthyl ester |
| Trypsin-like | Nα-Tosyl-L-lysine α-naphthyl ester (TLNE) |
| Elastase-like | N-t-BOC-L-alanine 2-naphthyl ester |
| Cathepsin B | Nα-CBZ-L-arginine-4-methoxy-2-naphthylamide |
| Dipeptidyl Peptidase IV | Glycyl-L-proline-4-methoxy-2-naphthylamide |
Table 2: Kinetic Parameters of Proteases with Naphthyl Ester Substrates
| Enzyme | Substrate | Km (mM) |
| Trypsin | Nα-Tosyl-L-lysine α-naphthyl ester (TLNE) | 0.11 |
| Thrombin | Nα-Tosyl-L-lysine α-naphthyl ester (TLNE) | 0.15 |
| Chymotrypsin | N-Acetyl-L-tyrosine α-naphthyl ester (ATNE) | 0.18 |
| Urokinase | N-Acetyl-glycyl-L-lysine α-naphthyl ester (AGLNE) | 0.17 |
Data adapted from a colorimetric assay study which provides relative substrate affinities.
Table 3: Common Inhibitors for Control Experiments
| Protease Class | Inhibitor | Typical Concentration |
| Serine Proteases (Chymotrypsin-like) | Phenylmethylsulfonyl Fluoride (PMSF) | 1 mM |
| Serine Proteases (Trypsin-like) | Aprotinin | 1-2 µM |
| Cysteine Proteases | E-64 | 10 µM |
| Metalloproteases | EDTA | 1-5 mM |
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of protease histochemistry.
Experimental Workflow
References
Staining Enterochromaffin Cells with Fast Blue B Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterochromaffin (EC) cells are a specialized type of enteroendocrine cell scattered throughout the gastrointestinal (GI) epithelium.[1][2] Constituting less than 1% of the total intestinal epithelial cells, they are the primary source of the body's serotonin (5-hydroxytryptamine or 5-HT), producing over 90% of the total.[3][4] This gut-derived serotonin is a critical signaling molecule involved in the regulation of a wide array of physiological processes, including intestinal motility, secretion, sensation, and inflammation. Dysregulation of EC cell function and serotonin signaling has been implicated in various gastrointestinal disorders, such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).
Histochemical identification and quantification of EC cells are crucial for understanding their role in health and disease. While immunohistochemistry (IHC) using antibodies against serotonin is a common and specific method, classical histochemical techniques can also provide valuable insights. One such historical method involves the use of diazonium salts, which undergo an azo-coupling reaction with phenolic compounds like serotonin. Fast Blue B Salt, a stable diazonium salt, can be utilized for this purpose. The reaction of this compound with the phenol group of serotonin results in the formation of a distinctly colored, insoluble azo dye at the site of the EC cells.
These application notes provide a detailed protocol for the histochemical staining of enterochromaffin cells using this compound, adapted from established diazonium reaction methodologies. While specific quantitative data for Fast Blue B staining is not widely available, this document includes reference data on EC cell density obtained through immunohistochemistry to aid in the interpretation of staining results.
Principle of the Method
The staining of enterochromaffin cells with this compound is based on the chemical principle of an azo-coupling reaction. Serotonin (5-hydroxytryptamine), which is present in high concentrations within the secretory granules of EC cells, is a phenolic compound. In an alkaline environment, the hydroxyl group of the serotonin molecule becomes activated, allowing it to react with a diazonium salt. This compound, a diazonium compound, couples with serotonin to form a colored azo dye precipitate. This reaction allows for the visualization of serotonin-containing EC cells within tissue sections.
Quantitative Data Summary
The density and distribution of enterochromaffin cells can vary significantly along the gastrointestinal tract. The following table summarizes representative quantitative data on EC cell density in different regions of the human gut, as determined by immunohistochemical staining for serotonin. This data is provided as a reference for expected cell densities.
| Gastrointestinal Region | EC Cell Density (cells/mm²) | Method of Quantification | Reference |
| Gastric Oxyntic Mucosa | 12.9 (in controls) | Immunohistochemistry (anti-serotonin) | [5] |
| Duodenum | ~15% of 5-HT cells contain CCK | Immunohistochemistry | [3] |
| Colon | Not specified | Immunohistochemistry | [3] |
Experimental Protocols
Protocol: Staining of Enterochromaffin Cells with this compound
This protocol is adapted from the general methodology for diazonium reactions for enterochromaffin cells.
Materials:
-
Fixative: 10% Neutral Buffered Formalin (NBF)
-
Tissue Samples: Paraffin-embedded sections (5 µm) of gastrointestinal tissue
-
Reagents:
-
This compound (C.I. 37235)
-
0.1 M Phosphate Buffer, pH 7.4
-
Mayer's Hematoxylin (or other suitable nuclear counterstain)
-
Xylene
-
Ethanol (absolute, 95%, 70%)
-
Distilled water
-
Resinous mounting medium
-
Equipment:
-
Microscope slides
-
Coplin jars or staining dishes
-
Microscope
-
Fume hood
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of absolute ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
Finally, rinse in distilled water.
-
-
Staining Solution Preparation (prepare fresh):
-
Dissolve 1 mg of this compound in 1 ml of 0.1 M Phosphate Buffer, pH 7.4.
-
Mix well until the salt is completely dissolved. The solution should be prepared immediately before use.
-
-
Staining:
-
Incubate the rehydrated tissue sections in the freshly prepared this compound solution for 2-5 minutes at room temperature.
-
Rinse the slides thoroughly in several changes of distilled water.
-
-
Counterstaining:
-
Stain the sections with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 70% ethanol (1 minute), 95% ethanol (2 changes, 1 minute each), and absolute ethanol (2 changes, 2 minutes each).
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results:
-
Enterochromaffin Cells: Granules within the cytoplasm will be stained a distinct blue or violet color.
-
Nuclei: Blue (if counterstained with Hematoxylin).
-
Background: Colorless to pale yellow.
Visualizations
Caption: Experimental workflow for staining enterochromaffin cells with this compound.
Caption: Serotonin synthesis and release pathway in an enterochromaffin cell.
References
- 1. Enterochromaffin cell - Wikipedia [en.wikipedia.org]
- 2. A Focus on Enterochromaffin Cells among the Enteroendocrine Cells: Localization, Morphology, and Role | MDPI [mdpi.com]
- 3. Heterogeneity of enterochromaffin cells within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stratification of enterochromaffin cells by single-cell expression analysis [elifesciences.org]
- 5. Enterochromaffin cell density in the gastric mucosa of patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fast Blue B Salt for Hematological Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Blue B Salt is a versatile diazonium salt widely utilized in hematology and histology for the cytochemical demonstration of enzyme activity.[1][2] In the context of blood cell differentiation, it is a critical reagent for identifying and distinguishing between different leukocyte populations, particularly in the diagnosis and classification of leukemias.[3] These application notes provide detailed protocols for the use of this compound in two key esterase staining methods: the Naphthol AS-D Chloroacetate (Specific) Esterase stain and the α-Naphthyl Acetate (Non-Specific) Esterase stain.
The principle of these techniques lies in the enzymatic hydrolysis of a specific substrate by cellular esterases. The liberated naphthol compound then couples with this compound, a diazonium salt, to form a brightly colored, insoluble precipitate at the site of enzyme activity.[4][5] This allows for the direct visualization and localization of enzyme activity within different blood cell lineages.
Data Presentation: Expected Staining Patterns
The following tables summarize the expected cytochemical reactions of various hematopoietic cells with specific and non-specific esterase stains using this compound. This data is crucial for the accurate interpretation of stained blood or bone marrow smears.
Table 1: Naphthol AS-D Chloroacetate (Specific) Esterase Staining Results
| Cell Type | Expected Staining Result | Staining Pattern |
| Granulocytic Series | ||
| Myeloblasts | Negative to weakly positive | Fine granular |
| Promyelocytes | Positive | Fine granular |
| Myelocytes | Strongly positive | Coarse granular |
| Metamyelocytes | Strongly positive | Coarse granular |
| Band Neutrophils | Strongly positive | Coarse granular |
| Segmented Neutrophils | Strongly positive | Coarse granular |
| Eosinophils | Negative | |
| Basophils | Negative | |
| Monocytic Series | ||
| Monoblasts | Negative to weakly positive | Fine, scattered granules |
| Promonocytes | Weakly positive | Fine, scattered granules |
| Monocytes | Weakly positive | Fine, scattered granules |
| Lymphoid Series | ||
| Lymphoblasts | Negative | |
| Lymphocytes | Negative | |
| Erythroid Series | Negative | |
| Megakaryocytic Series | Negative |
Note: The specific esterase, Naphthol AS-D Chloroacetate Esterase, is primarily present in the cells of the granulocytic lineage.[5]
Table 2: α-Naphthyl Acetate (Non-Specific) Esterase Staining Results
| Cell Type | Expected Staining Result (without NaF) | Expected Staining Result (with NaF inhibition) | Staining Pattern |
| Granulocytic Series | Negative to weakly positive | No inhibition | Fine granular |
| Monocytic Series | |||
| Monoblasts | Strongly positive | Inhibited | Diffuse, intense |
| Promonocytes | Strongly positive | Inhibited | Diffuse, intense |
| Monocytes | Strongly positive | Inhibited | Diffuse, intense |
| Lymphoid Series | |||
| T-Lymphocytes | Positive | No inhibition | Focal, dot-like |
| B-Lymphocytes | Negative | ||
| Erythroid Series | Negative | ||
| Megakaryocytic Series | Positive | No inhibition | Granular |
Note: The non-specific esterase activity in monocytes is characteristically inhibited by the addition of sodium fluoride (NaF), a key diagnostic feature.[4]
Experimental Protocols
Protocol 1: Naphthol AS-D Chloroacetate (Specific) Esterase Stain ("Leder Stain")
This method is used for the identification of cells of the granulocytic series.
Materials:
-
Fresh peripheral blood or bone marrow smears
-
Fixative (e.g., Citrate-Acetone-Formaldehyde solution)
-
Naphthol AS-D Chloroacetate solution
-
This compound or a stabilized derivative (e.g., Fast Blue BB Base Solution)
-
Sodium Nitrite solution
-
Buffer (e.g., TRIZMA™ 6.3 Buffer Concentrate)
-
Counterstain (e.g., Hematoxylin)
-
Distilled or deionized water
-
Coplin jars or staining dishes
-
Microscope slides and coverslips
-
Incubator or water bath at 37°C
Procedure:
-
Fixation: Immerse the air-dried smears in the fixative solution for 30-60 seconds at room temperature. Rinse thoroughly with distilled water and allow to air dry.
-
Incubation Medium Preparation:
-
Immediately before use, mix equal volumes of Sodium Nitrite Solution and this compound solution. Let the mixture stand for 2 minutes.
-
In a separate container, add the prepared diazonium salt mixture to the pre-warmed (37°C) buffer solution.
-
Add the Naphthol AS-D Chloroacetate solution to the buffered diazonium salt solution and mix well.
-
-
Staining: Immerse the fixed smears in the freshly prepared incubation medium. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Rinse the slides thoroughly with running tap water for at least 2 minutes.
-
Counterstaining: Immerse the slides in Hematoxylin solution for 1-2 minutes.
-
Final Wash: Rinse the slides with tap water until the water runs clear.
-
Mounting: Allow the slides to air dry completely. Coverslip using an appropriate mounting medium.
Interpretation of Results:
Sites of specific esterase activity will appear as bright red to reddish-brown granular precipitates in the cytoplasm. The nuclei will be stained blue by the hematoxylin counterstain.
Protocol 2: α-Naphthyl Acetate (Non-Specific) Esterase (ANAE) Stain
This method is primarily used to identify cells of the monocytic lineage. A parallel staining with sodium fluoride is performed for confirmation.
Materials:
-
Fresh peripheral blood or bone marrow smears (prepare two slides per sample)
-
Fixative (e.g., Formaldehyde solution)
-
α-Naphthyl Acetate solution
-
This compound or a stabilized derivative (e.g., Fast Blue BB Base Solution)
-
Sodium Nitrite solution
-
Phosphate buffer
-
Sodium Fluoride (NaF) solution
-
Counterstain (e.g., Hematoxylin or Methyl Green)
-
Distilled or deionized water
-
Coplin jars or staining dishes
-
Microscope slides and coverslips
-
Incubator or water bath at 37°C
Procedure:
-
Fixation: Fix the air-dried smears in the fixative for 1-3 minutes. Rinse with distilled water and air dry.
-
Incubation Medium Preparation (Two solutions):
-
Solution A (without NaF): Prepare the incubation medium as described in Protocol 1, but substitute Naphthol AS-D Chloroacetate with α-Naphthyl Acetate solution.
-
Solution B (with NaF): To a portion of Solution A, add Sodium Fluoride solution and mix well.
-
-
Staining:
-
Immerse one slide per sample in Solution A.
-
Immerse the second slide per sample in Solution B.
-
Incubate both slides for 30-60 minutes at 37°C.
-
-
Washing: Rinse the slides thoroughly with distilled water.
-
Counterstaining: Counterstain with Hematoxylin or Methyl Green for 2-3 minutes.
-
Final Wash: Rinse with distilled water.
-
Mounting: Air dry and coverslip.
Interpretation of Results:
-
Without NaF: Cells with non-specific esterase activity will show dark brown to black granular precipitates. Monocytes will show a strong, diffuse reaction. T-lymphocytes may show a single, localized dot of positivity.
-
With NaF: The esterase activity in monocytes will be significantly inhibited, resulting in a negative or very weak staining. The positivity in T-lymphocytes and other cells is not inhibited by sodium fluoride.
Visualizations
Experimental Workflow: Esterase Staining
Caption: General workflow for cytochemical esterase staining.
Logical Relationship: Enzyme-Substrate Reaction
Caption: Principle of the cytochemical reaction for esterase detection.
Applications in Research and Drug Development
While primarily a diagnostic tool, esterase staining with this compound has applications in research and drug development for assessing cellular responses and toxicity.
-
Monitoring Differentiation: In vitro studies of hematopoietic stem cell differentiation can utilize esterase staining to characterize the resulting cell populations. For instance, the appearance of specific esterase activity can confirm differentiation towards the granulocytic lineage in response to a novel therapeutic agent.
-
Myelotoxicity Assessment: Preclinical toxicology studies can employ these cytochemical stains to evaluate the effects of new drug candidates on hematopoietic cells. An observed decrease in esterase-positive cells or abnormal staining patterns in bone marrow aspirates from treated animals may indicate myelotoxicity.
-
Screening for Modulators of Cell Fate: In high-throughput screening assays, changes in the proportion of esterase-positive cells can be used as a readout to identify compounds that influence myeloid differentiation or induce apoptosis in specific leukemic cell lines.
-
Characterization of Leukemic Cell Lines: Researchers use these stains to confirm the lineage of leukemic cell lines used in drug discovery research, ensuring the appropriate models are used for testing lineage-specific drug targets.
The quantitative analysis of these stains, often through a scoring system based on the intensity and distribution of the colored precipitate, can provide valuable data for evaluating the dose-dependent effects of a compound on hematopoietic cell populations.
References
Application Notes and Protocols for Stable Working Solutions of Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Blue B Salt is a diazonium salt widely employed in histochemistry and cytochemistry as a chromogenic substrate for demonstrating the activity of various enzymes, most notably alkaline and acid phosphatases, and esterases.[1][2][3][4] It is also utilized in the visualization of proteins and as a spray reagent in thin-layer chromatography.[5] The principle of its application lies in its ability to couple with naphthol or other phenolic compounds, which are released by enzymatic activity on a suitable substrate. This reaction forms a colored precipitate at the site of enzyme activity, allowing for precise localization within tissues and cells.[6][7]
These application notes provide a comprehensive guide to preparing and using this compound working solutions, with a focus on maximizing stability and achieving reliable, reproducible results.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is crucial for its proper handling and use.
| Property | Value | References |
| Synonyms | o-Dianisidine bis(diazotized) zinc double salt, Azoic Diazo No. 48, DBB, Diazo Blue B, Naphthanil Diazo Blue B | [5][8] |
| CAS Number | 14263-94-6 | [5][8][9] |
| Molecular Formula | C₁₄H₁₂Cl₄N₄O₂Zn | [9] |
| Molecular Weight | 475.47 g/mol | [8][9] |
| Appearance | Yellow to dark brown powder | |
| Melting Point | >300 °C | |
| Storage | 2-8°C, in a dry, dark environment. | [10] |
Solubility Data
The solubility of this compound can vary depending on the solvent and the grade of the reagent. The following table summarizes reported solubility values. It is recommended to perform a small-scale test to confirm solubility with your specific lot of reagent.
| Solvent | Reported Solubility | References |
| Water | 1 mg/mL (clear to hazy, yellow-green solution) | |
| Aqueous Solution | 10% | [7] |
| Ethanol | 10% | [7] |
| DMF:H₂O (9:1) | 10 mg/mL (very slightly hazy, red to red-brown solution) | |
| DMSO | Good solubility; used for preparing stock solutions. | [11] |
Stability of this compound Solutions
A critical factor in the successful use of this compound is the stability of its working solution. Diazonium salts in solution are notoriously unstable and can degrade over time, leading to inconsistent staining and high background.
-
pH: Alkaline conditions can accelerate the degradation of diazonium salts. While some protocols for alkaline phosphatase require a high pH (e.g., 9.2-9.5), the solution should be used immediately after preparation.[12][13]
-
Light: Exposure to light can cause discoloration and degradation of the this compound solution.[10] Therefore, solutions should be protected from light during preparation and incubation.
-
Temperature: Elevated temperatures can increase the rate of degradation. Stock solutions are best stored at -20°C or -80°C, while working solutions should be prepared fresh and kept cool.[11]
Recommendation: It is strongly advised to prepare the this compound working solution immediately before use. If a stock solution is prepared in a solvent like DMSO, it should be aliquoted and stored at low temperatures (-20°C for up to one month or -80°C for up to six months) and protected from light and repeated freeze-thaw cycles.[11]
Experimental Protocols
Preparation of a General-Purpose this compound Working Solution
This protocol provides a basic method for preparing a this compound solution for histochemical staining. The final concentration may need to be optimized depending on the specific application.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Buffer solution (e.g., Tris-HCl, Phosphate buffer) appropriate for the enzyme of interest
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder. A typical starting concentration is 0.5 to 1.0 mg/mL.
-
In a separate container, prepare the desired buffer solution at the appropriate pH for your experiment.
-
Slowly add the this compound powder to the buffer solution while gently stirring. Avoid vigorous vortexing, which can introduce air and accelerate degradation.
-
Continue stirring until the salt is completely dissolved. The solution should be clear, although a slight haze may be present depending on the solvent.
-
Use the solution immediately for staining.
Protocol for Alkaline Phosphatase Staining
This protocol outlines the use of this compound (or its variant, Fast Blue RR salt) for the demonstration of alkaline phosphatase activity in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Tris buffer (pH 9.5)[13]
-
Naphthol AS-MX Phosphate Alkaline Solution[1]
-
This compound or Fast Blue RR Salt
-
Mayer's Hematoxylin solution for counterstaining[1]
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation: Deparaffinize and hydrate paraffin sections to distilled water. For frozen sections, fix briefly in cold acetone or an appropriate fixative.
-
Incubation Solution Preparation (prepare immediately before use):
-
Prepare Tris buffer at pH 9.5.
-
Dissolve this compound in the Tris buffer to a final concentration of 0.5-1.0 mg/mL.
-
Add Naphthol AS-MX Phosphate Alkaline Solution to the this compound solution according to the manufacturer's instructions (typically around 0.2 mL per 10 mL of buffer).[1]
-
Mix gently and filter if necessary.
-
-
Staining:
-
Incubate the tissue sections in the freshly prepared incubation solution at room temperature for 15-60 minutes, or until the desired staining intensity is achieved. Protect from light during incubation.[1]
-
Rinse the slides thoroughly in distilled water.
-
-
Counterstaining:
-
Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize nuclei.
-
Rinse in tap water.
-
"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute or a dilute lithium carbonate solution).
-
Rinse again in tap water.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
Expected Results:
-
Sites of alkaline phosphatase activity: Blue to violet precipitate
-
Nuclei: Blue
Visualizations
Experimental Workflow for Enzyme Histochemistry
The following diagram illustrates the general workflow for using this compound in enzyme histochemistry.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound FOR MICROSCOPY | 14263-94-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 7. stainsfile.com [stainsfile.com]
- 8. mpbio.com [mpbio.com]
- 9. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Luxol Fast Blue Staining for Myelin Sheath Visualization
Introduction
Luxol Fast Blue (LFB) staining is a widely used histological technique for the selective visualization of myelin in the central nervous system (CNS).[1][2][3] The stain has a high affinity for the phospholipids that are abundant in the myelin sheath, allowing for the clear differentiation of myelinated fibers from other neural elements.[4][5][6] This method is invaluable for researchers, scientists, and drug development professionals studying neuroanatomy, neuropathology, and the effects of demyelinating diseases such as multiple sclerosis.[3] LFB staining is often combined with a counterstain, most commonly Cresyl Violet, to simultaneously visualize Nissl substance in neuron cell bodies, providing a comprehensive view of the tissue architecture.[1][4]
Mechanism of Action
Luxol Fast Blue is a copper phthalocyanine dye that acts as a base and binds to the acidic components of the myelin sheath, specifically the phospholipids.[4][5][7] The staining process involves an acid-base reaction where the LFB molecule forms a salt linkage with the phospholipid-protein complexes of myelin.[7] This results in a characteristic bright blue to greenish-blue color of the myelinated fibers.[5][8] Differentiation with a weak alkaline solution, such as lithium carbonate, and subsequent treatment with alcohol removes the excess and unbound stain, allowing for a clear distinction between the heavily myelinated white matter and the less myelinated gray matter.[1][9]
Quantitative Data for Luxol Fast Blue Staining
The following tables summarize key quantitative parameters for successful Luxol Fast Blue staining, derived from various established protocols.
Table 1: Solution Compositions
| Solution | Component | Concentration/Amount | Solvent |
| Luxol Fast Blue Staining Solution | Luxol Fast Blue MBSN | 0.1 g | 100 mL of 95% Ethanol |
| 10% Acetic Acid | 0.5 mL | ||
| Differentiation Solution I | Lithium Carbonate | 0.05 g | 100 mL of Distilled Water |
| Differentiation Solution II | Ethanol | 70% | Distilled Water |
| Cresyl Violet Counterstain | Cresyl Echt Violet | 0.1 g | 100 mL of Distilled Water |
| 10% Acetic Acid | 15 drops (just before use) |
Table 2: Key Protocol Parameters
| Parameter | Value | Notes |
| Tissue Fixation | 10% Formalin | Recommended for optimal preservation of myelin.[8] |
| Section Type | Paraffin-embedded or Frozen | Paraffin sections are typically cut at 5-10 µm, while frozen sections are cut at 20-30 µm.[1][8] |
| Staining Temperature | 56-60°C | Higher temperatures accelerate the staining process.[8][10] |
| Staining Duration | 16-24 hours (overnight) | Ensures complete and robust staining of myelin sheaths.[1][4] For frozen sections, a shorter duration of not more than 16 hours is recommended.[8] |
| Differentiation Time | Variable (seconds to minutes) | Monitored microscopically until gray matter is colorless and white matter is sharply defined.[8][9] |
| Counterstain Duration | 30-40 seconds | Can be adjusted based on the desired staining intensity of Nissl substance.[1][8] |
Experimental Workflow Diagram
Caption: Workflow of the Luxol Fast Blue staining protocol.
Experimental Protocol: Luxol Fast Blue and Cresyl Violet Staining
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections. Modifications may be required for frozen sections.
Reagents and Solutions
-
Luxol Fast Blue Solution (0.1%):
-
Luxol Fast Blue MBSN: 1 g
-
95% Ethanol: 1000 mL
-
10% Acetic Acid: 5 mL
-
Dissolve Luxol Fast Blue in ethanol, then add acetic acid and filter.[11]
-
-
Lithium Carbonate Solution (0.05%):
-
Lithium Carbonate: 0.5 g
-
Distilled Water: 1000 mL
-
-
Cresyl Violet Solution (0.1%):
-
Differentiating Solutions:
-
70% Ethanol
-
95% Ethanol
-
100% Ethanol
-
-
Clearing Agent:
-
Xylene or xylene substitute
-
-
Mounting Medium:
-
Resinous mounting medium
-
Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 changes of 5 minutes each. b. Hydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).[1][9] c. Rinse in distilled water.
-
Luxol Fast Blue Staining: a. Immerse slides in the Luxol Fast Blue solution in a tightly covered container. b. Incubate overnight (16-24 hours) in an oven at 56-60°C.[1][8]
-
Rinsing: a. Remove slides from the oven and allow them to cool to room temperature. b. Rinse off excess stain with 95% ethanol.[8] c. Rinse in distilled water.[8]
-
Differentiation: a. Immerse slides in 0.05% lithium carbonate solution for 10-30 seconds.[8][12] b. Transfer to 70% ethanol and continue to differentiate for 10-30 seconds.[8] c. Rinse in distilled water. d. Check the differentiation under a microscope. The gray matter should be colorless, and the white matter should be a distinct blue.[8][9] e. If differentiation is insufficient, repeat steps 4a-4c.
-
Counterstaining: a. Once differentiation is complete, immerse the slides in the pre-warmed Cresyl Violet solution for 30-40 seconds.[8] b. Rinse briefly in distilled water.[8]
-
Dehydration, Clearing, and Mounting: a. Differentiate the Cresyl Violet stain in 95% ethanol for 5 minutes (monitor microscopically).[8] b. Dehydrate in 100% ethanol for 2 changes of 5 minutes each.[8] c. Clear in xylene for 2 changes of 5 minutes each.[8] d. Coverslip with a resinous mounting medium.
Expected Results
Troubleshooting
-
Weak Staining: Increase staining time or temperature. Ensure proper tissue fixation. Adding a small amount of acetic acid to the LFB solution can also enhance staining.[13]
-
Overstaining: Decrease staining time or be more aggressive with the differentiation steps.
-
Uneven Staining: Ensure slides are fully immersed in solutions and that solutions are well-mixed.
-
"Reversed" Staining (Gray Matter Blue): This can occur with frozen sections. Ensure proper differentiation to de-stain the gray matter.[13]
-
Crystal Formation: Filter the LFB solution before use. Rinsing with 95% alcohol after staining can help dissolve any formed crystals.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. biognost.com [biognost.com]
- 3. youtube.com [youtube.com]
- 4. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 5. ihisto.io [ihisto.io]
- 6. academic.oup.com [academic.oup.com]
- 7. research.chop.edu [research.chop.edu]
- 8. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 9. fdneurotech.com [fdneurotech.com]
- 10. Luxol Fast Blue staining — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 11. kumc.edu [kumc.edu]
- 12. Myelin sheath staining by Luxol fast blue solution [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Demonstrating Esterase Activity with Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that play critical roles in various physiological and metabolic processes, including drug metabolism and activation of ester-based prodrugs. The ability to detect and quantify esterase activity is therefore crucial in many areas of biomedical research and pharmaceutical development. This application note details the use of Fast Blue B Salt in conjunction with a naphthyl ester substrate for the qualitative and semi-quantitative demonstration of non-specific esterase activity in cells, tissues, and in-gel systems.
The underlying principle of this method involves a two-step enzymatic reaction.[1] First, esterases cleave the ester bond in a substrate, commonly α-naphthyl acetate, to release α-naphthol.[1][2][3] Subsequently, the liberated α-naphthol couples with a diazonium salt, this compound, to form an insoluble, distinctly colored azo-dye precipitate at the site of enzyme activity.[3][4] This allows for the visualization of esterase localization and an estimation of its activity.
Principle of the Method
The detection of esterase activity using α-naphthyl acetate and this compound is a well-established histochemical and biochemical technique. The reaction proceeds as follows:
-
Enzymatic Hydrolysis: Esterases present in the sample catalyze the hydrolysis of α-naphthyl acetate into α-naphthol and acetic acid.[1]
-
Azo Coupling Reaction: The resulting α-naphthol immediately couples with this compound (a diazonium salt) to form a highly colored, insoluble azo dye precipitate.[4] The color of the precipitate is typically dark brown or black.[2]
This method is versatile and can be adapted for various sample types, including blood smears, frozen tissue sections, and polyacrylamide gels for zymography.
Key Applications
-
Histochemistry: Visualization of esterase activity in tissue sections to understand enzyme distribution and localization. This is particularly useful in neurobiology for identifying neuromuscular junctions and in hematology for differentiating cell lineages.[5]
-
Cytochemistry: Staining of cell smears to identify specific cell types, for instance, monocytes in blood smears are characterized by diffuse esterase activity that can be inhibited by sodium fluoride (NaF).[2]
-
Zymography: In-gel detection of esterase activity following electrophoretic separation to determine the molecular weight of active esterase isoforms.[3]
-
Drug Development: Screening for the metabolic activity of ester-containing prodrugs and characterizing enzymatic activity in target tissues.
Experimental Protocols
Below are detailed protocols for the demonstration of esterase activity in various sample types using this compound.
Protocol 1: α-Naphthyl Acetate Esterase (α-NAE) Staining of Cell Smears
This protocol is suitable for fresh bone marrow or blood cell smears.[2]
Materials and Reagents:
| Reagent | Component |
| Fixative (Solution A) | Formaldehyde-based solution |
| α-Naphthyl Acetate Solution (Solution B) | α-Naphthyl acetate in a suitable solvent |
| Buffer Solution (Solution C) | Phosphate buffer |
| This compound Powder (Reagent D) | This compound |
| Counterstain (Solution E) | Hematoxylin solution |
| Inhibitor (Optional) | Sodium Fluoride (NaF) solution |
Working Solution Preparation (for one smear): [2]
-
To a vial containing 0.002g of this compound powder (Reagent D), add 2 ml of Buffer Solution (Solution C) and 50 µl of α-Naphthyl Acetate Solution (Solution B).
-
Cap the vial tightly and shake vigorously for 2 minutes until the powder is fully dissolved.
-
Let the solution stand for approximately 1 minute before use.
-
For the sodium fluoride inhibition test, add 1 drop of NaF solution to the working solution.
Staining Procedure: [2]
-
Fix the air-dried smear by covering it with Fixative (Solution A) for 1-3 minutes.
-
Rinse the slide thoroughly with distilled water and let it air dry.
-
Cover the smear with the freshly prepared working solution.
-
Incubate at 37°C for 60 minutes in a humid chamber.
-
Rinse the slide with distilled water and allow it to air dry.
-
Counterstain with Hematoxylin solution (Solution E) for 3 minutes.
-
Rinse with distilled water and let the slide air dry completely before microscopic examination.
Expected Results:
-
Positive Reaction: Sites of esterase activity will show a dark brown to black granular precipitate.
-
Monocytes: Exhibit diffuse, strong positive staining which is inhibited by sodium fluoride.[2]
-
Granulocytes and Lymphocytes: May show fine granular positive staining that is not inhibited by sodium fluoride.[2]
Protocol 2: Esterase Staining of Frozen Tissue Sections
This protocol is adapted for snap-frozen striated muscle tissue to demonstrate denervated muscle fibers and neuromuscular junctions.[5]
Materials and Reagents:
| Reagent |
| Acetone |
| α-Naphthyl Acetate |
| 0.2 M Sodium Phosphate (Na₂HPO₄) |
| 4% Basic Fuchsin in HCl |
| 4% Sodium Nitrite |
| Ascending concentrations of ethanol (50%, 70%, 80%, 95%, 100%) |
| Xylene |
| Mounting medium (e.g., Permount) |
Staining Solution Preparation (Prepare Fresh): [5]
-
Prepare "Azotized Basic Fuchsin": Mix 0.2 ml of 4% Basic Fuchsin-HCl with 0.2 ml of 4% sodium nitrite. Let it sit at room temperature for a few minutes until it turns an amber color.
-
Prepare Staining Solution: In a 30 ml glass beaker, add the following in order:
-
~2 mg of α-Naphthyl Acetate
-
~0.75 ml of Acetone (mix well to dissolve)
-
12.5 ml of 0.2 M sodium phosphate (the solution may become cloudy, which is acceptable)
-
Add the "Azotized Basic Fuchsin" and mix well. The solution will change from yellow to red-brown.
-
Staining Procedure: [5]
-
Cut 10-16 µm thick sections from snap-frozen tissue in a cryostat and attach them to coverslips.
-
Place the coverslips in a staining dish.
-
Once the staining solution turns a gold to red-orange color (within 5 minutes of preparation), add it to the coverslips and incubate for 5 minutes at room temperature.
-
Immediately after incubation, wash the sections under running tap water for several minutes.
-
Dehydrate the sections through a series of ascending ethanol concentrations (50%, 70%, 80%, 95% x2, 100% x2).
-
Clear the sections with xylene.
-
Mount the coverslips onto labeled glass slides with a suitable mounting medium.
Expected Results:
-
Denervated Muscle Fibers: Appear as a red-brown color.[5]
-
Normal Muscle Fibers: Exhibit a pale yellow to brown color.[5]
-
Neuromuscular Junctions: Show a dark red-brown deposit on the edge of the muscle fibers.[5]
Protocol 3: In-Gel Esterase Activity Staining (Zymography)
This protocol is for detecting esterase activity directly in polyacrylamide gels following native gel electrophoresis.[3]
Materials and Reagents:
| Reagent |
| 50 mM Tris-HCl, pH 7.4 |
| α-Naphthyl Acetate stock solution (dissolved in ethanol or acetone) |
| Fast Blue BB Salt (solid) |
Staining Procedure: [3]
-
Following native polyacrylamide gel electrophoresis (PAGE), carefully remove the gel from the glass plates.
-
Equilibrate the gel by incubating it in 100 mL of 50 mM Tris-HCl, pH 7.4, with gentle agitation.
-
Prepare the staining solution by adding 50 mg of α-naphthyl acetate (from a stock solution) and 50 mg of solid Fast Blue BB salt to the 100 mL of Tris-HCl buffer.
-
Incubate the gel in the staining solution at room temperature with gentle agitation.
-
Monitor the gel for the appearance of dark-colored bands, which indicate the location of esterase activity. Bands should appear within 15-60 minutes.
-
Once the desired band intensity is reached, stop the reaction by washing the gel extensively with distilled water.
-
The gel can then be imaged and documented.
Expected Results:
-
Distinct, dark-colored bands will appear on the gel at the positions corresponding to active esterase enzymes.[3]
Visualizations
Biochemical Reaction Pathway
Caption: Biochemical pathway of esterase activity detection.
Experimental Workflow: Histochemical Staining
Caption: General workflow for histochemical esterase staining.
Experimental Workflow: Zymography
Caption: Workflow for in-gel esterase activity detection (Zymography).
Data Interpretation and Considerations
-
Qualitative Assessment: The intensity of the colored precipitate provides a semi-quantitative measure of esterase activity. Stronger staining indicates higher enzyme activity.
-
Specificity: The use of specific substrates (e.g., α-naphthyl butyrate) can provide some information on the type of esterase present. However, for more specific characterization, the use of inhibitors is recommended.
-
Inhibitor Studies: Sodium fluoride (NaF) is a known inhibitor of monocytic esterase and can be used to differentiate it from other esterases.[2]
-
Controls: It is essential to include appropriate controls in all experiments. A negative control, where the substrate is omitted from the staining solution, should be included to ensure that the observed color is due to enzymatic activity. Positive control slides or samples with known esterase activity should also be used to validate the staining procedure.
-
Reagent Stability: The working staining solution should be prepared fresh before use as it can lose its staining capacity over time.[2] A change in the color of the working solution from yellow to brown may indicate degradation.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak staining | Inactive enzyme (due to improper sample handling or fixation) | Ensure proper sample preparation and use fresh or properly stored samples. |
| Degraded staining solution | Prepare the working solution fresh before each use. | |
| Incorrect pH of the buffer | Verify the pH of all buffer solutions. | |
| High background staining | Incomplete rinsing | Ensure thorough rinsing after fixation and staining steps. |
| Non-specific binding of the dye | Consider using a blocking step or optimizing the staining time. For zymography, Fast Blue B has been reported to produce less background compared to Fast Blue BB and Fast Blue RR.[6] | |
| Precipitate formation in the staining solution | Poor solubility of reagents | Ensure that the this compound and substrate are fully dissolved before use. |
These protocols and guidelines provide a robust framework for the detection and analysis of esterase activity using this compound, a valuable tool for researchers in both basic science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Staining with Fast Blue B Salt
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during histochemical staining with Fast Blue B Salt.
Frequently Asked Questions (FAQs)
Q1: My staining with this compound is consistently weak or completely absent. What are the most likely causes?
Weak or no staining is a common issue that can arise from problems with the reagents, the experimental protocol, or the tissue preparation itself. The primary factors to investigate are the quality and preparation of the this compound solution, the pH of the incubation buffer, the concentration of both the substrate and the salt, and the integrity of the target enzyme or molecule within the tissue.
Q2: How should I properly prepare and store my this compound solution?
This compound is a diazonium salt that can be sensitive to light and moisture.[1] For optimal results, it is crucial to prepare the staining solution fresh just before use.[2] The powder should be stored in a cool, dry, and dark place, typically at 2-8°C.[3][4] When preparing the solution, use high-purity distilled or deionized water and ensure all glassware is clean. If the prepared solution appears brown or contains a precipitate, it may have degraded and should be discarded.[2]
Q3: What is the optimal pH for this compound staining?
The optimal pH is critical and depends on the specific enzyme or target being localized. For example, alkaline phosphatase staining protocols often utilize a buffer with a pH around 9.2.[5] In contrast, some esterase staining procedures may use a buffer closer to a neutral pH, such as 6.5 or 7.4.[6][7] An incorrect pH can significantly reduce the rate of the enzymatic reaction that produces the substrate for Fast Blue B, or it can interfere with the subsequent coupling reaction, leading to weak staining.
Q4: Can the substrate concentration affect the staining intensity?
Yes, both the substrate (e.g., α-naphthyl acetate (B1210297) for esterase activity) and the this compound concentrations are critical.[8] If the substrate concentration is too low, the enzymatic reaction will generate an insufficient amount of the product (e.g., naphthol) to produce a strong signal. Conversely, if the this compound concentration is too low, it may not efficiently capture all the product generated by the enzyme. It is often necessary to optimize these concentrations for your specific tissue and experimental conditions.
Q5: My tissue sections are showing high background staining. What can I do to reduce it?
High background can obscure specific staining. This can be caused by several factors, including excessive concentrations of the this compound or substrate, or overly long incubation times. To mitigate this, consider reducing the concentration of your staining reagents or decreasing the incubation period. Additionally, ensuring thorough rinsing after the staining step can help remove non-specifically bound dye. In some cases, issues with tissue fixation can also contribute to high background.
Troubleshooting Weak Staining: A Step-by-Step Guide
If you are experiencing weak staining, follow this logical troubleshooting workflow to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Weak Staining
Caption: A flowchart to systematically troubleshoot weak staining results.
Quantitative Data Summary
For optimal and consistent results, it is important to control the variables in your staining protocol. The following tables provide recommended starting points for key parameters based on common applications.
Table 1: Recommended Concentrations for Staining Solutions
| Component | Application | Recommended Concentration | Source |
| This compound | Esterase Staining (in gel) | 50 mg in 100 mL buffer | [6] |
| Fast Blue RR Salt | Alkaline Phosphatase | 1 capsule in 48 mL water | [9] |
| α-Naphthyl Acetate | Esterase Staining | 50 mg in 1 mL ethanol (B145695) (stock) | [6] |
| Sodium α-Naphthyl Acid Phosphate (B84403) | Alkaline Phosphatase | 15 mg in 15 mL buffer | [10] |
Table 2: Recommended Incubation Conditions
| Parameter | Application | Recommended Value | Source |
| Incubation Time | Esterase Staining (in gel) | 15 - 60 minutes | [6] |
| Incubation Time | Alkaline Phosphatase | 30 - 60 minutes | [9][10] |
| Incubation Temperature | Esterase Staining | Room Temperature | [6] |
| Incubation Temperature | Alkaline Phosphatase | 18 - 26°C or Room Temp | [9][10] |
| pH | Esterase Staining (in gel) | 7.4 (Tris-HCl) | [6] |
| pH | Alkaline Phosphatase | 9.2 (Sodium Barbital) | [5][10] |
Key Experimental Protocols
Protocol 1: Esterase Activity Staining (In-Gel Zymography)
This method is used to detect esterase activity directly within a polyacrylamide gel.[6]
Principle: The enzyme esterase hydrolyzes the substrate, α-naphthyl acetate, to release α-naphthol. This α-naphthol then couples with this compound to form an insoluble, colored azo-dye precipitate at the site of enzyme activity.[6]
Methodology:
-
Sample Preparation: Mix protein samples with a native sample buffer. Do not heat the samples.
-
Gel Electrophoresis: Perform native PAGE to separate the protein samples.
-
Equilibration: After electrophoresis, incubate the gel in 100 mL of 50 mM Tris-HCl, pH 7.4, with gentle agitation.
-
Staining Solution Preparation: Prepare the staining solution by adding 50 mg of α-naphthyl acetate (from a stock solution in 1 mL of ethanol) and 50 mg of solid this compound to the 100 mL equilibration buffer.
-
Incubation: Incubate the gel in the freshly prepared staining solution at room temperature with gentle agitation. Dark-colored bands will appear at the location of esterase activity within 15-60 minutes.
-
Stopping the Reaction: Once the desired band intensity is achieved, stop the reaction by transferring the gel into a solution of 10% acetic acid and 50% methanol.
-
Imaging: The gel can be imaged using a standard gel documentation system.
Protocol 2: Alkaline Phosphatase Staining (Histochemistry)
This protocol is for the histochemical demonstration of alkaline phosphatase activity in frozen tissue sections.[5][10]
Principle: Alkaline phosphatase hydrolyzes the substrate, sodium α-naphthyl acid phosphate, at an alkaline pH. The liberated α-naphthol then couples with a diazonium salt (such as Fast Blue RR or a similar salt) to form a colored precipitate at the site of enzyme activity.[10]
Methodology:
-
Specimen Preparation: Use snap-frozen tissue. Cut 10-16 µm sections in a cryostat and mount them on slides. No fixation is required.
-
Incubating Solution Preparation:
-
Prepare a 0.1 M Sodium Barbital Solution.
-
Just before use, prepare the final incubating solution. For example, to 15 ml of the 0.1 M Sodium Barbital Solution, add 15 mg of Sodium α-naphthyl acid phosphate and 15 mg of Fast Blue RR salt. Adjust the pH to 9.2 if necessary.
-
-
Incubation: Place the slides in the incubating solution in a Coplin staining jar for 60 minutes at room temperature.
-
Washing: Wash the slides with three exchanges of deionized water.
-
Acetic Acid Rinse: Place the slides in 1% Acetic Acid for 10 minutes.
-
Final Rinse: Rinse with two to three changes of deionized water.
-
Dehydration and Mounting: Air-dry the slides and then mount with an aqueous mounting medium.
Expected Results: Sites of alkaline phosphatase activity will be localized as a fine, black/dark-blue precipitate.[5]
Visualization of the Staining Mechanism
The staining process relies on a two-step chemical reaction: enzymatic hydrolysis followed by an azo-coupling reaction.
Diagram: Azo-Coupling Reaction Mechanism
Caption: Enzymatic cleavage of a substrate and subsequent azo-coupling reaction.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. This compound Dyecontent 95 14263-94-6 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [himedialabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
How to prevent precipitate formation in Fast Blue B Salt solution
This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent precipitate formation in Fast Blue B Salt solutions, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly and is forming a precipitate immediately. What could be the cause?
A1: Several factors can contribute to the poor solubility of this compound. One common issue is the choice of solvent. While some sources indicate aqueous solubility up to 10%, others report it as low as 1 mg/mL.[1] The quality of the salt and the water can also play a role. For higher concentrations, consider using alternative solvents such as dimethyl sulfoxide (DMSO), where solubility can reach up to 100 mg/mL with the aid of ultrasonication.[2] A mixture of DMF:H2O (9:1) has also been reported to dissolve this compound at 10 mg/mL.
Q2: I prepared a clear solution of this compound, but a precipitate formed after a short period of storage. Why did this happen?
A2: this compound solutions are known to have limited stability. The formation of a precipitate upon storage can be attributed to several factors:
-
Instability in Solution: Diazonium salts like Fast Blue B are inherently unstable in aqueous solutions and can degrade over time, leading to the formation of insoluble byproducts. It is highly recommended to prepare solutions fresh before each use.[3][4]
-
Light Sensitivity: Exposure to light can accelerate the degradation of the this compound.[5] Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.
-
pH Effects: this compound is sensitive to pH. Alkaline conditions, in particular, can promote decomposition. While some protocols for enzyme histochemistry require a basic pH for the reaction, prolonged exposure to high pH will lead to instability and precipitation.
Q3: Can I store my this compound solution for later use?
A3: It is strongly advised to prepare this compound solutions fresh for optimal performance.[3][4] If a stock solution must be prepared, for example in DMSO, it should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Even under these conditions, the stability is limited, and the solution should be used as quickly as possible. Always visually inspect the solution for any signs of precipitation before use.
Q4: I noticed a fine brown precipitate in my incubating solution for alkaline phosphatase staining. Is this normal?
A4: Yes, the formation of a fine brown precipitate upon mixing the this compound with the substrate solution (like Sodium Alpha-Napthyl Acid Phosphate in a barbital buffer) is mentioned in some histochemical protocols.[4] The recommendation in such cases is to filter the solution just prior to use to remove the precipitate and ensure a clear staining solution.[4]
Troubleshooting Guide
Issue: Precipitate Formation in this compound Solution
This troubleshooting guide will help you identify the cause of precipitate formation and provide solutions to obtain a clear and effective this compound solution.
References
Optimizing Fast Blue B Salt Incubation Time for Histology: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fast Blue B salt in their histology experiments. Our goal is to help you optimize your staining protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound staining?
A1: The ideal incubation time for this compound is not fixed; it is highly dependent on the specific enzyme activity in your tissue of interest, the substrate used, and the temperature of incubation. As a general guideline, incubation can range from a few minutes to over an hour. For instance, in a protocol to demonstrate aldehydes, an incubation of 1-3 minutes at 0°C is recommended.[1] For detecting alkaline phosphatase activity in muscle tissue, a 60-minute incubation at room temperature has been used.[2] For cultured cells, a shorter incubation of 15-20 minutes for alkaline phosphatase may be sufficient.[3] For esterase activity, a 60-minute incubation at 37°C has been reported. It is crucial to empirically determine the optimal time for your specific experimental conditions by performing a time-course experiment.
Q2: My staining is too weak. How can I increase the signal intensity?
A2: Weak staining can result from several factors. Firstly, ensure your this compound solution is freshly prepared, as it can be unstable.[4] Secondly, you may need to increase the incubation time. Monitor the color development under a microscope intermittently. Additionally, check the pH of your incubation buffer, as enzyme activity is often pH-dependent. Finally, confirm the activity of your enzyme of interest in the tissue; low enzyme expression will naturally lead to a weaker signal.
Q3: I am observing high background staining. What can I do to reduce it?
A3: High background can obscure your specific signal. To mitigate this, you can try reducing the incubation time. A study on gel electrophoresis noted that Fast Blue B produces significantly less background staining compared to Fast Blue BB and Fast Blue RR.[5] Ensure that your washing steps after incubation are thorough to remove any unbound reagent. You can also try decreasing the concentration of the this compound in your working solution.
Q4: What is the chemical principle behind this compound staining?
A4: this compound is a diazonium salt that works on the principle of an azo coupling reaction.[3][4] In enzyme histochemistry, the enzyme of interest in the tissue acts on a specific substrate (e.g., a naphthol derivative) to release a soluble, colorless product. Fast Blue B then couples with this product to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity, allowing for visualization.
Q5: How should I prepare and store this compound solutions?
A5: this compound is light-sensitive and should be stored in a cool, dark place.[4] Working solutions should ideally be prepared fresh just before use to ensure maximum reactivity. If a stock solution is prepared, it should be stored protected from light and at a low temperature to minimize degradation.
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions when using this compound for histological staining.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | 1. Insufficient incubation time: The reaction has not proceeded long enough to produce a visible precipitate. | - Increase the incubation time and monitor the color development microscopically at intervals. |
| 2. Low enzyme activity: The target enzyme in the tissue has low expression or has been inactivated. | - Use positive control tissues with known high enzyme activity. - Ensure proper tissue fixation and handling to preserve enzyme function. | |
| 3. Suboptimal pH: The pH of the incubation buffer is not optimal for the target enzyme. | - Verify and adjust the pH of all solutions to the recommended range for the specific enzyme. | |
| 4. Inactive this compound: The reagent has degraded due to improper storage or age. | - Prepare a fresh solution of this compound immediately before use.[4] - Store the salt protected from light and moisture. | |
| 5. Incorrect substrate concentration: The concentration of the substrate is too low. | - Ensure the substrate is dissolved properly and used at the recommended concentration. | |
| High Background Staining | 1. Excessive incubation time: The reaction has been allowed to proceed for too long, leading to non-specific precipitate formation. | - Decrease the incubation time. Perform a time-course experiment to find the optimal duration. |
| 2. High concentration of this compound: Too much reagent can lead to non-specific binding. | - Reduce the concentration of this compound in the working solution. | |
| 3. Inadequate washing: Insufficient rinsing after incubation fails to remove all unbound reagent. | - Increase the duration and/or number of washes after the incubation step. | |
| Non-specific Staining (Precipitate in unexpected locations) | 1. Endogenous enzyme activity: Other enzymes in the tissue may be reacting with the substrate. | - Use specific enzyme inhibitors in your incubation medium if available. |
| 2. Diffusion of the reaction product: The product of the enzyme reaction diffuses before it can couple with the this compound. | - Ensure the coupling reaction is rapid by using an optimal concentration of this compound. - Consider performing the incubation at a lower temperature to slow down diffusion. |
Experimental Protocols & Data
Optimization of Incubation Time
The optimal incubation time is a critical parameter that must be tailored to the specific application. Below is a summary of starting points for incubation times derived from various protocols.
| Application | Substrate/Target | Incubation Time | Temperature | Reference |
| Aldehyde Demonstration | 2-hydroxy-3-naphthoic acid hydrazide | 1-3 minutes | 0°C | [1] |
| Alkaline Phosphatase | Naphthol AS-MX Phosphate | 15-20 minutes | Room Temp. | [3] |
| Alkaline Phosphatase (muscle) | Sodium α-naphthyl acid phosphate | 60 minutes | Room Temp. | [2] |
| Esterase | α-Naphthyl Acetate | 60 minutes | 37°C | |
| Lipase | β-naphthyl caprylate | 10 minutes | 25°C | [6] |
General Protocol for Enzyme Histochemistry using Fast Blue B
This protocol provides a general workflow. Specific details such as buffer composition, pH, and substrate concentration should be optimized for the enzyme of interest.
-
Deparaffinize and Rehydrate: Bring tissue sections to water.
-
Pre-incubation (Optional): Incubate sections in a buffer without the substrate to acclimate the tissue.
-
Incubation: Incubate sections in the freshly prepared staining solution containing the substrate and this compound at the desired temperature.
-
Washing: Rinse sections thoroughly in buffer to stop the reaction and remove excess reagents.
-
Counterstaining (Optional): A light nuclear counterstain such as hematoxylin can be used.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous medium.
Visualizations
Experimental Workflow for Fast Blue B Staining
Caption: A typical experimental workflow for histological staining using this compound.
Signaling Pathway: Azo Coupling Reaction
Caption: The two-step chemical reaction underlying Fast Blue B staining in enzyme histochemistry.
References
- 1. stainsfile.com [stainsfile.com]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 5. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Identifying and avoiding artifacts in Fast Blue B Salt staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding artifacts in Fast Blue B Salt staining.
Troubleshooting Guide
Problem 1: Weak or No Staining
Weak or absent staining can arise from several factors throughout the staining protocol. Use the following table to diagnose and resolve these issues.
| Potential Cause | Suggested Solution(s) |
| Inactive Enzyme (for enzyme histochemistry) | - Ensure tissue was fresh-frozen and not fixed in a manner that would inactivate the target enzyme. Aldehyde fixatives (e.g., formalin) can reduce enzyme activity. - Use cryostat sections. - Confirm the activity of the enzyme with a positive control tissue. |
| Improper Substrate Incubation | - Optimize substrate concentration and incubation time. Insufficient incubation can lead to a weak signal. - Ensure the pH of the incubation buffer is optimal for the target enzyme's activity. |
| Low Concentration of this compound | - Prepare a fresh solution of this compound. The optimal concentration can vary depending on the target and tissue, but a starting point of 0.5-1.0 mg/mL is common.[1] - Perform a concentration titration to find the optimal signal-to-noise ratio. |
| Incorrect pH of Coupling Solution | - The coupling reaction with diazonium salts is pH-dependent. Ensure the buffer used for the Fast Blue B solution is at the correct pH (typically neutral to slightly alkaline) for optimal color development. |
| Expired or Degraded Reagents | - Use fresh reagents, especially the this compound, which can degrade over time. Store the salt protected from light and moisture. |
| Incomplete Deparaffinization | - For paraffin-embedded tissues, ensure complete removal of wax by using fresh xylene and graded alcohols. Residual paraffin can block the stain from reaching the tissue. |
Problem 2: High Background or Non-Specific Staining
Excessive background staining can obscure specific signals. The following table outlines common causes and solutions.
| Potential Cause | Suggested Solution(s) |
| High Concentration of this compound | - A high concentration of the diazonium salt can lead to non-specific binding and high background. Reduce the concentration of the this compound solution. |
| Over-incubation in Fast Blue B Solution | - Reduce the incubation time with the this compound. Monitor the color development microscopically and stop the reaction when the desired intensity is reached. |
| Diffusion of the Reaction Product | - In enzyme histochemistry, the reaction product can diffuse from the site of the enzyme before it is captured by the this compound. - Consider post-incubation coupling, where the tissue is incubated with the substrate first, followed by the diazonium salt.[2] |
| Endogenous Enzyme Activity | - If staining for a specific enzyme, endogenous activity of the same enzyme in other cell types can lead to non-specific signals. Use appropriate inhibitors in the incubation medium. |
| Inadequate Rinsing | - Ensure thorough but gentle rinsing between steps to remove unbound reagents. |
Problem 3: Presence of Precipitate or Crystals
Artifactual precipitates can be confused with genuine staining.
| Potential Cause | Suggested Solution(s) |
| Precipitation of this compound | - Filter the this compound solution immediately before use. - If precipitate is observed in the stock solution, gentle warming (e.g., to 37°C) may help to redissolve it.[3] |
| Reaction with Buffer Components | - Certain buffers, like phosphate-buffered saline (PBS), can sometimes form insoluble complexes with reagents. Consider using Tris-buffered saline (TBS) instead.[4] |
| Poor Reagent Quality | - Use high-purity reagents to minimize contaminants that could lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of this compound staining?
A1: this compound is a stabilized diazonium salt. In histochemistry, it is most commonly used as a "coupler" in enzyme histochemistry. The target enzyme cleaves a substrate, releasing a product (often a naphthol derivative). This product then immediately couples with the this compound to form a brightly colored, insoluble azo dye at the site of the enzyme activity.[2] It can also be used to detect phenolic compounds.[5]
Q2: My this compound solution has a precipitate. Can I still use it?
A2: It is best to filter the solution before use to remove any precipitate, as this can deposit on the tissue section and cause artifacts.[4] In some cases, gentle warming of the solution may help to dissolve the precipitate.[3] However, for best results, preparing a fresh solution is recommended.
Q3: Why is the color of my staining inconsistent between experiments?
A3: Inconsistent staining can be due to several factors, including variations in incubation times, temperature, reagent concentrations, and the age of the this compound solution. For reproducible results, it is crucial to standardize all steps of the protocol and always prepare fresh staining solutions.
Q4: Can I use this compound on formalin-fixed, paraffin-embedded tissues?
A4: While fresh-frozen cryostat sections are often preferred for enzyme histochemistry to preserve enzyme activity, this compound can be used on formalin-fixed, paraffin-embedded (FFPE) tissues. However, be aware that fixation, especially with aldehydes like formalin, can significantly reduce or even abolish the activity of many enzymes. An antigen retrieval-like step may not be effective for restoring enzyme function. For non-enzymatic targets, FFPE tissue can be suitable, but proper deparaffinization is critical.
Q5: How should I store this compound?
A5: this compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C.[6] Exposure to light, heat, or moisture can cause the diazonium salt to degrade, leading to weak or failed staining.
Experimental Protocols
Standard Protocol for Fast Blue B Staining (Enzyme Histochemistry - Alkaline Phosphatase Example)
This protocol is a general guideline and may require optimization for specific tissues and enzymes.
Reagents:
-
Fresh-frozen cryostat sections (5-10 µm)
-
Fixative (e.g., cold acetone for 10 minutes)
-
Substrate Solution: Naphthol AS-MX Phosphate (or similar) in an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 9.2)
-
This compound Solution: 1 mg/mL this compound in the same buffer as the substrate.
-
Nuclear Counterstain (e.g., Mayer's Hematoxylin)
-
Aqueous Mounting Medium
Procedure:
-
Air-dry fresh-frozen cryostat sections for 30-60 minutes at room temperature.
-
Fix in cold acetone for 10 minutes and air-dry.
-
Prepare the incubation medium by dissolving the Naphthol AS-MX Phosphate in the Tris-HCl buffer, then add the this compound. Filter the solution.
-
Incubate the sections in the complete incubation medium at 37°C for 15-60 minutes, or until the desired color intensity is achieved. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
(Optional) Counterstain with Mayer's Hematoxylin for 30-60 seconds.
-
Rinse thoroughly in tap water.
-
Coverslip using an aqueous mounting medium.
Results:
-
Sites of alkaline phosphatase activity: Bright blue to violet
-
Nuclei (if counterstained): Blue
Visualizing Methodologies
Caption: A flowchart for troubleshooting common artifacts in Fast Blue B staining.
Caption: The chemical reaction pathway for this compound in enzyme histochemistry.
References
- 1. [Azoindoxyl methods for the investigation of hydrolases. IV. Suitability of various diazonium salts (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. logosbio.com [logosbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Dyecontent 95 14263-94-6 [sigmaaldrich.com]
How to improve contrast in Fast Blue B Salt stained sections
Welcome to the technical support center for Fast Blue B Salt staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols and achieve high-contrast results.
Troubleshooting Guides
This section addresses common issues encountered during this compound staining procedures in a question-and-answer format.
Question: Why is my Fast Blue B staining weak or faint?
Answer: Weak or faint staining can result from several factors, ranging from suboptimal reagent preparation to inadequate enzyme activity. Here are the primary causes and solutions:
-
Low Enzyme Activity:
-
Improper Tissue Handling: Ensure fresh frozen sections are used, as fixation can inactivate many enzymes. If fixation is necessary, use a mild fixative (e.g., cold acetone) for a short duration.
-
Enzyme Inactivation: Avoid prolonged exposure to high temperatures or harsh chemicals during tissue processing.
-
-
Suboptimal Staining Conditions:
-
Incorrect pH: The azo-coupling reaction is pH-dependent. Ensure the pH of your incubation buffer is optimal for the target enzyme (e.g., pH 9.2-9.5 for alkaline phosphatase).
-
Insufficient Incubation Time: Increase the incubation time with the substrate and/or the this compound solution to allow for sufficient reaction product to form.
-
Low Reagent Concentration: The concentration of the substrate (e.g., naphthol AS-MX phosphate) or the this compound may be too low. Try increasing the concentration of these reagents.
-
-
Reagent Issues:
-
Reagent Degradation: this compound solutions are not always stable and should be prepared fresh. Ensure the salt itself has been stored correctly in a cool, dark, and dry place.
-
Question: How can I reduce high background staining in my Fast Blue B-stained sections?
Answer: High background staining can obscure the specific signal and make interpretation difficult. Here are some common causes and their solutions:
-
Non-specific Binding of Fast Blue B:
-
Excessive Reagent Concentration: Using too high a concentration of this compound can lead to non-specific precipitation. Try reducing the concentration.
-
Prolonged Incubation: Over-incubation with the Fast Blue B solution can increase background. Reduce the incubation time.
-
-
Endogenous Enzyme Activity:
-
Blocking Endogenous Enzymes: Some tissues have high endogenous enzyme activity (e.g., alkaline phosphatase in the kidney and intestine) that can lead to non-specific signal.[1] Consider using a blocking agent like levamisole for alkaline phosphatase.
-
-
Poor Washing:
-
Inadequate Rinsing: Ensure thorough but gentle rinsing after the incubation steps to remove unbound reagents.
-
-
Reagent Purity and Preparation:
-
Fresh Solutions: Always prepare the Fast Blue B solution fresh before use to avoid the formation of precipitates that can adhere to the tissue.[2]
-
Question: The contrast between my Fast Blue B stain and the counterstain is poor. How can I improve it?
Answer: Achieving good contrast is crucial for clear visualization. The choice of counterstain and the staining intensity are key factors.
-
Inappropriate Counterstain:
-
Color Compatibility: The blue-violet color of the Fast Blue B reaction product can be obscured by blue counterstains like hematoxylin.[3] Opt for a counterstain with a contrasting color.
-
Recommended Counterstains: Nuclear Fast Red (stains nuclei red) or Safranin O (stains nuclei red/orange) are excellent choices to provide strong contrast with the blue Fast Blue B stain.
-
-
Overstaining with the Counterstain:
-
Optimize Staining Time: The intensity of the counterstain should be carefully controlled. A counterstain that is too dark can mask the specific Fast Blue B signal. Reduce the incubation time with the counterstain.
-
-
Weak Primary Stain:
-
Enhance Fast Blue B Signal: Before considering the counterstain, ensure your Fast Blue B staining is as robust as possible by following the optimization steps for weak staining.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
A1: this compound is a diazonium salt that acts as a coupling agent in enzyme histochemistry. The target enzyme in the tissue section hydrolyzes a substrate (e.g., a naphthol derivative), releasing a product that then couples with the this compound. This azo coupling reaction forms a colored, insoluble precipitate at the site of enzyme activity.[4]
Q2: Which enzymes can be detected with this compound?
A2: this compound is commonly used for the histochemical demonstration of various hydrolytic enzymes, including alkaline phosphatase, acid phosphatase, and non-specific esterases.[5][6][7]
Q3: Should I use frozen or paraffin-embedded sections for Fast Blue B staining?
A3: For most enzyme histochemistry, including methods using Fast Blue B, snap-frozen tissue sections are preferred. This is because the fixation and processing steps for paraffin embedding, especially those involving heat, can inactivate many enzymes.[7]
Q4: How should I prepare and store my this compound solution?
A4: It is highly recommended to prepare the this compound solution fresh just before use. The solution can be unstable and may form precipitates upon standing, which can lead to background staining. The dry salt should be stored in a refrigerator, protected from light and moisture.
Q5: Can I use a counterstain with Fast Blue B?
A5: Yes, using a counterstain is highly recommended to provide morphological context.[3] A good counterstain will color cellular components that are not stained by Fast Blue B, thereby improving the overall contrast. Nuclear Fast Red and Safranin O are suitable options.[8][9]
Data Presentation
The following table summarizes key parameters that can be optimized to improve contrast in Fast Blue B stained sections.
| Parameter | Common Issue | Recommended Range/Action | Expected Outcome with Optimization |
| Tissue Preparation | Weak Staining | Use fresh frozen sections. If fixation is required, use cold acetone for a short duration. | Preservation of enzyme activity, leading to a stronger signal. |
| pH of Incubation Buffer | Weak Staining / High Background | Optimize for the specific enzyme (e.g., pH 9.2-9.5 for alkaline phosphatase). | Enhanced enzyme kinetics and specific substrate cleavage. |
| Substrate Concentration | Weak Staining | Titrate concentration (e.g., 0.5-2.0 mg/mL for naphthol AS-MX phosphate). | Increased availability of substrate for the enzyme, leading to more reaction product. |
| Fast Blue B Concentration | Weak Staining / High Background | Titrate concentration (e.g., 0.5-1.5 mg/mL). | Optimal balance between signal intensity and non-specific precipitation. |
| Incubation Time | Weak Staining / High Background | Adjust incubation time (e.g., 15-60 minutes). | Sufficient time for the reaction to proceed without excessive background development. |
| Counterstain Choice | Poor Contrast | Use a counterstain with a contrasting color (e.g., Nuclear Fast Red, Safranin O). | Clear differentiation between the blue/violet Fast Blue B stain and other cellular structures. |
| Counterstain Incubation | Poor Contrast | Reduce incubation time to achieve a lighter counterstain. | The primary Fast Blue B stain remains prominent and is not obscured by the counterstain. |
Experimental Protocols
Optimized Protocol for Alkaline Phosphatase Staining using Fast Blue B
This protocol provides a detailed methodology for the detection of alkaline phosphatase activity in fresh frozen tissue sections.
Reagents:
-
Tris-HCl buffer (0.1 M, pH 9.5)
-
Naphthol AS-MX phosphate (substrate)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Levamisole (optional, for inhibiting endogenous alkaline phosphatase)
-
Nuclear Fast Red counterstain
-
Aqueous mounting medium
Procedure:
-
Tissue Sectioning: Cut fresh frozen tissue sections at 5-10 µm and mount on charged slides. Air dry for 30 minutes.
-
Substrate Solution Preparation (prepare fresh):
-
Dissolve 10 mg of Naphthol AS-MX phosphate in 0.5 mL of DMF.
-
Add this solution to 50 mL of 0.1 M Tris-HCl buffer (pH 9.5).
-
If high endogenous alkaline phosphatase activity is expected, add levamisole to a final concentration of 1 mM.
-
-
Incubation:
-
Immerse the slides in the substrate solution and incubate at 37°C for 30-60 minutes in a dark, humidified chamber.
-
-
Rinsing:
-
Gently rinse the slides in distilled water.
-
-
Azo Coupling Reaction:
-
Prepare the Fast Blue B solution by dissolving 1 mg/mL of this compound in the Tris-HCl buffer.
-
Immerse the slides in the Fast Blue B solution for 2-5 minutes at room temperature.
-
-
Washing:
-
Wash the slides thoroughly in distilled water.
-
-
Counterstaining:
-
Immerse the slides in Nuclear Fast Red solution for 1-5 minutes, depending on the desired intensity.
-
-
Final Washing:
-
Wash the slides in distilled water.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving contrast in Fast Blue B staining.
Caption: Signaling pathway of Fast Blue B staining and counterstaining.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. biossusa.com [biossusa.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 7. Enzyme Stains [nsh.org]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fast Blue B Salt in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fast Blue B salt in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as Azoic Diazo No. 48 or Diazo Blue B, is a diazonium salt widely used as a chromogenic substrate in various biochemical and histological applications.[1][2] Its primary function is in enzyme histochemistry to detect enzymatic activity, such as alkaline and acid phosphatases, esterases, and acetylcholinesterase.[1][3] Upon enzymatic cleavage of a suitable substrate, the released product couples with this compound to form a distinct, intensely colored precipitate at the site of enzyme activity.[4] It is also utilized in thin-layer chromatography (TLC) as a visualizing agent for various compounds, including cannabinoids.[2][5]
Q2: How should I store the solid this compound powder?
To ensure the longevity of this compound powder, it is crucial to store it under appropriate conditions. The solid salt is generally stable when stored correctly.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Low temperatures slow down potential degradation processes. |
| Light | Protect from light | The compound is light-sensitive and can degrade upon exposure.[6] |
| Atmosphere | Keep container tightly sealed in a dry, well-ventilated area. | The salt can be hygroscopic and absorb moisture, which leads to instability.[7] |
Q3: My prepared this compound solution is not working effectively. What are the common causes?
Ineffective staining or lack of signal when using a this compound solution can stem from several factors, primarily related to the inherent instability of diazonium salts in aqueous environments.
-
Solution Age and Storage: Aqueous solutions of this compound are unstable and should be prepared fresh before each use. Over time, the diazonium group degrades, rendering the reagent inactive.
-
pH of the Solution: The pH of the reaction buffer is critical for both enzyme activity and the coupling reaction. An inappropriate pH can inhibit the enzymatic reaction or the formation of the colored precipitate.
-
Exposure to Light: Both the solid and dissolved forms of this compound are light-sensitive. Exposure to light can accelerate the degradation of the diazonium salt.
-
Incompatible Reagents: The presence of strong oxidizing agents or alkaline hydroxides can lead to the rapid decomposition of this compound.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Weak or No Staining
| Possible Cause | Troubleshooting Step |
| Degraded this compound solution. | Prepare a fresh solution immediately before use. Do not store aqueous solutions for extended periods. For stock solutions in DMSO, store at -20°C for up to 1 month or -80°C for up to 6 months in aliquots to avoid freeze-thaw cycles.[9] |
| Incorrect pH of the incubation buffer. | Verify the pH of your buffer system. The optimal pH will depend on the specific enzyme being detected. |
| Insufficient substrate concentration. | Ensure that the substrate for the enzyme is present at an optimal concentration. |
| Enzyme inactivity. | Confirm the activity of your enzyme with a positive control. Tissue fixation methods can sometimes inactivate enzymes. |
| Inadequate incubation time. | Optimize the incubation time to allow for sufficient product formation and coupling with the diazonium salt. |
Issue 2: High Background Staining
| Possible Cause | Troubleshooting Step |
| Non-specific precipitation of this compound. | Filter the this compound solution immediately before applying it to the specimen. Ensure the solution is completely dissolved. |
| Excessive concentration of this compound. | Titrate the concentration of the this compound solution to find the optimal balance between signal and background. |
| Prolonged incubation time. | Reduce the incubation time to the minimum required for adequate signal development. |
| Endogenous enzyme activity. | If applicable, use appropriate inhibitors to block endogenous enzyme activity that may be present in the tissue. |
Experimental Protocols and Workflows
General Protocol for Preparing a Fast Blue B Staining Solution
This protocol provides a general guideline for preparing a this compound solution for histochemical staining. Concentrations may need to be optimized for specific applications.
Logical Relationship of Factors Affecting Stability
The stability of this compound in an aqueous solution is influenced by several interconnected factors. Understanding these relationships is key to successful experiments.
Quantitative Data Summary
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Solid Powder | N/A | 2-8°C | Stable under recommended conditions | [10] |
| Stock Solution | DMSO | -20°C | Up to 1 month (aliquoted) | [9] |
| Stock Solution | DMSO | -80°C | Up to 6 months (aliquoted) | [9] |
| Aqueous Working Solution | Water/Buffer | Room Temperature or 2-8°C | Unstable, prepare fresh | General Recommendation |
| Reaction Product | Basic Medium | Room Temperature | At least 5 minutes (for cannabinoid detection) | [11] |
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound [himedialabs.com]
- 4. newcomersupply.com [newcomersupply.com]
- 5. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WO1983003254A1 - Stabilization of diazonium salt solutions - Google Patents [patents.google.com]
- 8. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fast Blue B Salt Color Development
Welcome to the technical support center for Fast Blue B Salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during color development in experiments using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems that may arise during your experimental workflow.
Issue 1: Weak or No Color Development
Q: My staining is very faint or completely absent. What could be the cause?
A: Weak or no staining is a common issue that can stem from several factors:
-
Inactive Enzyme: The target enzyme (e.g., alkaline phosphatase, esterase) in your sample may have lost its activity. Ensure that tissue samples were properly fixed and stored to preserve enzyme integrity. For frozen sections, snap-freezing is recommended.[1]
-
Substrate Solution Issues:
-
The substrate (e.g., sodium α-naphthyl acid phosphate, α-naphthyl acetate) may have degraded. Prepare fresh substrate solutions for each experiment.
-
The concentration of the substrate might be too low. Refer to your specific protocol for the recommended concentration range.
-
-
Incorrect pH of the Incubation Buffer: Enzymes have optimal pH ranges for their activity. For instance, alkaline phosphatase requires an alkaline pH (e.g., pH 9.2-9.6).[2][3] Verify the pH of your buffer before use.
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Degraded this compound: this compound is a diazonium salt, which can be unstable.[4] It is sensitive to light and moisture and should be stored desiccated and at a low temperature (e.g., -20°C).[1] Use a fresh vial of the salt if you suspect degradation. The working solution should also be prepared fresh before use.[5]
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed. Optimize the incubation time according to your protocol; typical incubation times range from 15 to 60 minutes.[3][6][7]
Issue 2: High Background Staining
Q: I'm observing high background staining, which is obscuring my specific signal. How can I reduce it?
A: High background can make interpretation of results difficult. Here are some potential causes and solutions:
-
Excessive this compound Concentration: Using too much this compound can lead to non-specific precipitation. Prepare the staining solution with the recommended concentration.
-
Prolonged Incubation: Over-incubation can increase background signal. Reduce the incubation time.
-
Inadequate Rinsing: Insufficient washing after incubation can leave behind unreacted reagents. Ensure thorough but gentle rinsing with the appropriate buffer after the color development step.[2][7]
-
Endogenous Enzyme Activity: Some tissues have high endogenous enzyme activity that can lead to background staining. Consider using specific inhibitors in your protocol if this is suspected.
-
Choice of Diazonium Salt: While Fast Blue B is known to produce a relatively light background compared to other salts like Fast Blue BB and Fast Blue RR, optimizing its concentration is still key.[8]
Issue 3: Precipitate Formation in the Staining Solution
Q: My this compound solution has formed a precipitate. Is it still usable?
A: Precipitate in the staining solution can lead to artifacts on your tissue section or gel.
-
Instability of the Diazonium Salt: this compound solutions have limited stability and can decompose, leading to precipitation.[9] It is crucial to prepare the working solution immediately before use.[5]
-
Incorrect Solvent or pH: Ensure the salt is dissolved in the appropriate buffer at the correct pH as specified in your protocol. Some protocols may recommend dissolving the salt in a small amount of a solvent like dimethylformamide (DMF) or DMSO before adding it to the buffer.[10][11]
-
Contamination: Contaminants in the water or other reagents can sometimes cause precipitation. Use high-purity water and fresh reagents.
Issue 4: Inconsistent or Patchy Staining
Q: The staining across my sample is uneven. What could be the reason?
A: Patchy staining can be caused by several factors in your technique:
-
Uneven Fixation: Ensure the tissue was uniformly fixed.
-
Tissue Sections Drying Out: Do not allow the sections to dry out at any stage of the staining procedure, as this can lead to uneven reagent penetration and high background.[7]
-
Incomplete Reagent Coverage: Make sure the entire tissue section is covered with the staining solution during incubation.
-
Air Bubbles: Trapped air bubbles between the tissue and the staining solution will prevent color development in those areas.
Quantitative Data Summary
For consistent and reproducible results, it is crucial to adhere to optimized experimental parameters. The following table summarizes key quantitative data for common applications of this compound.
| Parameter | Alkaline Phosphatase Staining | Esterase Staining (in-gel) | Cannabinoid Detection (TLC) |
| Substrate | Sodium α-naphthyl acid phosphate | α-naphthyl acetate or β-naphthyl acetate[6] | - |
| This compound Conc. | Typically included in kits, prepare fresh | 50 mg in 100 mL buffer[6] | 50 mg in 20 mL 0.1 N NaOH[12] |
| Buffer | Sodium Barbital Solution (0.1 M)[1] | Tris-HCl (50 mM, pH 7.4)[6] | 0.1 N NaOH[12] |
| Incubation Time | 60 minutes at room temperature[1] | 15-60 minutes at room temperature[6] | Immediate color development |
| Incubation Temperature | Room Temperature[1] | Room Temperature[6] | Room Temperature |
| Expected Color | Black/Dark-blue precipitate[1] | Dark-colored bands[6] | Reddish/Scarlet for THC, Orange for CBD, Violet for CBN[4][13] |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Protocol 1: Alkaline Phosphatase Staining in Tissue Sections
This protocol is adapted for snap-frozen human striated muscle.[1]
Reagents:
-
Fast Blue RR Salt (or this compound)
-
Sodium α-naphthyl acid phosphate
-
0.1 M Sodium Barbital Solution
-
1% Acetic Acid
-
Deionized Water
-
Aqueous mounting medium (e.g., Glycerogel)
Procedure:
-
Cut 10-16 µm sections from snap-frozen tissue using a cryostat.
-
Mount the sections on Superfrost Plus microscope slides.
-
Prepare the incubating solution by dissolving sodium α-naphthyl acid phosphate and Fast Blue RR salt in 0.1 M Sodium Barbital Solution. The exact concentrations may vary, so refer to your specific kit or reagent instructions. The solution should be freshly prepared.
-
Immerse the slides in the incubating solution in a Coplin staining jar for 60 minutes at room temperature.
-
Wash the slides with three changes of deionized water.
-
Place the slides in 1% Acetic Acid for 10 minutes.
-
Rinse with two to three changes of deionized water.
-
Air-dry the slides for at least one hour.
-
Mount with an aqueous mounting medium.
Expected Results: Sites of alkaline phosphatase activity will appear as a fine, black/dark-blue precipitate.[1]
Protocol 2: In-Gel Detection of Esterase Activity
This protocol is for detecting esterase activity in a polyacrylamide gel after electrophoresis.[6]
Reagents:
-
50 mM Tris-HCl, pH 7.4
-
α-naphthyl acetate (or β-naphthyl acetate) stock solution (e.g., in ethanol)
-
This compound
Procedure:
-
Following electrophoresis, carefully remove the gel.
-
Incubate the gel in 100 mL of 50 mM Tris-HCl, pH 7.4.
-
Prepare the staining solution by adding 50 mg of α-naphthyl acetate (from the stock solution) and 50 mg of solid this compound to the buffer.
-
Incubate the gel in the staining solution at room temperature with gentle agitation.
-
Monitor the gel for the appearance of dark-colored bands, which typically form within 15-60 minutes at the location of esterase activity.
-
Once the desired band intensity is reached, stop the reaction by washing the gel with water.
-
The gel can then be imaged using a standard gel documentation system.
Visual Guides
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway for color development and a typical experimental workflow.
Caption: Chemical reaction for color development.
Caption: General experimental workflow.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting decision tree.
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. scribd.com [scribd.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. EP0132313B1 - Reagents, test kits and methods for the detection of cannabinoids - Google Patents [patents.google.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
Reducing non-specific background staining with Fast Blue B Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fast Blue B Salt for enzyme histochemistry. Our aim is to help you overcome common challenges, particularly non-specific background staining, to achieve clear and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a diazonium salt that is widely used as a chromogenic substrate in enzyme histochemistry.[1][2][3] Its primary application is for the detection and localization of various enzymes within tissue sections, such as alkaline phosphatase, acid phosphatase, esterases, and acetylcholinesterase.[4] The principle of this method involves the enzymatic cleavage of a substrate (e.g., a naphthol derivative), which then couples with this compound to form a colored precipitate at the site of enzyme activity.[5][6][7]
Q2: What are the main causes of non-specific background staining with this compound?
Non-specific background staining with this compound can arise from several factors:
-
Endogenous Enzyme Activity: Tissues may contain endogenous enzymes that can react with the substrate, leading to a diffuse background stain.
-
Reaction with Endogenous Phenolic Compounds: this compound can react directly with naturally occurring phenolic groups in the tissue, resulting in non-specific coloration.[3]
-
Sub-optimal Protocol Parameters: Incorrect pH of the incubation buffer, inappropriate incubation time or temperature, or an excessively high concentration of this compound or the substrate can all contribute to increased background.
-
Poor Fixation: Inadequate or inappropriate fixation can lead to diffusion of the enzyme or reaction products, causing a blurry or non-specific stain.
-
Reagent Quality: Degradation of this compound or the substrate can result in artifacts and background staining.
Q3: How should this compound be stored to ensure its stability?
This compound is sensitive to light and moisture. It should be stored in a tightly sealed container in a cool, dry, and dark place, typically at 2-8°C, as recommended by the manufacturer. Exposure to light can cause the powder to darken and may compromise its reactivity.[8]
Troubleshooting Guide: Reducing Non-specific Background Staining
High background staining can obscure the specific signal in your experiment. The following guide provides a systematic approach to troubleshooting and reducing non-specific staining when using this compound.
Initial Assessment
Before making significant changes to your protocol, it's important to identify the likely source of the background. Run the following controls:
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No Substrate Control: Incubate a tissue section in the staining solution without the enzyme substrate. If staining occurs, it is likely due to a direct reaction of this compound with endogenous compounds in the tissue.
-
No this compound Control: Incubate a tissue section with the substrate but without this compound. This will help determine if the substrate itself is producing a colored product.
-
No Enzyme Control (Inhibition): If possible, use a known inhibitor for your target enzyme. Staining that persists in the presence of the inhibitor is likely non-specific.
Protocol Optimization Parameters
The following table summarizes key experimental parameters that can be optimized to reduce background staining. It is recommended to adjust one parameter at a time to clearly assess its effect.
| Parameter | Standard Range | Troubleshooting Action for High Background | Rationale |
| Fixation | Snap-frozen (unfixed) or 4% Paraformaldehyde | If using fixed tissue, try snap-frozen sections. If using unfixed tissue, consider light fixation (e.g., 10 minutes in 4% PFA). | Fixation can inactivate some enzymes but may help to preserve morphology and prevent enzyme diffusion. The optimal method is tissue and enzyme-dependent. |
| Incubation Buffer pH | Enzyme-dependent (e.g., pH 9.0-9.6 for Alkaline Phosphatase) | Verify and adjust the pH of your buffer immediately before use. | Enzyme activity is highly dependent on pH. Sub-optimal pH can lead to poor specific signal and relatively higher background.[6] |
| This compound Concentration | 0.5 - 1.0 mg/mL | Reduce the concentration in 25% increments. | High concentrations can lead to increased non-specific binding and precipitation. |
| Substrate Concentration | Varies by substrate (e.g., 0.5 - 1.0 mg/mL for Naphthol AS-MX Phosphate) | Decrease the substrate concentration. | Excess substrate can sometimes contribute to background. |
| Incubation Time | 15 - 60 minutes | Reduce the incubation time. Monitor the color development under a microscope. | Prolonged incubation can increase the accumulation of non-specific precipitate. |
| Incubation Temperature | Room Temperature or 37°C | Perform the incubation at a lower temperature (e.g., room temperature instead of 37°C). | Lower temperatures slow down both the enzymatic reaction and non-specific reactions, which can improve the signal-to-noise ratio. |
| Washing Steps | 2-3 rinses in buffer | Increase the number and duration of wash steps after incubation. | Thorough washing helps to remove unbound this compound and reaction products. |
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting high background staining with this compound.
Detailed Experimental Protocol: Alkaline Phosphatase Staining with this compound
This protocol is provided as a starting point and may require optimization for your specific tissue and experimental conditions.
Materials:
-
Snap-frozen tissue sections (10-15 µm)
-
Tris Buffer (0.1 M, pH 9.5)
-
Naphthol AS-MX Phosphate (Substrate)
-
N,N-Dimethylformamide (for dissolving the substrate)
-
This compound
-
Aqueous mounting medium
Procedure:
-
Prepare Substrate Solution:
-
Dissolve 10 mg of Naphthol AS-MX Phosphate in 1 mL of N,N-Dimethylformamide.
-
Add this solution to 50 mL of 0.1 M Tris buffer, pH 9.5. Mix well.
-
-
Prepare Staining Solution:
-
Immediately before use, add 25 mg of this compound to the substrate solution.
-
Mix until dissolved and filter the solution to remove any precipitate.
-
-
Staining:
-
Air-dry the cryosections for 5-10 minutes.
-
Immerse the slides in the staining solution in a Coplin jar.
-
Incubate for 15-30 minutes at room temperature in the dark. Monitor the color development periodically under a microscope.
-
-
Washing:
-
Rinse the slides thoroughly in three changes of distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear stain like Nuclear Fast Red if desired.
-
Rinse with distilled water.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
Expected Results:
Sites of alkaline phosphatase activity will appear as a bright blue to violet precipitate.
Signaling Pathway Diagram: Enzyme-Substrate Reaction
The following diagram illustrates the general principle of enzyme detection using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. stainsfile.com [stainsfile.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [himedialabs.com]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 8. scbt.com [scbt.com]
Proper differentiation technique for Luxol Fast Blue staining
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal results with Luxol Fast Blue (LFB) staining, focusing on the critical differentiation step.
Troubleshooting Guide
This guide addresses common issues encountered during the LFB staining procedure, particularly concerning differentiation.
Question: Why is my myelin staining weak or completely absent?
Answer: Weak or absent staining can result from several factors. Firstly, insufficient staining time or a low staining temperature can lead to poor dye uptake.[1][2][3] Ensure that the LFB solution is heated to the recommended temperature (typically 56-60°C) and that the incubation period is adequate (often overnight).[4][5][6] Another possibility is that the LFB solution itself has degraded or was prepared incorrectly.[5][7] Finally, over-differentiation is a common cause, where the blue stain is excessively removed from the myelin sheaths.[8][9][10]
Question: The entire tissue section is blue, and I can't distinguish between gray and white matter. What went wrong?
Answer: This is a classic case of under-differentiation. The purpose of the differentiation step is to selectively remove the LFB stain from the gray matter, leaving the myelin-rich white matter stained blue.[8][11] If the entire section remains blue, it means the differentiation process was too short or the differentiating solutions (lithium carbonate and 70% ethanol) were not effective. To resolve this, you can repeat the differentiation steps, checking the tissue microscopically at short intervals until the gray matter appears colorless and contrasts sharply with the blue-stained white matter.[1][6][9]
Question: My white matter staining is too pale, or the blue color is gone. How can I fix this?
Answer: This issue indicates over-differentiation, where the differentiating agents have removed the stain from both the gray and white matter.[8] This can happen if the sections are left in the lithium carbonate or 70% ethanol for too long. Unfortunately, once over-differentiated, the staining is often irreparable.[8] To avoid this, it is crucial to check the sections microscopically during the differentiation process.[1][6][9] Differentiate in short intervals and stop the process by rinsing with distilled water as soon as the desired contrast is achieved.[12] Some protocols suggest that if differentiation has been excessive, you may be able to restain the tissue.[3]
Question: I am observing "reverse" staining, where the gray matter is blue and the white matter is pale. What is the cause?
Answer: This unusual result can be perplexing. One potential cause is that the tissue sections are too thick, which can affect dye penetration and differentiation.[13] Another possibility, particularly with frozen sections, relates to the tissue's handling and fixation.[13][14] Ensure that the tissue is properly fixed and that the section thickness is appropriate (typically 8-10 microns for paraffin sections).[9][15]
Frequently Asked Questions (FAQs)
What is the principle of Luxol Fast Blue staining?
Luxol Fast Blue is a copper phthalocyanine dye that is soluble in alcohol.[11] The staining method is based on an acid-base reaction where the dye's base is attracted to the phospholipids in the myelin sheath, forming a salt linkage.[11][12] This results in the characteristic blue-green staining of myelinated fibers.[11]
What is the critical role of the differentiation step?
The LFB staining procedure involves over-staining the entire tissue section, followed by a controlled differentiation process.[1] The differentiation step uses a weak base (lithium carbonate) followed by 70% ethanol to selectively remove the stain from the gray matter and other non-myelinated structures, providing a clear contrast between the blue-stained white matter and the colorless or counterstained gray matter.[8][11]
How do I know when differentiation is complete?
The key to successful differentiation is microscopic examination.[1][6][9] After brief immersions in the differentiating solutions, the slide should be rinsed and viewed under a microscope. Differentiation is considered complete when the gray matter is colorless, and the white matter remains a distinct blue, providing sharp contrast between the two.[3][8][9]
Can Luxol Fast Blue staining be combined with other stains?
Yes, LFB staining is frequently combined with counterstains to visualize other cellular structures. Common combinations include LFB with Cresyl Violet (for Nissl substance), Hematoxylin and Eosin (H&E), or Periodic acid-Schiff (PAS) stain.[4][9] These counterstains help to highlight neuronal cell bodies and other features against the blue-stained myelin.
Experimental Protocols & Data
Luxol Fast Blue Staining Protocol (Klüver-Barrera method)
This protocol is a standard method for staining myelin in paraffin-embedded sections of the central nervous system.
-
Deparaffinization and Hydration:
-
Deparaffinize sections in three changes of xylene, 3 minutes each.
-
Hydrate through two changes each of 100% and 95% ethyl alcohol, 10 dips each.[9]
-
-
Staining:
-
Rinsing:
-
Differentiation:
-
Immerse slides in 0.05% lithium carbonate solution for a few seconds (e.g., 10-30 seconds).[6][8]
-
Continue differentiation in 70% ethyl alcohol for a short period (e.g., 10-30 seconds), rinsing and checking microscopically.[6][12]
-
Repeat the lithium carbonate and 70% ethanol steps as needed until the gray matter is colorless and the white matter is sharply defined.[6][9]
-
-
Washing:
-
When differentiation is complete, wash thoroughly in distilled water.[12]
-
-
Counterstaining (Optional):
-
If desired, counterstain with a solution like Cresyl Violet to stain Nissl substance.[1]
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (e.g., 95% and 100% ethanol).
-
Clear in xylene and mount with a synthetic resin.[5]
-
Quantitative Data Tables
Table 1: Recommended Incubation Parameters for Luxol Fast Blue Staining
| Temperature | Incubation Time | Tissue Type | Reference |
| 56-60°C | Overnight (16-24 hours) | Paraffin-embedded | [4][12] |
| 60°C | 2-4 hours | Paraffin-embedded | [1][2] |
| Room Temperature | 24 hours | Paraffin-embedded | [2] |
| 56°C | Not longer than 16 hours | Frozen sections | [6] |
Table 2: Differentiation Reagents and Recommended Times
| Reagent | Concentration | Recommended Time | Key Considerations | Reference |
| Lithium Carbonate | 0.05% | 5-30 seconds | First step in differentiation. | [1][6][8] |
| Ethyl Alcohol | 70% | 10-30 seconds | Second step; further refines differentiation. | [6][11][12] |
Visual Guides
Caption: Workflow for Luxol Fast Blue Staining.
Caption: Troubleshooting Logic for LFB Staining.
References
- 1. Luxol Fast Blue staining — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 2. Luxol Fast Blue Stain Kit | Azer Scientific [azerscientific.com]
- 3. fdneurotech.com [fdneurotech.com]
- 4. ihisto.io [ihisto.io]
- 5. kumc.edu [kumc.edu]
- 6. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 7. biognost.com [biognost.com]
- 8. Histological methods for CNS [pathologycenter.jp]
- 9. newcomersupply.com [newcomersupply.com]
- 10. newcomersupply.com [newcomersupply.com]
- 11. Luxol fast blue (LBF) stain Clinisciences [clinisciences.com]
- 12. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. newcomersupply.com [newcomersupply.com]
Fast Blue B Salt light sensitivity and storage precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fast Blue B Salt, focusing on its light sensitivity, proper storage, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound, also known as Diazo Blue B or Azoic Diazo No. 48, is a diazonium salt widely used as a chromogenic substrate in various biochemical and histological applications.[1][2] Its primary uses include:
-
Histochemical staining: For the visualization and localization of enzyme activity, such as alkaline phosphatase, esterase, and acetylcholinesterase, in tissue sections.[1][3]
-
Enzyme assays: As a substrate in colorimetric assays to quantify the activity of enzymes like lipase and acetylcholinesterase.[2][3]
-
Detection of phenolic compounds: It reacts with phenolic compounds, such as cannabinoids, to produce colored products, making it useful in forensic and analytical testing.[4]
Q2: What are the recommended storage conditions for this compound?
A: To ensure its stability and performance, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Light: Protect from light.[5] The powder is light-sensitive and may darken upon exposure.[5]
-
Moisture: Keep the container tightly sealed in a dry and well-ventilated place to protect it from moisture. Diazonium salts can be sensitive to moisture.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q3: How stable is this compound in solution?
A: this compound solutions are known to be unstable and should be prepared fresh before each use. The stability of the solution can be affected by factors such as pH, temperature, and exposure to light. One study noted a significant variation in the absorbance spectra of a Fast Blue B solution just two days after preparation. For optimal and reproducible results, it is strongly recommended to avoid storing and reusing solutions.
Q4: Can I mix this compound with other reagents in advance?
A: It is generally not recommended to pre-mix this compound with other reagents, especially alkaline solutions, as this can accelerate its degradation. Prepare all staining and reaction solutions immediately before use.
Data Presentation: Storage and Stability
| Parameter | Recommendation/Finding | Citation |
| Storage Temperature | 2-8°C | |
| Light Exposure | Protect from light; may discolor upon exposure. | [5] |
| Moisture | Store in a tightly sealed container in a dry environment. | |
| Solid Diluent | Anhydrous sodium sulphate can be used to protect the solid dye from moisture and light. | |
| Solution Stability | Solutions are unstable and should be prepared fresh before use. | |
| Solution Storage | Not recommended. |
Troubleshooting Guides
Weak or No Staining
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Use a fresh vial of this compound. Ensure it has been stored correctly. |
| Incorrectly Prepared Solution | Prepare the this compound solution immediately before use. Ensure the correct solvent and concentration are used as specified in your protocol. |
| Inactive Enzyme | Ensure the tissue has been properly fixed and processed to preserve enzyme activity. For frozen sections, avoid repeated freeze-thaw cycles. Run a positive control to verify enzyme activity. |
| Incorrect pH of reaction buffer | Verify the pH of all buffers and solutions. Enzyme activity is highly pH-dependent. |
| Insufficient Incubation Time | Optimize the incubation time for your specific tissue and target enzyme. |
| Substrate Concentration Too Low | Ensure the substrate for the enzyme of interest is at an optimal concentration. |
High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Excessive this compound Concentration | Reduce the concentration of the this compound in the working solution. |
| Prolonged Incubation Time | Decrease the incubation time with the this compound solution. |
| Inadequate Rinsing | Ensure thorough but gentle rinsing between steps to remove unbound reagents. |
| Endogenous Enzyme Activity | If applicable, use an appropriate blocking step to inhibit endogenous enzyme activity that could react with the substrate. |
| Diffusion of the Reaction Product | Consider using a capture agent or modifying the incubation conditions (e.g., temperature) to minimize the diffusion of the final colored product. |
False Positives in Cannabinoid Spot Test
| Possible Cause | Troubleshooting Step |
| Presence of Other Phenolic Compounds | The this compound test is not entirely specific to cannabinoids and can react with other phenolic compounds, potentially leading to false positives. |
| Cross-reactivity | Be aware that other plant materials may contain compounds that react with this compound. |
| Confirmation of Results | Positive results from a this compound spot test should be considered presumptive and confirmed by a more specific analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). |
Experimental Protocols
Protocol 1: Detection of Cannabinoids using Thin Layer Chromatography (TLC)
This protocol provides a method for the presumptive identification of major cannabinoids (THC, CBD, CBN) in plant extracts.
Materials:
-
TLC plates (Silica gel G)
-
Developing solvent (e.g., Hexane:Diethyl ether 80:20)
-
This compound solution (0.1% w/v in 0.1 M NaOH, freshly prepared)
-
Plant extract in a suitable solvent (e.g., methanol or chloroform)
-
Cannabinoid standards (THC, CBD, CBN)
-
Capillary tubes for spotting
-
Developing tank
-
Spray bottle
Methodology:
-
Using a capillary tube, spot the plant extract and cannabinoid standards onto the TLC plate, approximately 1.5 cm from the bottom edge.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing tank containing the developing solvent. Ensure the solvent level is below the spots.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top edge.
-
Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.
-
Freshly prepare the this compound solution.
-
Spray the dried TLC plate evenly with the this compound solution.
-
Observe the color development of the spots.
Expected Results:
-
THC: Scarlet red spot
-
CBD: Orange spot
-
CBN: Violet spot
Protocol 2: Histochemical Staining for Alkaline Phosphatase Activity
This protocol outlines a general procedure for localizing alkaline phosphatase activity in frozen tissue sections.
Materials:
-
Frozen tissue sections (5-10 µm)
-
Fixative (e.g., cold acetone or a mixture of acetone and chloroform)
-
Tris-HCl buffer (pH 9.5)
-
Substrate solution: Naphthol AS-MX phosphate dissolved in a small amount of dimethylformamide and diluted with Tris-HCl buffer.
-
This compound solution (1 mg/mL in Tris-HCl buffer, freshly prepared)
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Aqueous mounting medium
Methodology:
-
Air dry the frozen sections at room temperature.
-
Fix the sections in cold fixative for 5-10 minutes.
-
Rinse the sections gently in distilled water.
-
Prepare the incubation medium by mixing the substrate solution with the freshly prepared this compound solution. Filter the solution before use.
-
Incubate the sections in the incubation medium at 37°C until the desired intensity of color is developed (typically 15-60 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
If desired, counterstain the nuclei with a suitable counterstain.
-
Rinse thoroughly in distilled water.
-
Mount the coverslip with an aqueous mounting medium.
Expected Results:
-
Sites of alkaline phosphatase activity will appear as a bright blue to violet precipitate.
Visualizations
Cannabinoid Detection Workflow
The following diagram illustrates the typical workflow for the presumptive identification of cannabinoids using this compound, followed by confirmatory analysis.
Caption: Workflow for Cannabinoid Analysis.
Logical Relationship for Troubleshooting Weak Staining
This diagram outlines the logical steps to troubleshoot weak or absent staining in a histochemical experiment using this compound.
Caption: Troubleshooting Weak Staining Logic.
References
Avoiding false positive results with the Fast Blue B Salt test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positive results with the Fast Blue B Salt test for cannabinoid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound test?
The this compound test is a colorimetric assay used for the qualitative detection of cannabinoids. The underlying principle is an azo coupling reaction. In a basic environment, the phenolic hydroxyl group of cannabinoids, such as Tetrahydrocannabinol (THC), Cannabidiol (CBD), and Cannabinol (CBN), reacts with the diazonium salt (Fast Blue B) to form a colored azo dye. The development of a specific color indicates the potential presence of cannabinoids.[1]
Q2: What do the different colors in the this compound test indicate?
The color of the resulting azo dye can help differentiate between the major cannabinoids:
| Cannabinoid | Typical Color |
| THC | Red / Scarlet |
| CBD | Orange |
| CBN | Purple / Violet |
Note: The final color of a sample may be a combination of these, depending on the cannabinoid profile.[2]
Q3: What are the common causes of false positive results with the this compound test?
False positives are typically caused by the presence of other phenolic compounds that can also undergo the azo coupling reaction. These interfering substances can be found in various plant materials and other substances. It is crucial to consider the sample matrix and potential contaminants. For instance, plants such as Jacaranda decurrens Cham and Paullinia cupana Kunth are known to produce false-positive results.[1]
Troubleshooting Guide
This guide addresses specific issues that may lead to inaccurate results and provides corrective actions.
Issue 1: A positive result is observed, but the presence of cannabinoids is not expected.
Possible Cause: Interference from other phenolic compounds in the sample.
Troubleshooting Steps:
-
Review Sample Composition: Identify all components in your sample matrix. Be aware of any plant extracts or other substances that may contain phenols.
-
Perform a Biphasic Test: To improve the specificity of the assay, a biphasic extraction with chloroform can be performed. Cannabinoid-azo complexes are typically soluble in the organic chloroform layer, while many interfering substances may remain in the aqueous layer. A color change in the lower chloroform layer is a stronger indication of the presence of cannabinoids.[1]
-
Use a More Specific Method: For confirmatory results, it is highly recommended to use a more selective analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
Issue 2: Inconsistent or unexpected color development.
Possible Cause 1: Incorrect pH of the reaction mixture.
Troubleshooting Steps:
-
Optimize Base Concentration: The reaction requires a basic medium. The concentration of the base (e.g., Sodium Hydroxide - NaOH or Potassium Hydroxide - KOH) is critical. A study on the optimization of the Fast Blue B assay for phenolic compounds found that 1 N KOH with a 120-minute incubation period provided consistent results.[3] It is advisable to prepare fresh basic solutions and verify their concentration.
Possible Cause 2: Degradation of the this compound reagent.
Troubleshooting Steps:
-
Proper Storage: this compound is sensitive to light and moisture. It should be stored in a cool, dark, and dry place.
-
Use Freshly Prepared Solutions: Prepare the this compound solution immediately before use for optimal performance.
Experimental Protocols
Standard this compound Test Protocol
This protocol is adapted from the United Nations Office on Drugs and Crime (UNODC) recommended methods.[2]
Reagents:
-
Reagent A: Petroleum ether
-
Reagent B: this compound (1% w/w in anhydrous sodium sulfate)
-
Reagent C: 10% (w/w) aqueous sodium bicarbonate solution
Procedure:
-
Place a small amount of the suspect material on a filter paper.
-
Add one drop of Reagent A (petroleum ether) to dissolve the sample.
-
Add a small amount of Reagent B (this compound mixture).
-
Add one drop of Reagent C (sodium bicarbonate solution).
-
Observe the color change at the center of the filter paper.
Expected Results:
-
A purple-red color indicates the likely presence of cannabinoids. This is a composite color from the reactions with THC (red), CBN (purple), and CBD (orange).
Biphasic this compound Test Protocol
This protocol incorporates a chloroform extraction step for improved specificity.
Reagents:
-
Sample extract in a suitable solvent (e.g., petroleum ether or ethanol)
-
This compound solution
-
Aqueous base (e.g., 0.1 N NaOH)
-
Chloroform
Procedure:
-
In a test tube, mix the sample extract with the this compound solution.
-
Add the aqueous base to initiate the color reaction.
-
Add an equal volume of chloroform to the test tube.
-
Gently mix the two phases and then allow them to separate.
-
Observe the color of the lower chloroform layer.
Expected Results:
-
A red, orange, or purple color in the chloroform layer is a more specific indicator of the presence of cannabinoids.
Visualizing Workflows and Principles
Standard Test Workflow
References
Technical Support Center: Enhancing Fast Blue B Salt Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the sensitivity and reliability of Fast Blue B Salt staining in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, a diazonium salt, is a chemical reagent used as a chromogenic substrate in biochemical and histochemical analyses[1][2][3]. Its primary application is in the detection of phenolic compounds and the activity of certain enzymes[1]. The staining mechanism is based on an azo coupling reaction. In an alkaline environment, this compound reacts with the active hydroxyl groups of phenolic compounds or with the products of enzymatic reactions (like 1-naphthol from 1-naphthyl acetate in acetylcholinesterase activity determination) to form a colored azo dye precipitate[1][3][4].
Q2: What are the primary applications of this compound staining?
This compound is versatile and used in several fields:
-
Cannabinoid Detection: It is widely used as a presumptive test for cannabinoids like THC, CBD, and CBN in forensic analysis of cannabis samples[4][5][6].
-
Enzyme Histochemistry: It serves as a coupling agent for demonstrating the activity of enzymes such as acid and alkaline phosphatases, lipases, and acetylcholinesterase[1][3][7].
-
Thin-Layer Chromatography (TLC): It is employed as a spraying agent to visualize separated components on a TLC plate[2][3].
-
General Phenolic Compound Detection: It can be used to determine the presence of various phenolic substances[1].
Q3: How should this compound be stored for optimal stability?
To maintain its efficacy, this compound powder should be stored in a refrigerator[8]. The reagent is known to deteriorate over time at room temperature, which can cause the powder to become hard and impact its performance[8]. For quantitative applications, it is highly recommended to use freshly prepared solutions, as the reagent's absorbance spectrum can significantly change within a couple of days of preparation[9].
Q4: Is this compound staining a specific or a non-specific test?
This compound staining is a non-specific, presumptive test[5]. It reacts with a variety of phenolic compounds, not just cannabinoids. Therefore, a positive result, indicated by a color change, should be confirmed with more selective analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification[5].
Troubleshooting Guide
This section addresses common issues encountered during this compound staining procedures and provides actionable solutions to enhance staining sensitivity and specificity.
Issue 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Reagent Degradation | Prepare the this compound solution fresh before each experiment. Ensure the stock powder is stored correctly in a refrigerator to prevent degradation[8][9]. |
| Incorrect pH of Reaction Buffer | The azo coupling reaction requires an alkaline medium. Ensure the pH of your reaction buffer is appropriately basic (e.g., by adding NaOH) to facilitate the reaction[4][9]. |
| Suboptimal Reagent Concentration | The concentration of this compound may be too low. Titrate the concentration of the staining solution to find the optimal level for your specific application. |
| Insufficient Incubation Time | The reaction may not have had enough time to proceed to completion. Extend the incubation time and monitor the color development. |
| Low Analyte Concentration | If the target molecule concentration is below the detection limit, consider concentrating your sample before the staining procedure. |
| Presence of Interfering Substances | Ensure that the sample is free from interfering substances that could inhibit the staining reaction. This might involve additional sample purification steps[10]. |
Issue 2: High Background Staining
| Possible Cause | Recommended Solution |
| Excessive Reagent Concentration | A high concentration of this compound can lead to non-specific binding and high background. Optimize the reagent concentration by testing a range of dilutions. |
| Inadequate Washing Steps | Insufficient washing after the staining step can leave residual, unbound reagent, contributing to background noise. Implement thorough but gentle washing steps post-staining[10]. |
| Precipitation of the Reagent | The reagent may precipitate out of solution. Ensure the this compound is fully dissolved before use. Filtering the solution just before application can also be beneficial[11]. |
Experimental Protocols
Protocol: Colorimetric Determination of Cannabinoids in Plant Extracts
This protocol is adapted from a method for the rapid estimation of total cannabinoid content[9].
1. Reagent Preparation:
- Fast Blue B (FBB) Solution: Prepare a fresh solution of this compound. The concentration may need to be optimized for your specific application.
- Sodium Hydroxide (NaOH) Solution: Prepare a 0.025 M NaOH solution[9].
- Extraction Solvent: Methanol or ethanol can be used for the extraction of cannabinoids from plant material[9].
2. Sample Preparation (Extraction):
- Weigh a specific amount of the cannabis sample (e.g., 2 mg).
- Add the extraction solvent (e.g., 1 mL of methanol).
- Facilitate extraction using an ultrasonic bath for approximately 10 minutes[9].
- Centrifuge the sample to pellet any solid material and collect the supernatant.
3. Staining Procedure:
- In a cuvette, mix 200 µL of the sample extract with 200 µL of the freshly prepared FBB solution[9].
- Initiate the reaction by adding 200 µL of the 0.025 M NaOH solution[9].
- A red-brown color will develop in the presence of cannabinoids[9].
4. Analysis:
- Measure the absorbance of the solution at 500 nm using a spectrophotometer. The reading should be taken quickly, for instance, after 1 minute of reaction time[9].
- The absorbance is proportional to the total cannabinoid content. A calibration curve can be generated using standards of known cannabinoid concentrations (e.g., CBD) to quantify the results[9].
Comparative Analysis of Staining Reagents
For cannabinoid detection, several reagents are available. The choice of reagent can significantly impact the specificity and the nature of the colorimetric response.
| Reagent | Target Analytes | Positive Color Reaction | Notes |
| This compound | THC, CBD, CBN, other cannabinoids | THC: Red-brick/Peach[4][5]CBD: Orange[4] | A common, non-specific presumptive test. |
| Fast Blue BB Salt | THC, CBD, CBN | THC: ScarletCBD: OrangeCBN: Violet[12] | Reported to have higher selectivity than this compound[4]. Offers distinct color differentiation for major cannabinoids[12]. |
| Fast Corinth V | Phyto-cannabinoids | Pink | Considered superior to Fast Blue B in terms of speed, color intensity, and selectivity[13]. |
| Duquenois-Levine | Phenols with long alkyl side chains | Purple (after addition of chloroform)[5] | Can produce false positives with compounds containing a resorcinol group and an aliphatic chain[13]. |
| 4-Aminophenol (4-AP) | Differentiates THC/CBD ratio | CBD-rich (THC/CBD < 0.3): PinkTHC-rich (THC/CBD > 3): Blue[13] | Useful for distinguishing between hemp and marijuana-type cannabis[13]. |
Visualized Workflows and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams illustrate key aspects of this compound staining.
Caption: Reaction mechanism of this compound with a phenolic compound.
Caption: A generalized experimental workflow for this compound staining.
Caption: A troubleshooting flowchart for common Fast Blue B staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 7. This compound [myskinrecipes.com]
- 8. unodc.org [unodc.org]
- 9. A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. EP0132313B1 - Reagents, test kits and methods for the detection of cannabinoids - Google Patents [patents.google.com]
- 13. Miniaturized paper-based analytical device for the portable analysis of phyto-cannabinoids in plant and oral fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Fast Blue B Salt vs. Fast Blue BB Salt for Precise Enzyme Histochemistry
For researchers, scientists, and drug development professionals navigating the nuances of enzyme histochemistry, the choice of chromogenic substrate can significantly impact the clarity, specificity, and reliability of experimental results. Among the plethora of available options, Fast Blue B Salt and Fast Blue BB Salt are two commonly employed diazonium salts for the visualization of enzyme activity. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols, to empower informed decisions in your research.
This comprehensive analysis delves into the chemical properties, performance characteristics, and safety profiles of both salts. By presenting a side-by-side comparison, this guide aims to elucidate the optimal applications for each reagent, ensuring the generation of high-quality, reproducible histochemical data.
At a Glance: Key Differences and Chemical Identity
This compound and Fast Blue BB Salt are both stabilized diazonium salts that act as coupling agents in enzyme histochemistry. The enzyme of interest hydrolyzes a substrate, releasing a product that then couples with the diazonium salt to form a colored precipitate at the site of enzyme activity. While their fundamental mechanism is similar, their distinct chemical structures lead to differences in performance.
| Feature | This compound | Fast Blue BB Salt |
| Synonyms | Diazo Blue B, Azoic Diazo Component 48[1] | 4-Benzoylamino-2,5-diethoxy-benzenediazonium chloride hemi(zinc chloride) salt, Azoic Diazo No. 20[2] |
| CAS Number | 14263-94-6[3][4] | 5486-84-0[5] |
| Molecular Formula | C₁₄H₁₂N₄O₂Cl₂ · ZnCl₂[6] | C₁₇H₁₈N₃O₃Cl · 1/2 ZnCl₂ |
| Molecular Weight | 475.47 g/mol [4][6] | 415.94 g/mol |
| Appearance | Light yellow to yellow-brown powder[3][6] | Powder |
| Solubility in Water | 1 mg/mL[6] | 10 mg/mL[7] |
Performance in Enzyme Histochemistry: A Comparative Analysis
The selection between Fast Blue B and Fast Blue BB often hinges on the specific enzyme under investigation and the desired experimental outcome. While direct, extensive comparative studies are limited, existing data and historical applications provide valuable insights into their respective strengths.
| Performance Metric | This compound | Fast Blue BB Salt | Key Findings & Citations |
| Background Staining | Lower | Higher | A comparative study on esterase activity in polyacrylamide gel electrophoresis (PAGE) demonstrated that Fast Blue B produces significantly less background staining compared to Fast Blue BB. |
| Enzyme Specificity | Recommended for acid phosphatase, neuraminidase, β-N-acetylglucosaminidase, and non-specific esterases. | Recommended for alkaline phosphatase and lactase. | A 1978 study comparing 13 diazonium salts recommended Fast Blue B for a range of acid hydrolases and Fast Blue BB for alkaline phosphatase and lactase.[8] |
| Carcinogenicity | May cause cancer. Classified as a carcinogen.[9][10] | Suspected of causing cancer. Limited evidence of a carcinogenic effect.[2][5] | Safety Data Sheets consistently classify Fast Blue B as a carcinogen, while the evidence for Fast Blue BB is less definitive. |
Visualizing the Mechanism and Workflow
To better understand the principles of enzyme histochemistry using diazonium salts and the typical experimental process, the following diagrams are provided.
Experimental Protocols: A Guide for Comparative Staining
While a single, universally optimized protocol for both salts is not available due to their differing characteristics, the following provides a foundational methodology for the detection of alkaline phosphatase (ALP) that can be adapted for a comparative study.
Objective: To compare the staining performance of this compound and Fast Blue BB Salt for the detection of alkaline phosphatase activity in frozen tissue sections.
Materials:
-
Fresh frozen tissue sections (e.g., kidney or intestine, known for high ALP activity)
-
Naphthol AS-MX Phosphate sodium salt (Substrate)
-
N,N-Dimethylformamide (for dissolving the substrate)
-
Tris-HCl buffer (0.1 M, pH 9.2)
-
This compound
-
Fast Blue BB Salt
-
Nuclear Fast Red solution (for counterstaining, optional)
-
Aqueous mounting medium
Protocol:
-
Tissue Preparation:
-
Cut fresh frozen tissue sections at 5-10 µm and mount on glass slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix the sections in cold acetone (-20°C) for 10 minutes.
-
Rinse the slides gently in distilled water.
-
-
Staining Solution Preparation (Prepare fresh):
-
Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-MX Phosphate in 0.5 mL of N,N-Dimethylformamide.
-
Incubation Buffer: 0.1 M Tris-HCl, pH 9.2.
-
Staining Solution A (Fast Blue B): To 20 mL of incubation buffer, add the 0.5 mL of substrate stock solution. Then, add 10 mg of this compound. Mix well and filter.
-
Staining Solution B (Fast Blue BB): To 20 mL of incubation buffer, add the 0.5 mL of substrate stock solution. Then, add 10 mg of Fast Blue BB Salt. Mix well and filter.
-
-
Staining Procedure:
-
Incubate separate sets of slides in Staining Solution A and Staining Solution B in a light-protected container for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Rinse the slides in distilled water.
-
-
Counterstaining (Optional):
-
Immerse the slides in Nuclear Fast Red solution for 1-5 minutes.
-
Rinse gently in distilled water.
-
-
Mounting:
-
Mount the slides with an aqueous mounting medium.
-
Expected Results:
-
Sites of alkaline phosphatase activity will appear as a colored precipitate. The color will vary depending on the salt used (typically blue to violet).
-
A comparative analysis should focus on the intensity of the stain, the sharpness of localization, and the level of background staining.
Safety Considerations: A Critical Factor in Reagent Selection
The safety of laboratory personnel is paramount. The known and suspected carcinogenic properties of these salts necessitate careful handling and adherence to safety protocols.
| Safety Aspect | This compound | Fast Blue BB Salt |
| Carcinogenicity | May cause cancer. [9][10] | Suspected of causing cancer. Limited evidence of a carcinogenic effect.[2][5] |
| Handling Precautions | Handle as a carcinogen. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust.[1] | Handle with caution. Use in a well-ventilated area. Wear appropriate personal protective equipment. Avoid inhalation of dust.[2] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Conclusion: Making an Informed Choice
The selection between this compound and Fast Blue BB Salt is not a one-size-fits-all decision. For applications where low background is critical, such as in quantitative image analysis, This compound may be the superior choice, as suggested by its performance in esterase detection. Its utility for a range of acid hydrolases also makes it a versatile reagent. However, its classification as a known carcinogen requires stringent safety measures.
Conversely, Fast Blue BB Salt is recommended for alkaline phosphatase and lactase detection and presents a potentially lower, though not absent, carcinogenic risk. Its higher water solubility may also be an advantage in certain protocols.
Ultimately, the optimal choice will depend on the specific enzyme of interest, the experimental goals, and the laboratory's safety protocols. It is highly recommended to perform a pilot study to compare both salts under your specific experimental conditions to determine which reagent provides the most robust and reliable results for your research needs.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound FOR MICROSCOPY | 14263-94-6 [chemicalbook.com]
- 4. Fast Blue Salt B | C14H12Cl4N4O2Zn | CID 44148500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. This compound Dyecontent 95 14263-94-6 [sigmaaldrich.com]
- 7. Fast Blue BB Salt Dye content = 80 5486-84-0 [sigmaaldrich.com]
- 8. [Azoindoxyl methods for the investigation of hydrolases. IV. Suitability of various diazonium salts (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. carlroth.com [carlroth.com]
A Head-to-Head Comparison of Fast Blue B Salt and Fast Red TR for Alkaline Phosphatase Detection
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate for alkaline phosphatase (AP) is a critical step in achieving sensitive and reliable results in techniques such as immunohistochemistry (IHC) and western blotting. Fast Blue B Salt and Fast Red TR are two commonly used diazonium salts that, in conjunction with a naphthol phosphate substrate, produce distinct colored precipitates at the site of AP activity. This guide provides an objective comparison of their performance characteristics, supported by experimental protocols, to aid in the selection of the optimal substrate for your specific application.
Executive Summary
This compound and Fast Red TR are both effective chromogenic substrates for the detection of alkaline phosphatase activity, each offering distinct advantages and disadvantages. Fast Blue B typically produces a blue to black precipitate, while Fast Red TR yields a bright red precipitate. A key differentiator is the alcohol solubility of the Fast Red TR reaction product, necessitating the use of aqueous mounting media. Furthermore, the Fast Red TR precipitate exhibits fluorescence, which can be leveraged for enhanced detection sensitivity. However, both substrates have been noted to be susceptible to fading over time.
Performance Characteristics
The choice between this compound and Fast Red TR will depend on the specific requirements of the experiment, including the desired color of the precipitate, the imaging modality to be used, and the required permanence of the signal.
| Feature | This compound | Fast Red TR |
| Precipitate Color | Blue to Black | Bright Red |
| Solubility | Insoluble in organic solvents | Soluble in alcohol, requires aqueous mounting media[1] |
| Fluorescence | Not reported | Red fluorescence, visible with fluorescein and rhodamine filters[2] |
| Sensitivity | Generally considered to have good sensitivity | Can achieve high sensitivity, especially with fluorescence detection[2] |
| Stability | Prone to fading | Prone to fading |
| Primary Applications | Immunohistochemistry, Western Blotting | Immunohistochemistry, Western Blotting |
Experimental Protocols
The following are generalized protocols for the use of this compound and Fast Red TR for the detection of alkaline phosphatase in immunohistochemistry. It is important to note that optimal conditions may vary depending on the specific antibody, tissue, and detection system used.
Alkaline Phosphatase Staining with this compound
This protocol is adapted from standard immunohistochemical procedures.
Reagents:
-
Substrate Solution:
-
Naphthol AS-MX Phosphate
-
This compound
-
-
Buffer: 0.1 M Tris-HCl, pH 8.2
-
Fixative: 10% Neutral Buffered Formalin or other suitable fixative
-
Wash Buffer: Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)
-
Mounting Medium: Aqueous or organic-based mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform antigen retrieval if required for the primary antibody.
-
Endogenous Enzyme Blocking: Incubate sections with a suitable endogenous alkaline phosphatase inhibitor if necessary.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal concentration and time.
-
Wash: Wash sections thoroughly with wash buffer.
-
Secondary Antibody Incubation: Incubate sections with an alkaline phosphatase-conjugated secondary antibody.
-
Wash: Wash sections thoroughly with wash buffer.
-
Substrate Preparation: Immediately before use, prepare the substrate solution by dissolving Naphthol AS-MX Phosphate and this compound in the buffer according to the manufacturer's instructions.
-
Chromogen Development: Apply the substrate solution to the sections and incubate until the desired intensity of blue color develops. Monitor the reaction under a microscope.
-
Wash: Stop the reaction by washing with distilled water.
-
Counterstain (Optional): Counterstain with a suitable nuclear counterstain such as Nuclear Fast Red.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with an organic-based mounting medium. If using an aqueous mounting medium, coverslip directly after the final wash.
Alkaline Phosphatase Staining with Fast Red TR
This protocol highlights the specific requirements for using Fast Red TR.
Reagents:
-
Substrate Solution:
-
Naphthol AS-MX Phosphate
-
Fast Red TR Salt
-
-
Buffer: 0.1 M Tris-HCl, pH 8.2
-
Fixative: 10% Neutral Buffered Formalin or other suitable fixative
-
Wash Buffer: Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)
-
Mounting Medium: Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform antigen retrieval if required for the primary antibody.
-
Endogenous Enzyme Blocking: Incubate sections with a suitable endogenous alkaline phosphatase inhibitor if necessary.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal concentration and time.
-
Wash: Wash sections thoroughly with wash buffer.
-
Secondary Antibody Incubation: Incubate sections with an alkaline phosphatase-conjugated secondary antibody.
-
Wash: Wash sections thoroughly with wash buffer.
-
Substrate Preparation: Immediately before use, prepare the substrate solution by dissolving Naphthol AS-MX Phosphate and Fast Red TR Salt in the buffer according to the manufacturer's instructions.
-
Chromogen Development: Apply the substrate solution to the sections and incubate until the desired intensity of red color develops. Monitor the reaction under a microscope.
-
Wash: Stop the reaction by washing with distilled water.
-
Counterstain (Optional): Counterstain with a suitable nuclear counterstain such as Hematoxylin.
-
Mounting: Mount the sections with an aqueous mounting medium. Do not dehydrate in alcohol or clear in xylene , as this will dissolve the red precipitate[1].
Visualizations
Signaling Pathway of Chromogenic Detection
The following diagram illustrates the general principle of chromogenic detection using an alkaline phosphatase-conjugated antibody.
Caption: General workflow of alkaline phosphatase-based chromogenic detection.
Experimental Workflow for Immunohistochemistry
This diagram outlines the key steps in a typical immunohistochemistry experiment using a chromogenic substrate.
Caption: Standard workflow for immunohistochemical staining.
Conclusion
Both this compound and Fast Red TR are valuable reagents for the detection of alkaline phosphatase activity. The choice between them should be guided by the specific needs of the experiment. Fast Blue B provides a classic blue stain compatible with organic mounting media. Fast Red TR offers a vibrant red color and the significant advantage of a fluorescent signal, which can enhance sensitivity, but requires careful handling due to its alcohol solubility. For applications where signal stability is paramount, the potential for fading with both substrates should be considered, and appropriate controls and imaging conditions should be employed.
References
A Comparative Guide to Alternatives for Cannabinoid Analysis Beyond Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
The historical reliance on Fast Blue B salt for the colorimetric detection of cannabinoids has been met with increasing scrutiny due to significant health and safety concerns. This guide provides a comprehensive comparison of viable alternatives, presenting experimental data, detailed protocols, and an objective evaluation of their performance to aid researchers in selecting the most suitable method for their analytical needs.
The Problem with this compound: A Hazardous Necessity
This compound, a diazonium salt, has long been employed as a reagent in presumptive tests for cannabinoids, reacting to form colored adducts with phenolic compounds like tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN). However, its utility is overshadowed by its hazardous nature. Safety data sheets and scientific literature consistently highlight that this compound is a hazardous substance with "limited evidence of a carcinogenic effect" and is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans (Group 2B)".[1][2][3] It is also harmful if swallowed and can cause skin and eye irritation.[1][4] Furthermore, diazonium salts as a class of compounds are known to be thermally unstable and sensitive to friction and shock, posing a risk of violent decomposition.[5][6][7] These safety concerns necessitate the adoption of safer, yet equally effective, analytical alternatives.
Comparative Analysis of Alternative Colorimetric Reagents
Several alternative colorimetric tests have been developed and are in use for cannabinoid analysis. The following table summarizes the key performance characteristics of the most prominent alternatives compared to this compound.
| Reagent/Test | Principle | Target Cannabinoids | Color Change/Indication | Advantages | Limitations |
| This compound | Azo coupling with phenolic groups | THC, CBD, CBN, and other phenols | Red-brown/purple for THC, Orange for CBD, Purple for CBN[2][8] | High sensitivity | Carcinogenic, hazardous, not specific to cannabinoids (reacts with other phenols)[1][2][9] |
| Fast Blue BB Salt | Azo coupling with phenolic groups | THC, CBD, CBN | Reddish color in the presence of cannabinoids[10][11] | Reportedly more selective than Fast Blue B[11] | Potential for false positives, requires careful interpretation of color nuances[12] |
| Fast Corinth V Salt | Azo coupling with phenolic groups | THC, CBD, CBN | Purple-red color, a combination of red for THC, orange for CBD, and purple for CBN | Reported to be superior in speed, color intensity, and selectivity compared to Fast Blue B[13] | Limited publicly available quantitative comparative data. |
| 4-Aminophenol (4-AP) | Indophenol dye formation | Differentiates high-THC from high-CBD cannabis | Blue: THC > CBD; Pink/Red: CBD > THC[1][14][15] | Can distinguish between marijuana and hemp, cost-effective[1][14] | Inconclusive results when THC and CBD concentrations are similar; false positives with some herbs (e.g., thyme, oregano)[5][14][16] |
| Duquenois-Levine | Reaction with vanillin and acetaldehyde in an acidic medium | THC and other cannabinoids | Purple color in the chloroform layer[9] | Established and widely used presumptive test | Not specific to cannabinoids; numerous false positives reported with other plant materials and chemicals[8][9][17][18][19] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and evaluation.
Duquenois-Levine Test Protocol
This protocol is adapted from various forensic science manuals.[2][9][20]
Reagents:
-
Duquenois Reagent: 2g of vanillin and 2.5mL of acetaldehyde in 100mL of 95% ethanol.
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
Procedure:
-
Place a small amount of the suspect material (e.g., 10-20 mg of plant material) into a test tube.
-
Add 10 drops of the Duquenois reagent and shake the tube.
-
Add 10 drops of concentrated HCl and shake again. Observe any color change. A purple color indicates a potential positive result.
-
Add 20 drops of chloroform and vortex the tube.
-
Allow the layers to separate.
-
Interpretation: A purple color in the bottom chloroform layer is a presumptive positive for cannabinoids.
4-Aminophenol (4-AP) Test Protocol
This protocol is based on validation studies for distinguishing marijuana and hemp.[1][14][21]
Reagents:
-
Reagent A: 4-aminophenol solution.
-
Reagent B: A strong base (e.g., sodium hydroxide solution).
Procedure:
-
Place a small amount of the suspect material into a test tube.
-
Add a few drops of Reagent A.
-
Add a few drops of Reagent B and agitate the mixture.
-
Observe the color change within the first few minutes.
-
Interpretation:
Fast Blue BB Salt Test Protocol
This protocol is a general procedure for colorimetric testing with diazonium salts.[10][22]
Reagents:
-
Fast Blue BB salt solution (freshly prepared).
-
A basic solution (e.g., 0.1 M Sodium Hydroxide).
-
Solvent for extraction (e.g., ethanol or methanol).
Procedure:
-
Extract cannabinoids from the sample material using a suitable solvent.
-
In a test tube, mix a small amount of the extract with the Fast Blue BB salt solution.
-
Add the basic solution to initiate the color change.
-
Observe the resulting color.
-
Interpretation: A reddish color is indicative of the presence of cannabinoids.[10][11]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of a typical colorimetric analysis for cannabinoids.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical identification and optimization of the 4‐aminophenol colorimetric test for the differentiation between hemp‐type and marijuana‐type cannabis plant samples | NSF Public Access Repository [par.nsf.gov]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. Quantitative analysis of Δ9-tetrahydrocannabinol (Δ9-THC) in cannabis plants using the Fast Blue BB (FBBB) and 4-aminophenol (4-AP) colorimetric tests | NSF Public Access Repository [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 8. Guide: Duquenois Levine Reagent Test + Uses [jitsi.cmu.edu.jm]
- 9. Duquenois–Levine reagent - Wikipedia [en.wikipedia.org]
- 10. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. US20160018424A1 - Methods for cannabinoid quantification - Google Patents [patents.google.com]
- 14. Validation of the 4-aminophenol color test for the differentiation of marijuana-type and hemp-type cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Validation of the 4-Aminophenol Chemical Test and Analytical Testing S" by Kenna Lewis [scholarscompass.vcu.edu]
- 16. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 17. benthamopen.com [benthamopen.com]
- 18. researchgate.net [researchgate.net]
- 19. dl.astm.org [dl.astm.org]
- 20. ncids.com [ncids.com]
- 21. Cannabis Reagent Test Instructions — PRO Test [protestkit.eu]
- 22. Fast blue BB salt [himedialabs.com]
A Head-to-Head Comparison of Diazonium Salts for Optimal Histochemical Staining
For researchers, scientists, and drug development professionals seeking to optimize their histochemical staining protocols, the choice of diazonium salt is a critical determinant of experimental success. This guide provides an in-depth comparison of Fast Blue B salt against other commonly used diazonium salts, including Fast Blue RR, Fast Red TR, and Fast Garnet GBC. By presenting supporting experimental data, detailed methodologies, and visual guides, this document aims to equip researchers with the knowledge to select the most appropriate reagent for their specific applications.
Introduction to Diazonium Salts in Histochemistry
Diazonium salts are indispensable tools in histochemistry, primarily for the localization of enzyme activity. The fundamental principle of their use lies in the azo-coupling reaction. In this reaction, an enzyme in the tissue specimen cleaves a substrate, releasing a naphthol or naphthylamine derivative. The diazonium salt then rapidly couples with this liberated product to form a highly colored, insoluble azo dye at the site of enzymatic activity. The choice of diazonium salt can significantly impact the color, intensity, and localization of the final precipitate, as well as the overall sensitivity and specificity of the assay.
The General Mechanism of Diazonium Salt-Based Staining
The process begins with an enzyme-substrate reaction, followed by the visualization of the product through azo-coupling. This two-step process ensures that the colored precipitate is deposited precisely where the enzyme is active.
Caption: General workflow of enzyme detection using a diazonium salt.
Comparative Analysis of Diazonium Salts
This section provides a detailed comparison of Fast Blue B with other popular diazonium salts, focusing on their performance in key histochemical applications such as alkaline phosphatase and esterase staining.
Performance in Alkaline Phosphatase Staining
Alkaline phosphatase (AP) is a widely studied enzyme, and various diazonium salts are used for its detection. The choice of salt affects the color and intensity of the resulting stain.
| Diazonium Salt | Substrate | Resulting Color | Key Characteristics |
| Fast Blue B | Naphthol-AS-BI-phosphate | Blue-violet | Provides good localization and has been used in quantitative histochemical studies to determine enzyme kinetics.[1] |
| Fast Blue RR | Sodium α-naphthyl acid phosphate or Naphthol AS-MX phosphate | Black/Dark-blue | Commonly used for AP staining in muscle tissue and leukocytes, offering strong signal intensity.[2][3][4] |
| Fast Red TR | Naphthol AS-MX phosphate | Bright Red | Produces a fluorescent red precipitate, suitable for combination with other stains and fluorescence microscopy.[5] |
| Fast Garnet GBC | α-naphthol | Red | Used in azo-dye methods for AP, resulting in a red insoluble azo dye. |
A study evaluating various chromogen protocols for AP activity did not find large differences in sensitivity between different diazonium salt combinations but highlighted the importance of optimizing the entire protocol.[6]
Performance in Esterase Staining
Esterases are another class of enzymes frequently localized using diazonium salts. Background staining can be a significant issue, and the choice of salt can mitigate this.
A comparative study on the detection of esterase activity on native polyacrylamide gels provided quantitative data on the background staining produced by different "Fast Blue" salts.
| Diazonium Salt | Substrate | Relative Background Density (Mean ± SD) | Key Findings |
| Fast Blue B | 2-Naphthyl acetate (2NA) | 15.3 ± 2.5 | Significantly less background staining compared to Fast Blue BB and Fast Blue RR.[5] |
| Fast Blue BB | 2-Naphthyl acetate (2NA) | 45.6 ± 5.8 | Moderate background staining.[5] |
| Fast Blue RR | 2-Naphthyl acetate (2NA) | 85.2 ± 8.1 | Showed the maximum background staining among the tested "Fast Blue" salts.[5] |
This data suggests that for applications where low background is crucial, Fast Blue B is a superior choice for esterase detection.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for alkaline phosphatase staining using different diazonium salts.
Protocol 1: Alkaline Phosphatase Staining with Fast Blue RR
This protocol is adapted for snap-frozen human striated muscle.[2][3]
Materials:
-
Snap-frozen tissue sections (10-16 µm)
-
Coplin staining jars
-
0.1 M Sodium Barbital Solution
-
Incubating Solution:
-
15 ml 0.1 M Sodium Barbital Solution
-
15 mg Sodium α-naphthyl acid phosphate
-
15 mg Fast Blue RR salt
-
Adjust pH to 9.2 with 0.1 N NaOH
-
-
1% Acetic Acid
-
Aqueous mounting medium
Procedure:
-
Cut 10-16 µm sections from snap-frozen biopsy and mount on slides.
-
Prepare the incubating solution immediately before use.
-
Place slides in the incubating solution in a Coplin jar for 60 minutes at room temperature.
-
Wash with three exchanges of tap or deionized water.
-
Place in 1% Acetic Acid for 10 minutes.
-
Rinse with 2-3 changes of deionized water.
-
Air-dry for at least one hour.
-
Rehydrate with deionized water for approximately 10 minutes.
-
Mount with an aqueous mounting medium.
Expected Results: Sites of alkaline phosphatase activity will appear as a black/dark-blue fine precipitate.
Protocol 2: Alkaline Phosphatase Staining with Fast Red TR
This protocol is suitable for immunohistochemistry where an alkaline phosphatase-conjugated antibody is used.[5]
Materials:
-
Tissue sections
-
Tris-HCl buffer
-
Fast Red TR tablets
-
Naphthol AS-MX phosphate substrate buffer
-
Aqueous mounting medium
Procedure:
-
Prepare the Fast Red substrate-chromogen solution by dissolving one Fast Red tablet into one 5 mL vial of substrate buffer. Use within 1 hour.
-
Vortex until the tablet is dissolved.
-
Apply 100 µL or more of the solution to completely cover the tissue section.
-
Incubate for at least 10 minutes at room temperature for color development.
-
Rinse well with distilled water. Do not dehydrate as the reaction product is alcohol soluble.
-
Apply a suitable counterstain if desired.
-
Mount with an aqueous mounting medium.
Expected Results: A bright red positive stain will be present at the sites of alkaline phosphatase activity.
Logical Workflow for Selecting a Diazonium Salt
The selection of an appropriate diazonium salt is a multi-step process that involves considering the target enzyme, the desired output, and potential experimental challenges.
Caption: A logical workflow for choosing the optimal diazonium salt.
Conclusion
The selection of a diazonium salt is a critical step in achieving high-quality histochemical staining. While Fast Blue B offers advantages in certain applications, such as providing low background in esterase staining and enabling quantitative analysis of alkaline phosphatase activity, other salts like Fast Blue RR and Fast Red TR provide strong signals and alternative colorimetric or fluorescent detection methods. Fast Garnet GBC is another viable option, particularly for producing a red precipitate.
Ultimately, the optimal choice depends on the specific experimental goals, the enzyme of interest, and the desired characteristics of the final stain. Researchers are encouraged to consult the literature and perform pilot experiments to determine the most suitable diazonium salt and to optimize the staining protocol for their particular tissue and application. By carefully considering these factors, scientists can enhance the accuracy and reliability of their histochemical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. scribd.com [scribd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sensitivity of various visualization methods for peroxidase and alkaline phosphatase activity in immunoenzyme histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fast Blue B Salt and Fast Garnet GBC for Mast Cell Staining
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of mast cells are crucial in various fields of biological research and drug development, particularly in studies related to allergy, inflammation, and immunology. One of the primary methods for visualizing mast cells in tissue sections is through the enzymatic activity of chloroacetate esterase, a specific marker for this cell type. This histochemical reaction relies on a substrate, Naphthol AS-D chloroacetate, and a diazonium salt that couples with the liberated naphthol to produce a colored precipitate at the site of enzymatic activity.
This guide provides a detailed comparison of two commonly used diazonium salts for this purpose: Fast Blue B Salt and Fast Garnet GBC. We will delve into their performance, provide experimental protocols, and present available data to assist researchers in selecting the optimal reagent for their specific needs.
Principle of the Staining Reaction
The chloroacetate esterase staining method is an enzyme histochemical technique that identifies mast cells based on their high content of this specific esterase. The reaction proceeds in two steps:
-
Enzymatic Hydrolysis: Chloroacetate esterase present in mast cell granules hydrolyzes the substrate, Naphthol AS-D chloroacetate. This reaction releases a colorless naphthol compound.
-
Azo-Coupling Reaction: The liberated naphthol immediately couples with a diazonium salt (either this compound or Fast Garnet GBC) present in the incubation solution. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of the enzyme, thus visually marking the mast cells.
This method is advantageous as it can be successfully applied to paraffin-embedded tissue sections.[1]
Performance Comparison: this compound vs. Fast Garnet GBC
One study systematically modified and compared different couplers for the Naphthol AS-D chloroacetate esterase reaction and found that the method using Fast Garnet GBC as the coupler was excellent for both blood smears and tissue sections.[1] In contrast, other diazonium salts like new fuchsin and pararosaniline showed optimal performance in either smears or sections, but not both.[1] This suggests a broader applicability and robustness for Fast Garnet GBC.
This compound is known to produce a blue to violet final precipitate. In other applications, such as zymography for esterase activity, Fast Blue B has been observed to produce significantly less background staining compared to other Fast Blue variants like BB and RR, which could be an advantageous property for achieving a higher signal-to-noise ratio in mast cell staining.
The choice of diazonium salt will also be influenced by the desired color of the final stain, especially when considering the use of counterstains. A blue mast cell stain from Fast Blue B may provide excellent contrast with a red nuclear counterstain like Nuclear Fast Red. Conversely, the red to reddish-brown precipitate from Fast Garnet GBC would be well-contrasted with a blue or green counterstain such as Hematoxylin or Light Green.
Summary of Staining Characteristics
| Feature | This compound | Fast Garnet GBC |
| Principle | Enzyme histochemistry for chloroacetate esterase | Enzyme histochemistry for chloroacetate esterase |
| Substrate | Naphthol AS-D chloroacetate | Naphthol AS-D chloroacetate |
| Color of Precipitate | Blue to Violet | Red to Reddish-Brown |
| Reported Performance | Produces low background staining in some applications. | Reported as "excellent" for both blood smears and tissue sections.[1] |
| Primary Advantage | Potentially lower background, providing good contrast with red counterstains. | Versatility across different sample types (smears and sections).[1] |
| Primary Disadvantage | Less documented comparative performance specifically for mast cells. | May have a slightly slower coupling speed. |
Experimental Protocols
The following are generalized protocols for the Naphthol AS-D chloroacetate esterase stain for mast cells using either this compound or Fast Garnet GBC. Researchers should optimize incubation times and reagent concentrations for their specific tissues and fixation methods.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene
-
Ethanol (graded series)
-
Distilled water
-
Substrate Solution:
-
Naphthol AS-D chloroacetate
-
N,N-dimethylformamide
-
-
Buffer:
-
Veronal acetate buffer or a suitable phosphate buffer (pH 6.3-7.4)
-
-
Diazonium Salt Solutions (prepare fresh):
-
This compound
-
Fast Garnet GBC Salt
-
-
Counterstain:
-
Mayer's Hematoxylin, Nuclear Fast Red, or Light Green
-
-
Mounting medium
General Staining Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Incubation in Staining Solution (Prepare immediately before use):
-
Dissolve Naphthol AS-D chloroacetate in N,N-dimethylformamide.
-
Add the substrate solution to the buffer.
-
Add the chosen diazonium salt (this compound or Fast Garnet GBC) to the buffered substrate solution and mix well. The optimal concentration should be determined empirically, but typically ranges from 0.5 to 1 mg/ml.
-
Filter the solution.
-
Incubate the slides in this solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Rinse the slides thoroughly in running tap water for 2-5 minutes.
-
-
Counterstaining:
-
Counterstain with a suitable nuclear stain (e.g., Mayer's Hematoxylin for 1-2 minutes or Nuclear Fast Red for 5 minutes). The choice of counterstain should provide good contrast with the primary stain.
-
Rinse well in tap water.
-
"Blue" the hematoxylin in Scott's tap water substitute or alkaline tap water, if used.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
With this compound: Mast cell granules will be stained blue to violet. Nuclei will be stained according to the counterstain used (e.g., red with Nuclear Fast Red).
-
With Fast Garnet GBC: Mast cell granules will be stained red to reddish-brown. Nuclei will be stained according to the counterstain used (e.g., blue with Hematoxylin).
Visualizing the Workflow and Reaction
The following diagrams illustrate the general experimental workflow and the underlying chemical reaction for mast cell staining using the chloroacetate esterase method.
Conclusion
Both this compound and Fast Garnet GBC are reliable choices for the histochemical detection of mast cells via the chloroacetate esterase method. The selection between the two may be guided by the specific requirements of the study. Fast Garnet GBC appears to be a more versatile option, demonstrating excellent results on both blood smears and tissue sections.[1] Fast Blue B, on the other hand, may offer the advantage of lower background staining, which can be critical for clear visualization and accurate quantification.
Ultimately, the choice of the diazonium salt should be based on empirical testing and optimization within the specific laboratory context, taking into account the tissue type, fixation method, and desired counterstaining scheme. This guide provides a foundational understanding to aid in this decision-making process for researchers and professionals in the field.
References
Unveiling the Specificity of Fast Blue B Salt: A Comparative Guide to its Cross-Reactivity with Endogenous Compounds
For researchers, scientists, and drug development professionals utilizing Fast Blue B Salt for colorimetric and histochemical analyses, a critical understanding of its potential cross-reactivity with endogenous compounds is paramount for accurate and reliable results. This guide provides a comprehensive comparison of this compound's performance against alternative reagents, supported by experimental data and detailed protocols, to aid in the informed selection of analytical methods.
This compound, a diazonium salt, is a widely used chromogenic reagent, particularly for the detection of cannabinoids, where it forms distinct colored azo dyes with phenolic hydroxyl groups.[1] However, its utility can be compromised by its reactivity with other endogenous molecules present in biological samples. This guide delves into the specifics of this cross-reactivity, offering a comparative analysis with alternative methods and providing the necessary experimental frameworks for validation.
Mechanism of Action and Potential for Cross-Reactivity
This compound functions through an azo coupling reaction. In an alkaline environment, the diazonium group of this compound acts as an electrophile and reacts with electron-rich compounds, most notably phenols, to form stable, colored azo compounds.[2][3] This reaction is the basis for its use in detecting phenolic compounds like cannabinoids.
However, the presence of other endogenous molecules with similar chemical moieties can lead to non-specific reactions, resulting in false-positive signals or inaccurate quantification. The primary endogenous compounds of concern for cross-reactivity include:
-
Phenolic Compounds: A wide array of endogenous phenols beyond the target analytes can react with this compound.
-
Aromatic Amines: Compounds containing aromatic amine groups can also undergo azo coupling.
-
Amino Acids: Certain amino acid residues, particularly those with aromatic rings and hydroxyl or amino groups (e.g., tyrosine, tryptophan, histidine), have the potential to cross-react.
The following diagram illustrates the generalized mechanism of the azo coupling reaction.
References
A Comparative Guide: Synthetic Fast Blue B Salt versus Natural Staining Alternatives
For researchers, scientists, and drug development professionals, the choice of staining reagents is a critical decision that impacts experimental outcomes. This guide provides a comprehensive comparison of the synthetic diazonium salt, Fast Blue B, with promising natural staining alternatives. The comparison focuses on performance, experimental protocols, and other relevant factors to aid in the selection of the most appropriate staining solution for your research needs.
At a Glance: Fast Blue B Salt vs. Natural Alternatives
| Feature | This compound | Natural Alternatives (Hibiscus sabdariffa, Lonchocarpus cyanescens, Syzygium cumini) |
| Primary Application | Enzyme Histochemistry, Immunohistochemistry | General Histological Staining (H&E substitute) |
| Staining Principle | Azo coupling reaction with reaction products of specific enzymes. | Primarily electrostatic interactions and mordanting. |
| Specificity | High for target enzymes when used with a specific substrate. | Varies; generally stains cytoplasm and nuclei with less specificity than enzyme-specific methods. |
| Quantitative Data | Established methods for semi-quantitative analysis exist. | Primarily qualitative assessments; quantitative methods are not well-established. |
| Photostability | Moderate; can be prone to fading. | Variable; some natural dyes show good photostability in aqueous solutions but can be pH-dependent.[1] |
| Toxicity | Harmful if swallowed and may cause cancer.[2][3][4] | Generally considered less toxic and biodegradable. |
| Cost | Moderate to high. | Generally low cost, derived from readily available plant sources.[5] |
In-Depth Analysis
This compound: The Established Standard in Enzyme Histochemistry
This compound is a widely used chromogenic substrate in enzyme histochemistry.[6] Its primary utility lies in its ability to form a colored precipitate at the site of enzyme activity, allowing for precise localization.
Mechanism of Action: Fast Blue B is a stabilized diazonium salt. In the presence of a suitable substrate and enzyme (e.g., alkaline phosphatase, esterase), it couples with the enzymatic reaction product to form a distinctly colored, insoluble azo dye.[7][8][9]
Performance:
-
Sensitivity and Specificity: When used with an appropriate substrate, Fast Blue B offers high sensitivity and specificity for localizing enzyme activity.[6]
-
Reproducibility: As a synthetic compound with defined purity, it provides consistent and reproducible results.[6]
Toxicity and Safety: this compound is classified as harmful if swallowed and is a suspected carcinogen, necessitating careful handling and disposal.[2][3][4]
Natural Staining Alternatives: An Eco-Friendly Frontier
Several plant-based extracts have emerged as viable alternatives to synthetic dyes in histology, primarily as substitutes for Hematoxylin and Eosin (H&E) in routine staining. While their application in enzyme histochemistry is not yet established, their properties suggest potential for broader use.
Extracts from the calyces of Hibiscus sabdariffa are rich in anthocyanins, which impart a vibrant red color.[10]
-
Staining Properties: It has shown considerable success as a cytoplasmic and nuclear stain in general histology, with some studies suggesting it can replace eosin.
-
Photostability: The photostability of Hibiscus sabdariffa extract is pH-dependent, showing good stability in aqueous solutions.[1]
-
Active Compounds: The primary staining components are anthocyanins.
The leaves of Lonchocarpus cyanescens are a source of a blue dye.
-
Staining Properties: It has been used to stain tissues in shades of blue and has been investigated as a histological stain.[11] The dye's performance is influenced by the pH of the staining solution.[11]
-
Active Compounds: The blue color was previously attributed to indigo, but recent research suggests the presence of crystal violet and related molecules.[12][13][14] The extract also contains flavonoids and tannins, which likely contribute to the staining process.[11][15]
Extracts from the fruit of Syzygium cumini have demonstrated potential as a histological stain.
-
Staining Properties: The extract imparts a violet color to both the nucleus and cytoplasm.[16]
-
Active Compounds: The fruit is rich in anthocyanins, tannins, and various phenolic compounds, which are responsible for its staining capabilities.[17][18][19][20][21]
Experimental Protocols
Fast Blue B Protocol for Alkaline Phosphatase Staining
This protocol is a standard method for the detection of alkaline phosphatase activity in tissue sections.
-
Section Preparation: Use snap-frozen tissue sections (10-16 µm) mounted on slides.[7]
-
Incubation Solution: Prepare a solution containing a substrate (e.g., Sodium α-naphthyl acid phosphate) and this compound in an alkaline buffer (pH 9.2-9.5).[7][22][23]
-
Incubation: Incubate slides in the solution for 30-60 minutes at room temperature, protected from light.[7][24]
-
Washing: Rinse slides thoroughly in deionized water.[7]
-
Counterstaining (Optional): Counterstain with a nuclear stain like Nuclear Fast Red.[23]
-
Dehydration and Mounting: Dehydrate through a series of alcohols, clear in xylene, and mount with a permanent mounting medium.
General Protocol for Natural Dye Staining (Example: Hibiscus sabdariffa)
This protocol is a general guideline and may require optimization for specific tissues and applications.
-
Dye Extraction: Prepare an aqueous or ethanolic extract from the dried calyces of Hibiscus sabdariffa.
-
Section Preparation: Use formalin-fixed, paraffin-embedded tissue sections deparaffinized and hydrated to water.
-
Staining: Immerse slides in the Hibiscus sabdariffa extract for a predetermined time (e.g., 60 minutes).
-
Differentiation: Briefly differentiate in an acidic or alcoholic solution to remove excess stain.
-
Washing: Wash gently in running tap water.
-
Counterstaining (Optional): A counterstain may be used if desired.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
Visualizing the Workflow and Concepts
Caption: Comparative workflow for Fast Blue B and natural dye staining.
Caption: Mechanism of Fast Blue B staining via azo coupling.
Conclusion
This compound remains a reliable and highly specific reagent for enzyme histochemistry, offering reproducible results. However, its toxicity is a significant drawback. Natural staining alternatives, such as extracts from Hibiscus sabdariffa, Lonchocarpus cyanescens, and Syzygium cumini, present compelling advantages in terms of safety, cost-effectiveness, and environmental friendliness.
Currently, the primary application of these natural dyes is in general histology, and there is a lack of data on their performance in enzyme histochemistry. Further research is needed to explore their potential in this area, which could lead to the development of safer and more sustainable staining methods. For routine histological applications where high specificity for enzyme activity is not required, these natural alternatives are a viable and attractive option. The choice between this compound and a natural alternative will ultimately depend on the specific requirements of the experiment, balancing the need for specificity and reproducibility with considerations of safety and sustainability.
References
- 1. Dye extract of calyces of Hibiscus sabdariffa has photodynamic antibacterial activity: A prospect for sunlight‐driven fresh produce sanitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. stainsfile.com [stainsfile.com]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. ojs.uajy.ac.id [ojs.uajy.ac.id]
- 16. ijcrt.org [ijcrt.org]
- 17. saudijournals.com [saudijournals.com]
- 18. A review of the pharmacological and bioactive compounds of syzygium cumini - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. Frontiers | Bioactive Properties of Syzygium cumini (L.) Skeels Pulp and Seed Phenolic Extracts [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Performance of Fast Blue B Salt compared to immunofluorescence for protein localization
For researchers, scientists, and drug development professionals, the accurate visualization of protein localization within cells and tissues is paramount to understanding cellular function, validating drug targets, and assessing disease pathology. Two techniques often encountered in the realm of biological staining are immunofluorescence (IF) and staining with Fast Blue B Salt. However, their principles, applications, and specificities differ fundamentally. This guide provides an objective comparison of their performance, supported by experimental protocols and data, to aid in the selection of the appropriate method for your research needs.
At a Glance: Key Differences
While both techniques result in a visual stain within a biological sample, they are not interchangeable. Immunofluorescence is a highly specific method that utilizes antibodies to detect a particular protein of interest. In contrast, This compound is a diazonium salt primarily used in histochemical assays to detect the activity of specific enzymes or the presence of certain chemical moieties.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for immunofluorescence and this compound in the context of protein and enzyme localization.
| Feature | Immunofluorescence (IF) | This compound |
| Principle | Antigen-antibody binding | Diazonium salt coupling reaction |
| Target | Specific protein epitopes | Enzyme activity (e.g., phosphatases, esterases), phenolic compounds, aldehydes |
| Specificity | High (dependent on primary antibody) | Moderate to low (detects a class of enzymes or chemical groups) |
| Sensitivity | High (signal amplification is possible)[1] | Moderate (dependent on enzyme activity/substrate concentration) |
| Multiplexing | Yes (multiple antibodies with different fluorophores can be used)[1] | Limited (color of precipitate is generally fixed) |
| Resolution | High (subcellular localization is achievable) | Moderate to low (can diffuse from the site of reaction) |
| Signal Detection | Fluorescence microscopy | Bright-field microscopy |
| Live-cell Imaging | Possible with fluorescent protein tags, but typically for fixed cells | Not suitable |
| Ease of Use | Multi-step, requires optimization | Relatively simple and rapid |
| Cost | Higher (antibodies and fluorescence microscope) | Lower (reagent is inexpensive) |
Core Applications
Immunofluorescence is the gold standard for determining the subcellular location of a specific protein.[2] Its high specificity, afforded by the antibody-antigen interaction, allows researchers to confidently identify proteins within organelles like the nucleus, mitochondria, or endoplasmic reticulum.[2]
This compound is predominantly a tool for enzyme histochemistry.[3][4][5][6] It is used to map the spatial distribution of enzymatic activity. For instance, it can reveal which cells in a tissue sample are expressing active alkaline phosphatase.
Experimental Methodologies
Immunofluorescence (Indirect) Protocol for Cultured Cells
This protocol describes a common method for localizing proteins in cultured cells using a primary and a secondary antibody.
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the protein of interest in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (which recognizes the host species of the primary antibody) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
-
Visualization:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
This compound Protocol for Alkaline Phosphatase Activity
This protocol provides a general method for detecting alkaline phosphatase activity in tissue sections.
-
Tissue Preparation:
-
Prepare fresh frozen tissue sections on microscope slides.
-
-
Incubation Solution Preparation:
-
Prepare a solution containing a substrate for alkaline phosphatase (e.g., naphthol AS-MX phosphate) in a suitable buffer (e.g., Tris-HCl, pH 8.5).
-
Just before use, dissolve this compound in the substrate solution to a final concentration of approximately 1 mg/mL.
-
-
Staining:
-
Incubate the tissue sections with the freshly prepared this compound-substrate solution for 15-60 minutes at room temperature, or until a colored precipitate forms.
-
-
Washing:
-
Rinse the slides gently with distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with a nuclear stain like Nuclear Fast Red if desired.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a bright-field microscope. Sites of alkaline phosphatase activity will be marked by a colored precipitate.
-
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for indirect immunofluorescence and a typical this compound staining reaction.
References
- 1. Improved Coomassie Blue Dye-Based Fast Staining Protocol for Proteins Separated by SDS-PAGE | PLOS One [journals.plos.org]
- 2. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
A Critical Evaluation of Fast Blue B Salt for Forensic Cannabinoid Detection: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Fast Blue B salt has long been a staple in the presumptive identification of cannabinoids in forensic science. This colorimetric reagent offers a rapid and cost-effective method for preliminary screening of suspected cannabis materials. However, its utility in modern forensic applications warrants a critical evaluation, especially in light of the increasing diversity of cannabis products and the availability of more sophisticated analytical techniques. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid researchers and forensic professionals in making informed decisions.
Introduction to this compound
Fast Blue B is a diazonium salt that undergoes an azo coupling reaction with phenolic compounds, such as tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), and cannabinol (B1662348) (CBN), the primary cannabinoids found in Cannabis sativa.[1] This reaction produces a distinct color change, typically a reddish-purple hue, indicating the potential presence of cannabinoids.[1] The test is often employed in field test kits and in laboratory settings for initial screening due to its simplicity and speed.
Performance Characteristics: A Comparative Analysis
The efficacy of any forensic test is determined by its sensitivity, specificity, and reliability. This section compares this compound with other common presumptive tests and confirmatory instrumental methods.
Data Presentation: Quantitative Comparison of Forensic Tests for Cannabinoids
| Test Method | Type | Principle | Limit of Detection (LOD) / Sensitivity | Specificity | Known Interferences/False Positives |
| This compound | Presumptive (Colorimetric) | Azo coupling with phenols | ~0.001 mg/mL for cannabinoids[2] | Reacts with various phenolic compounds. Selectivity for cannabinoids can be enhanced with chromatographic separation (TLC).[2] | Other plant materials containing phenols.[3] |
| Duquenois-Levine Test | Presumptive (Colorimetric) | Reaction with vanillin (B372448) and acetaldehyde (B116499) in an acidic medium | ~0.125 mg/mL for cannabinoids[2] | Not specific to cannabis.[4][5] | Mace, nutmeg, tea, patchouli, spearmint, eucalyptus, Sucrets® lozenges, and various other plant extracts and resorcinols.[4][5][6] |
| Beam Test | Presumptive (Colorimetric) | Alkaline reaction with CBD | Specific to CBD, does not react with THC.[4] | High specificity for CBD. | Limited information on a wide range of interferences. |
| 4-Aminophenol (B1666318) (4-AP) Test | Presumptive (Colorimetric) | Reaction producing different colors with THC and CBD | Can distinguish between high-THC and high-CBD cannabis.[7][8] | False positives observed with thyme and oregano.[9][10] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory (Instrumental) | Separation by chromatography, identification by mass spectrum | LOD of 0.01 µg/mL for some cannabinoids.[11] | High specificity, provides structural information for definitive identification.[11][12][13] | Minimal, with proper method validation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmatory (Instrumental) | Separation by liquid chromatography, identification by mass fragmentation | LLOQ of 0.5 ng/mL for THC and its metabolites in blood.[14] | Very high specificity and sensitivity, capable of distinguishing isomers.[14][15][16][17][18] | Minimal, with proper method validation. |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantification
Critical Evaluation of this compound
While the Fast Blue B test demonstrates high sensitivity, its primary limitation lies in its specificity. As it reacts with phenolic compounds in general, there is a potential for false-positive results from other plant materials.[3] Studies have shown that the selectivity of the Fast Blue B test can be improved when used in conjunction with thin-layer chromatography (TLC), which separates the cannabinoids from other interfering substances before the colorimetric reaction.
A significant drawback of this compound is the instability of its reagent solution, which necessitates fresh preparation before use. Furthermore, like all presumptive tests, a positive result with Fast Blue B is not conclusive and requires confirmation by a more specific instrumental technique such as GC-MS or LC-MS/MS.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for the key experiments cited.
This compound Test Protocol
Reagents:
-
Reagent A: A mixture of 2.5g of this compound and 100g of anhydrous sodium sulfate.
-
Reagent B: 0.1N aqueous sodium hydroxide (B78521) solution.
-
Solvent: Chloroform (B151607).
Procedure:
-
Place a small amount of the suspected sample into a test tube.
-
Add a small quantity of Reagent A to the test tube.
-
Add 1 mL of chloroform and shake the mixture well for one minute.
-
Add 1 mL of Reagent B and shake vigorously for two minutes.
-
Allow the layers to separate for two minutes.
-
A red to violet color in the lower chloroform layer indicates a presumptive positive for cannabinoids.[2]
Duquenois-Levine Test Protocol
Reagents:
-
Duquenois Reagent: Dissolve 2g of vanillin and 2.5 mL of acetaldehyde in 100 mL of ethanol.
-
Concentrated Hydrochloric Acid.
-
Chloroform.
Procedure:
-
Place a small amount of the suspected sample into a test tube.
-
Add 10 drops of the Duquenois reagent and shake.
-
Add 10 drops of concentrated hydrochloric acid and shake again. Observe any color change.
-
Add 20 drops of chloroform, vortex the mixture, and allow the layers to separate.
-
A purple color transferring to the bottom chloroform layer is indicative of a presumptive positive for cannabinoids.[17]
Beam Test Protocol
Reagent:
-
5% Potassium Hydroxide in 95% Ethanol.
Procedure:
-
Place a small amount of the suspected sample in a test tube.
-
Add the Beam reagent.
-
Observe for a violet, purple, or pink color development within approximately 10 minutes.
-
A positive result is specific for the presence of CBD.[4]
GC-MS Analysis Protocol (General Overview)
Sample Preparation:
-
Extract cannabinoids from the sample using a suitable organic solvent (e.g., methanol, hexane).
-
Derivatize the extract (e.g., silylation) to increase the volatility of the cannabinoids for GC analysis.[11]
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Inject the derivatized sample extract into the GC.
-
The cannabinoids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification.[11][12][13]
Visualizing Forensic Workflows and Chemical Reactions
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the processes involved in forensic cannabinoid analysis.
Caption: Forensic workflow for cannabinoid analysis.
Caption: Azo coupling reaction of Fast Blue B with a cannabinoid.
Conclusion
This compound remains a valuable tool for the presumptive testing of cannabinoids in forensic applications, primarily due to its high sensitivity and ease of use. However, its lack of specificity is a significant limitation that necessitates confirmatory analysis by more sophisticated instrumental methods like GC-MS or LC-MS/MS. The Duquenois-Levine test, another common presumptive method, is plagued by a well-documented history of false positives with a variety of legal substances, making its evidentiary value highly questionable without confirmation.
For a more targeted presumptive analysis, the Beam test offers high specificity for CBD, and the 4-Aminophenol test can help differentiate between high-THC and high-CBD cannabis strains, which is increasingly relevant with the legal distinction between marijuana and hemp.
Ultimately, while colorimetric tests like Fast Blue B serve as an important initial screening step, a definitive identification and quantification of cannabinoids for forensic purposes can only be achieved through validated and highly specific instrumental techniques. The choice of analytical method should be guided by the legal and scientific requirements of the investigation, with a clear understanding of the limitations of each technique.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 4. Duquenois–Levine reagent - Wikipedia [en.wikipedia.org]
- 5. benthamopen.com [benthamopen.com]
- 6. Does a Common Marijuana Field Test Lead to Wrongful Convictions? - Type Investigations [typeinvestigations.org]
- 7. Validation of the 4-aminophenol color test for the differentiation of marijuana-type and hemp-type cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Validation of the 4-Aminophenol Chemical Test and Analytical Testing S" by Kenna Lewis [scholarscompass.vcu.edu]
- 9. Chemical identification and optimization of the 4-aminophenol colorimetric test for the differentiation between hemp-type and marijuana-type cannabis plant samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS-MS-MS3 for the determination and quantification of ∆9-tetrahydrocannabinol and metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. Confirmation of cannabinoids in forensic toxicology casework by isomer-selective UPLC–MS-MS analysis in urine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Comprehensive LC-MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of Fast Blue B Salt for Phenolic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Fast Blue B Salt for different classes of phenolic compounds. It is designed to assist researchers in making informed decisions when selecting a chromogenic reagent for the quantification and detection of phenolics. This document outlines the underlying reaction mechanism, compares its performance with other common methods, and presents supporting experimental data and protocols.
Introduction to this compound
This compound is a diazonium salt widely used for the spectrophotometric determination of phenolic compounds.[1][2] Its primary application lies in the azo coupling reaction, where the diazonium group of this compound reacts with the electron-rich aromatic ring of phenolic compounds under alkaline conditions to form a stable and colored azo dye.[3][4] This reaction provides a basis for the colorimetric quantification of total phenolic content.
The reaction is known for its high specificity towards phenolic compounds, offering a significant advantage over other methods that are prone to interference from non-phenolic reducing substances.[4] The intensity of the color produced is directly proportional to the concentration of phenolic compounds, allowing for accurate quantification using spectrophotometry.
Comparison with Folin-Ciocalteu Reagent
The Folin-Ciocalteu (F-C) assay is another commonly used method for determining total phenolic content. However, the F-C method is based on a redox reaction and is susceptible to interference from various non-phenolic compounds, such as ascorbic acid, sugars, and certain amino acids.[4] This lack of specificity can lead to an overestimation of the true phenolic content.
In contrast, the this compound assay is based on a more specific azo coupling reaction with the phenolic ring, making it significantly less prone to interference from non-phenolic reducing agents.[4] This higher selectivity makes this compound a more reliable reagent for the accurate quantification of phenolic compounds in complex samples.
Selectivity for Different Classes of Phenolic Compounds
The reactivity of this compound is influenced by the chemical structure of the phenolic compound, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring.[4] The azo coupling reaction is an electrophilic aromatic substitution, and the hydroxyl groups act as activating groups, directing the substitution to the ortho and para positions.
A study evaluating the Fast Blue BB assay (a salt similar to Fast Blue B) with six different phenolic standards, including flavonoids and phenolic acids, highlighted the importance of the chemical structure and stereochemistry of the hydroxyl groups in the coupling reaction. The standards tested included:
-
Flavonoids: Quercetin, Catechin hydrate, Naringenin
-
Phenolic Acids: Chlorogenic acid, Caffeic acid, Gallic acid
The results of this study indicated that the reactivity and the resulting absorbance are dependent on the specific structure of the phenolic compound. This suggests that while this compound is selective for the phenolic functional group, the quantitative response can vary between different classes and even between different compounds within the same class.
Table 1: Comparison of Reactivity of Phenolic Classes with this compound (Qualitative)
| Phenolic Class | General Reactivity | Structural Features Influencing Reactivity |
| Flavonoids | Generally reactive | The presence of a catechol group (two adjacent -OH groups) on the B-ring, as seen in quercetin and catechin, enhances reactivity. The position and number of hydroxyl groups on both the A and B rings influence the extent of the reaction. |
| Phenolic Acids | Generally reactive | The number of hydroxyl groups is a key factor. For example, gallic acid with three hydroxyl groups is expected to be highly reactive. The position of the hydroxyl groups relative to the carboxylic acid group also plays a role. |
| Simple Phenols | Reactive | The reactivity depends on the number and position of hydroxyl groups. Dihydroxy and trihydroxy phenols are generally more reactive than monohydroxy phenols. |
Experimental Protocols
Microplate Assay for Total Phenolic Content
This protocol is adapted from a miniaturized method for the determination of total phenolic content using this compound.[4]
Materials:
-
This compound solution (0.1% w/v in deionized water, freshly prepared)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Standard phenolic compound (e.g., Gallic Acid) for calibration curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the standard phenolic compound (e.g., 1 mg/mL Gallic Acid in methanol).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 25, 50, 100, 150, 200, 250 µg/mL).
-
-
Sample Preparation:
-
Extract phenolic compounds from the sample using an appropriate solvent.
-
Dilute the sample extract as necessary to fall within the range of the standard curve.
-
-
Assay:
-
Pipette 20 µL of each standard or sample into a well of the 96-well microplate.
-
Add 180 µL of deionized water to each well.
-
Add 20 µL of the 0.1% this compound solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Add 20 µL of 1 M NaOH solution to each well to initiate the color development.
-
Incubate the plate at room temperature for 90 minutes in the dark.
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of phenolic compounds in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Reaction Mechanism of this compound with a Phenolic Compound
Caption: Azo coupling reaction of this compound with a phenolic compound.
Experimental Workflow for Total Phenolic Content Assay
Caption: Workflow for the this compound total phenolic content assay.
Conclusion
This compound offers a selective and reliable method for the quantification of phenolic compounds. Its primary advantage lies in its specificity, which minimizes interference from non-phenolic reducing substances that can affect the accuracy of other methods like the Folin-Ciocalteu assay. The reactivity of this compound is dependent on the structure of the phenolic compound, particularly the number and position of hydroxyl groups. While this means that the molar absorptivity may vary between different phenolic classes, it provides a robust tool for the determination of total phenolic content and can be particularly valuable in comparative studies where the composition of phenolics is expected to be similar across samples. For researchers requiring accurate and specific measurement of phenolic compounds, the this compound assay is a highly recommended method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Fast blue B | 20282-70-6 [smolecule.com]
- 3. Fast blue B | 20282-70-6 | Benchchem [benchchem.com]
- 4. Optimization of Extraction Solvent and Fast Blue BB Assay for Comparative Analysis of Antioxidant Phenolics from Cucumis melo L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fast Blue B Salt
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. The proper handling and disposal of chemical reagents are critical components of a safe and efficient research environment. This document provides essential, step-by-step guidance on the proper disposal procedures for Fast Blue B Salt, a commonly used diazonium salt in microscopy and chromatography. Adherence to these protocols is vital due to the potential hazards associated with diazonium salts, including their instability and potential for rapid decomposition.
This compound, also known as Azoic Diazo No. 48, is a hazardous substance that requires careful management from acquisition to disposal.[1] This guide outlines the immediate safety measures, operational plans for disposal, and detailed experimental protocols for the chemical neutralization of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the inherent risks associated with this compound. It is classified as a hazardous substance, harmful if swallowed, and there is limited evidence of a carcinogenic effect.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respirator | NIOSH-approved dust respirator | To be used when handling the solid to avoid inhalation of dust particles.[1] |
| Ventilation | Fume hood | All procedures involving the handling of this compound, especially chemical neutralization, should be performed in a fume hood to minimize inhalation exposure. |
Spill Management:
In the event of a spill, the following procedures should be followed:
-
Minor Spills (Dry):
-
Minor Spills (Wet):
-
Major Spills:
Disposal Procedures for this compound
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service, which will typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] However, for laboratory-generated waste solutions containing this compound, chemical neutralization prior to disposal is a safer and often necessary practice. Diazonium salts are known for their potential instability and can be explosive in a dry state.[4][5] Therefore, quenching any residual diazonium salt in solution is a critical safety step.
Two effective chemical neutralization methods for diazonium salts are:
-
Reduction by Hypophosphorous Acid: This method decomposes the diazonium salt to a less hazardous aromatic compound.[5]
-
Coupling with 2-Naphthol: This reaction forms a more stable and colored azo dye, which can then be disposed of as chemical waste.[6]
Below are detailed protocols for these two methods.
Experimental Protocol 1: Reduction of this compound with Hypophosphorous Acid
This procedure reduces the diazonium groups on the this compound molecule, converting it to a more stable arene compound and eliminating the energetic diazo group.
Materials:
-
Waste solution containing this compound
-
Hypophosphorous acid (H₃PO₂, 50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Preparation: In a fume hood, place the beaker containing the this compound waste solution on a stir plate and begin gentle stirring. If the solution is concentrated, dilute it with cold water. Place the beaker in an ice bath to maintain a low temperature (0-5 °C) throughout the procedure. Diazonium salt decomposition can be exothermic.[7]
-
Quenching: Slowly add a 50% aqueous solution of hypophosphorous acid to the cold, stirred this compound solution. A general recommendation is to use a molar excess of hypophosphorous acid. The reaction will produce nitrogen gas, so ensure adequate ventilation and control the rate of addition to prevent excessive foaming.[4]
-
Reaction Monitoring: Continue stirring the solution in the ice bath for at least one hour after the addition of hypophosphorous acid is complete to ensure the complete destruction of the diazonium salt. The cessation of gas evolution is an indicator that the reaction is nearing completion.
-
Neutralization: After the reaction is complete, slowly and carefully add sodium bicarbonate to the solution to neutralize the excess acid. Monitor the pH with pH paper or a pH meter until it is in the neutral range (pH 6-8). Be cautious as the addition of bicarbonate to the acidic solution will generate carbon dioxide gas.
-
Final Disposal: The resulting neutralized solution, now free of the reactive diazonium salt, can be collected in a suitable waste container for disposal by a licensed professional waste disposal service.
Experimental Protocol 2: Conversion of this compound to an Azo Dye with 2-Naphthol
This protocol converts the highly reactive this compound into a more stable, colored azo dye through a coupling reaction. This is a common reaction for diazonium salts.[6]
Materials:
-
Waste solution containing this compound
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Large beaker
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Preparation of 2-Naphthol Solution: In a separate beaker, dissolve a molar excess of 2-naphthol in a 10% sodium hydroxide solution. Since this compound is a bis-diazonium salt, at least two moles of 2-naphthol should be used for every mole of this compound to ensure complete reaction. Cool this solution in an ice bath.
-
Coupling Reaction: While stirring the cold 2-naphthol solution, slowly add the cold waste solution of this compound. The addition should be done portion-wise to control the reaction temperature, keeping it between 0-5 °C.[4] A colored precipitate (the azo dye) will form immediately.[6]
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.
-
Waste Collection: The resulting slurry containing the stable azo dye can be collected for disposal. If necessary, the pH can be adjusted to neutral before collection.
-
Final Disposal: The entire mixture should be transferred to a labeled waste container for disposal by a licensed professional waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Personal protective equipment for handling Fast Blue B Salt
Essential Safety and Handling Guide for Fast Blue B Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a diazonium salt widely used in histochemistry and biochemical assays as a chromogenic substrate for detecting enzyme activity.[1][2] While a valuable tool, it presents significant health hazards, including being harmful if swallowed and a suspected carcinogen with limited evidence.[3] Proper handling and disposal are paramount to ensure the safety of laboratory personnel.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂Cl₄N₄O₂Zn | [3] |
| Molecular Weight | 475.47 g/mol | [4] |
| Melting Point | >300 °C | [4] |
| Solubility in Water | 1 mg/mL | [4] |
| Appearance | Yellow to dark brown powder | [4] |
| Occupational Exposure Limits | No specific limits established. Limits for "Particulates Not Otherwise Regulated" (PNOR) may be considered: OSHA PEL: TWA 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory when working with this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is highly recommended to minimize inhalation of dust particles.
-
Containment: For procedures that may generate significant amounts of dust, use a glove box or other enclosed system.
Required Personal Protective Equipment:
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 or higher-rated particulate respirator is required.[4]
-
Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.
The following diagram illustrates the logical flow of selecting and using appropriate safety measures.
Operational Plan: Safe Handling and Experimental Protocol
Strict adherence to the following procedures is essential for the safe handling of this compound.
General Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: Weigh the powdered this compound in a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the salt to the solvent slowly to avoid splashing.
-
During the Experiment: Keep containers with this compound sealed when not in use. Avoid contact with skin and eyes.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any contaminated equipment.
Experimental Protocol: Detection of Lipase Activity using Zymography
This protocol provides a method for the detection of lipase activity using this compound as a chromogenic substrate.[2]
-
Gel Preparation:
-
Prepare a 10% polyacrylamide gel (SDS-PAGE).
-
Incorporate the lipase substrate into the gel during preparation.
-
-
Electrophoresis:
-
Load protein samples and run the gel at 120V for approximately 2 hours at 4°C.
-
-
Staining:
-
After electrophoresis, carefully remove the gel.
-
Prepare a staining solution of 100 mM this compound dissolved in DMSO.
-
Immerse the gel in the staining solution.
-
-
Visualization:
-
Lipase activity will be indicated by the appearance of brownish bands in the gel within 10-15 minutes.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Collection and Labeling:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
Chemical Inactivation of Diazonium Salt Waste:
Diazonium salts can be reactive and should be neutralized before disposal where feasible and permitted by institutional guidelines. A common method for the decomposition of diazonium salts is through reduction. This procedure should be performed in a fume hood with appropriate PPE.
-
Preparation: For aqueous solutions of this compound waste, cool the solution in an ice bath.
-
Neutralization: Slowly add an aqueous solution of a reducing agent such as hypophosphorous acid (H₃PO₂) or sodium bisulfite.[5] The reaction may generate nitrogen gas, so ensure adequate ventilation.
-
Verification: The disappearance of the characteristic color of the diazonium salt can indicate the completion of the reaction.
-
Final Disposal: The neutralized solution should still be disposed of as hazardous chemical waste according to institutional and local regulations.
Spill Management:
-
Minor Spills: In the event of a small spill, carefully sweep up the solid material, minimizing dust generation. Place the material in a sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
The following diagram outlines the decision-making process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
